2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGAQGZEJDQDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389618 | |
| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-03-1 | |
| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid structure
An In-depth Technical Guide to 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a validated synthetic protocol, and the mechanistic basis for its burgeoning therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction: The Strategic Importance of the Pyridinyl-Thiazoline Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, the fusion of a pyridine ring with a 4,5-dihydro-1,3-thiazole (thiazoline) core represents a particularly compelling scaffold. The pyridine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The thiazoline ring, particularly the 2-substituted-4,5-dihydrothiazole-4-carboxylic acid motif, is recognized for its role in diverse biological activities, from antimicrobial to enzyme inhibition.[1][2]
The subject of this guide, this compound, marries these two privileged structures. Its unique three-dimensional arrangement and electronic properties make it a promising candidate for targeted therapeutic design. This guide will move beyond a simple recitation of facts to explain the causality behind its synthesis and the logic of its potential applications, providing a robust foundation for further research.
Molecular Structure and Physicochemical Properties
The foundational identity of any compound lies in its structure. This compound features a five-membered thiazoline ring, containing sulfur and nitrogen heteroatoms, which is substituted at the 2-position with a pyridine-3-yl group and at the 4-position with a carboxylic acid. The dihydro- nature of the thiazole ring imparts a specific stereochemical and conformational character that is distinct from its fully aromatic thiazole counterpart.
Caption: 2D Structure of the title compound.
Key physicochemical data for this molecule are summarized below, providing essential information for experimental design, including solubility and stability assessments.
| Property | Value | Source(s) |
| IUPAC Name | 2-(pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [3] |
| CAS Number | 116247-03-1 | [3][4][5] |
| Molecular Formula | C₉H₈N₂O₂S | [3][4] |
| Molecular Weight | 208.24 g/mol | [3][4][5] |
| Melting Point | 180 °C | [5] |
| SMILES | OC(=O)C1CSC(=N1)C1=CN=CC=C1 | [3] |
Synthesis and Mechanistic Pathway
The construction of the 2-substituted-4,5-dihydrothiazole-4-carboxylic acid core is efficiently achieved via a well-established condensation reaction. The primary and most direct route involves the reaction of an amino acid, L-cysteine, with an aromatic nitrile, in this case, 3-cyanopyridine.[6][7] This method is advantageous due to the availability of starting materials and the typically high yields achieved without racemization at the chiral center derived from L-cysteine.[7]
Causality of Reagent Choice:
-
L-Cysteine: This natural amino acid serves as the bifunctional backbone of the resulting heterocycle. Its thiol (-SH) group acts as the initial nucleophile, and its amine (-NH₂) group participates in the final intramolecular cyclization. The inherent chirality at its α-carbon is transferred to the 4-position of the thiazoline ring.
-
3-Cyanopyridine (Nicotinonitrile): The nitrile group (-C≡N) provides the electrophilic carbon atom that will become C2 of the thiazoline ring. The pyridine ring is a stable aromatic system that is carried into the final product.
-
Solvent and Base: The reaction is typically performed in a buffered aqueous alcohol medium (e.g., methanol/phosphate buffer) at reflux.[6] The base (e.g., NaHCO₃) is crucial for deprotonating the thiol group of cysteine, generating the more potent thiolate nucleophile required to attack the nitrile carbon.
Reaction Mechanism:
-
Nucleophilic Attack: The basic conditions facilitate the deprotonation of the cysteine's thiol group to form a thiolate anion. This potent nucleophile attacks the electrophilic carbon of the 3-cyanopyridine nitrile group.
-
Intermediate Formation: This attack forms a transient thioimidate intermediate.
-
Intramolecular Cyclization: The amino group of the cysteine backbone then performs an intramolecular nucleophilic attack on the same carbon, displacing the nitrogen atom of the original nitrile group (as ammonia) and closing the five-membered ring.
-
Proton Transfer/Tautomerization: A final proton transfer results in the stable 4,5-dihydro-1,3-thiazole product.
Caption: Experimental workflow for synthesis.
Detailed Experimental Protocol (Self-Validating System)
This protocol is adapted from general procedures for the synthesis of analogous compounds and includes inherent checkpoints for validation.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve L-cysteine hydrochloride (1.2 equivalents) and sodium bicarbonate (NaHCO₃, 2.5 equivalents) in a 1:1 mixture of methanol and a 0.1 M phosphate buffer (pH 6.0).
-
Addition of Nitrile: To this stirring solution, add 3-cyanopyridine (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 48-72 hours. Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to approximately pH 3-4 by the dropwise addition of 2M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold deionized water and diethyl ether to remove residual salts and unreacted starting materials.
-
Drying and Characterization: Dry the purified white or off-white solid under high vacuum. Validation Checkpoint: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The obtained data should match the expected values for the target structure.
Biological Activity and Therapeutic Potential
The true value of a chemical scaffold lies in its biological function. The 2-substituted-4,5-dihydrothiazole-4-carboxylic acid framework is a known inhibitor of metallo-β-lactamases (MBLs).[6][8]
Primary Application: Metallo-β-Lactamase (MBL) Inhibition
Bacterial resistance to β-lactam antibiotics is a critical global health threat, often mediated by MBLs.[8] These enzymes utilize zinc ions in their active site to hydrolyze and inactivate antibiotics like penicillins and carbapenems.
Mechanism of Inhibition: Compounds like this compound are hypothesized to act as MBL inhibitors by chelating the catalytic zinc ions in the enzyme's active site. The nitrogen and sulfur atoms of the thiazoline ring, along with the carboxylate group, can coordinate with the Zn²⁺ ions, displacing the water molecule required for hydrolysis and effectively inactivating the enzyme. This restores the efficacy of co-administered β-lactam antibiotics.
Caption: Proposed mechanism of MBL inhibition.
Other Potential Applications
The broader thiazole family exhibits a wide range of pharmacological activities, suggesting further avenues of exploration for this specific compound:
-
Antimicrobial and Antifungal Activity: Many thiazole derivatives have demonstrated direct antibacterial and antifungal properties.[1][9][10][11]
-
Antiproliferative Agents: Pyridine-thiazole hybrids have been investigated as potential anticancer agents, showing activity against various cell lines.[12]
-
L-cysteine Prodrugs: 2-substituted thiazolidine-4-carboxylic acids can function as prodrugs, undergoing non-enzymatic ring opening in vivo to slowly release L-cysteine.[13] This has therapeutic implications, for instance, in protecting against acetaminophen-induced hepatotoxicity by replenishing glutathione stores.[13]
Conclusion and Future Directions
This compound is more than a mere chemical entity; it is a strategically designed molecular scaffold with significant therapeutic promise. Its straightforward and stereospecific synthesis from readily available precursors makes it an accessible target for research laboratories. The established role of its structural class as metallo-β-lactamase inhibitors positions it as a valuable lead in the urgent fight against antibiotic resistance.
Future research should focus on a comprehensive evaluation of its MBL inhibition profile across different enzyme classes, in-depth structure-activity relationship (SAR) studies by modifying both the pyridine and thiazoline rings, and exploration of its potential as an L-cysteine prodrug. The insights and protocols provided in this guide offer a solid, validated starting point for these endeavors.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PubMed Central.
- 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. Fisher Scientific.
- 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Santa Cruz Biotechnology.
- 2-pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Chongqing Chemdad Co., Ltd.
- 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases. PubMed.
- 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.
- Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. MDPI.
- (R)
- Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
- Synthesis of thiazolines. Organic Chemistry Portal.
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- 5. 2-PYRID-3-YL-4,5-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 12. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS: 116247-03-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS: 116247-03-1), a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its chemical properties, synthesis, potential biological activities, and proposed mechanisms of action, drawing upon the established knowledge of related thiazole and thiazolidine derivatives. Detailed experimental protocols for its synthesis and characterization, along with workflows for biological screening, are presented to facilitate further research and drug discovery efforts. The content is structured to provide both foundational knowledge and practical insights for researchers in the field.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Thiazole and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects.[1] The partially saturated analog, the 4,5-dihydro-1,3-thiazole (thiazoline) ring, also features prominently in many bioactive molecules. The incorporation of a pyridine ring, another key pharmacophore, into the thiazole structure can further modulate its physicochemical properties and biological activity. This guide focuses on a specific derivative, this compound, exploring its scientific and technical landscape.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent.
| Property | Value | Source |
| CAS Number | 116247-03-1 | [2][3] |
| Molecular Formula | C9H8N2O2S | [2][3] |
| Molecular Weight | 208.24 g/mol | [2][3] |
| IUPAC Name | 2-(pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [2] |
| SMILES | O=C(O)C1SC(C2=CN=CC=C2)=N1 | [2] |
| InChI Key | LJGAQGZEJDQDAU-UHFFFAOYNA-N | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in polar organic solvents (predicted) | |
| Storage | Sealed in dry, 2-8°C |
The structure of this compound incorporates a chiral center at the C4 position of the thiazoline ring. The stereochemistry at this position can significantly influence its biological activity, a critical consideration for any drug development program. The carboxylic acid moiety provides a handle for further chemical modification and can also play a crucial role in binding to biological targets through hydrogen bonding or ionic interactions.
Synthesis and Characterization
Proposed Synthetic Protocol
This protocol is based on the general synthesis of 2-aryl-thiazolidine-4-carboxylic acids.
Reaction: Condensation of 3-cyanopyridine with L-cysteine hydrochloride.
Reagents and Materials:
-
3-Cyanopyridine
-
L-Cysteine hydrochloride
-
Sodium bicarbonate (NaHCO3)
-
Methanol (MeOH)
-
Phosphate buffer (pH 6.0)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment (rotary evaporator, separation funnel, chromatography columns)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridine (1.0 eq) and L-cysteine hydrochloride (1.2 eq) in a mixture of methanol and phosphate buffer (pH 6.0).
-
Base Addition: Slowly add sodium bicarbonate (2.5 eq) to the reaction mixture with stirring. The addition of a base is crucial to neutralize the hydrochloride salt of L-cysteine and to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the product.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Expected Spectral Data:
-
¹H NMR: Signals corresponding to the protons of the pyridine ring, the CH and CH2 protons of the thiazoline ring, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine and thiazoline rings, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ should be observed, confirming the elemental composition.
-
IR Spectroscopy: Characteristic absorption bands for the C=N, C=O, and N-H functional groups.
Potential Biological Activities and Therapeutic Applications
The structural features of this compound suggest a range of potential biological activities. The thiazole/thiazolidine core is associated with diverse pharmacological effects.
Antimicrobial Activity
Thiazole derivatives are well-known for their antibacterial and antifungal properties.[1] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the pyridine moiety can enhance this activity.
Anticancer Potential
Many thiazole-containing compounds have demonstrated significant anticancer activity.[1] Potential mechanisms include the inhibition of protein kinases, which are often dysregulated in cancer cells, or the induction of apoptosis.
Enzyme Inhibition
The thiazolidine-4-carboxylic acid scaffold is a known inhibitor of various enzymes. For instance, derivatives of this class have shown inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Other potential targets could include α-amylase and α-glucosidase, which are relevant in the management of diabetes.
Proposed Mechanism of Action and Signaling Pathways
Based on the activities of structurally related compounds, we can hypothesize potential mechanisms of action for this compound.
Inhibition of Bacterial DNA Gyrase
The pyridine-thiazole scaffold has been explored for its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. Inhibition of this enzyme leads to bacterial cell death.
Caption: Proposed inhibition of bacterial DNA gyrase signaling pathway.
Modulation of Kinase Signaling in Cancer
In the context of cancer, this compound could potentially inhibit protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.
Experimental Workflows for Biological Evaluation
To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary.
Antimicrobial Screening Protocol
-
Microorganism Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare serial dilutions of the test compound in a suitable broth medium.
-
Inoculate the wells of a 96-well plate with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Subculture the contents of the wells from the MIC assay that show no growth onto agar plates.
-
Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction in the number of colony-forming units.
-
In Vitro Anticancer Assay Workflow
Caption: Workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a high likelihood of interesting biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound. The proposed biological evaluation workflows offer a systematic approach to exploring its antimicrobial and anticancer potential.
Future research should focus on:
-
Stereoselective Synthesis: Developing a synthetic route to obtain enantiomerically pure forms of the compound to evaluate the impact of stereochemistry on biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications on the pyridine and thiazoline rings to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and toxicity of promising candidates in animal models.
-
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action to support rational drug design.
This in-depth technical guide serves as a valuable resource for the scientific community, aiming to accelerate the exploration and potential clinical translation of this intriguing heterocyclic compound.
References
-
Thermo Fisher Scientific. (n.d.). 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%. Retrieved from [Link]
-
Li, Y., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 157, 1054-1069. Retrieved from [Link]
Sources
A Technical Guide to the Physicochemical Characterization of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. The precise determination of its molecular weight and the unambiguous confirmation of its chemical structure are foundational requirements for any subsequent research, from initial biological screening to advanced drug development. This document outlines the core physicochemical properties of the compound and presents a self-validating, multi-technique workflow for its definitive characterization. The methodologies detailed herein—spanning mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography—are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Core Physicochemical Properties
The fundamental identity of a chemical entity begins with its structure and formula, which dictate its molecular weight and other key properties. The data for this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ||
| IUPAC Name | 2-(pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [1] |
| CAS Number | 116247-03-1 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂S | [1][2][3] |
| Molecular Weight | 208.24 g/mol | [1][2][3] |
| Monoisotopic (Exact) Mass | 208.03064868 Da | [1] |
The Scientific Imperative: Why Accurate Characterization Matters
In the field of drug discovery, a compound is only as valuable as its characterization is reliable. The molecular weight is not merely a number; it is a critical parameter that influences a molecule's entire pharmacokinetic and pharmacodynamic profile.
-
Foundation of Identity and Purity: Before committing resources to biological assays, researchers must confirm that they have synthesized the correct molecule and that it is sufficiently pure. An incorrect molecular weight points to a failed synthesis or significant contamination, rendering biological data meaningless.
-
Influence on "Drug-Likeness": Physicochemical properties such as molecular weight are central to established principles like Lipinski's "Rule of Five," which help predict a compound's potential oral bioavailability. During lead optimization, chemists often track molecular weight to keep candidates within a range that favors good ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] An increase in molecular weight can negatively impact permeability and solubility.[4]
-
Quality Control in Development: For any compound advancing toward clinical use, its molecular weight is a key quality attribute tracked to ensure batch-to-batch consistency and correct dosage, which is vital for both efficacy and patient safety.[5][6]
Thiazole derivatives, as a class, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Therefore, a molecule like this compound represents a valuable scaffold, and its rigorous characterization is the first step in exploring its therapeutic potential.[9][10]
A Validated Workflow for Structural and Purity Confirmation
A single analytical technique is insufficient for the unambiguous characterization of a novel small molecule. A robust, self-validating system relies on the orthogonal corroboration of data from multiple analytical platforms. The workflow presented below ensures that the compound's identity, structure, and purity are all confirmed.
Caption: Integrated workflow for the definitive characterization of a synthesized small molecule.
Experimental Methodologies
The following sections provide detailed protocols for the three key analytical techniques required to validate the synthesis of this compound.
Mass Spectrometry: Primary Molecular Weight Determination
Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the molecular weight of small molecules.[11] Unlike nominal mass instruments, HRMS provides an exact mass measurement to several decimal places. This precision is critical because it allows for the direct confirmation of the compound's elemental formula (C₉H₈N₂O₂S), as very few combinations of atoms will have the same exact mass. Electrospray ionization (ESI) is an effective soft ionization technique for this molecule, as it is likely to protonate the pyridine nitrogen or deprotonate the carboxylic acid, forming ions suitable for MS analysis.[12]
Protocol: Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS)
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography (Optional but Recommended): Inject 1-5 µL of the sample onto a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This step ensures that the analyzed mass corresponds to the main peak.
-
Ionization: Direct the eluent to an ESI source operating in positive ion mode. Key parameters: capillary voltage ~3.5 kV, sheath gas flow ~35 units, auxiliary gas flow ~10 units.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Processing: Extract the mass spectrum for the main chromatographic peak. Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.
Self-Validation: The experimentally observed m/z for the [M+H]⁺ ion should be compared to the theoretical value.
-
Theoretical Exact Mass (C₉H₈N₂O₂S): 208.03065 Da
-
Theoretical [M+H]⁺ (C₉H₉N₂O₂S⁺): 209.03847 Da
-
Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass. This provides high confidence in the assigned elemental formula.[12]
NMR Spectroscopy: Definitive Structural Elucidation
Causality: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals their connectivity, confirming the specific isomeric structure.[13][14] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon in the molecule and prove the pyridin-3-yl, dihydrothiazole, and carboxylic acid moieties are connected as expected.[15][16]
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical to avoid exchange of the carboxylic acid proton.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will reveal the number of distinct proton environments, their integration (ratio), and their splitting patterns (J-coupling).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of spin systems within the dihydrothiazole ring and pyridine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, linking the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the different fragments of the molecule, for instance, showing the correlation from a proton on the pyridine ring to the C2 carbon of the thiazole ring.
Self-Validation: The complete set of NMR data must be self-consistent and account for every atom in the proposed structure. The chemical shifts, coupling constants, and 2D correlations must logically assemble to form only one possible structure: this compound.
High-Performance Liquid Chromatography: Purity Assessment
Causality: The purity of a compound is essential for obtaining reliable biological data. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of small-molecule drug candidates.[17][18] By separating the sample on a chromatographic column, it can resolve the main compound from starting materials, by-products, and other impurities. UV detection is suitable for this molecule due to the aromatic pyridine and thiazole rings.
Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~0.5 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 280 nm.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Self-Validation: The analysis should yield a single major peak. For early-stage research, a purity level of ≥95% is generally considered acceptable. The retention time of this peak should be consistent across multiple injections.
Conclusion
The molecular weight of this compound is 208.24 g/mol , corresponding to the molecular formula C₉H₈N₂O₂S. This fundamental property, while simple to state, requires a rigorous and multi-faceted analytical approach to confirm with the high degree of certainty demanded in scientific research and drug development. The integrated workflow of HRMS, multi-dimensional NMR, and HPLC provides a self-validating system that confirms not only the molecular weight and elemental formula but also the definitive chemical structure and purity of the compound. Adherence to these robust characterization standards is non-negotiable for ensuring the integrity and value of any subsequent scientific investigation.
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The Rising Therapeutic Potential of Pyridinyl-Dihydrothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the pyridinyl-dihydrothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of pyridinyl-dihydrothiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.
I. The Strategic Design and Synthesis of Pyridinyl-Dihydrothiazole Scaffolds
The convergence of the pyridine and dihydrothiazole rings creates a unique chemical architecture that has proven to be a fertile ground for discovering new bioactive compounds. The pyridine moiety, a well-known pharmacophore present in numerous natural and synthetic bioactive molecules, often imparts favorable pharmacokinetic properties and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] The dihydrothiazole ring, a sulfur and nitrogen-containing heterocycle, provides a versatile framework that can be readily functionalized to modulate the compound's steric and electronic properties, thereby influencing its biological activity.
A cornerstone of the synthesis of these derivatives is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3] This reaction typically involves the condensation of a thiourea or thioamide with an α-haloketone. For pyridinyl-dihydrothiazole derivatives, a common starting point is the synthesis of a pyridinyl-thiourea intermediate.
Experimental Protocol: Synthesis of a Pyridinyl-Thiourea Intermediate
This protocol outlines the synthesis of a key precursor for subsequent thiazole ring formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of N-aminopyridone in concentrated hydrochloric acid.
-
Addition of Thiocyanate: To the stirred solution, add 1.2 equivalents of ammonium thiocyanate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-oxopyridinyl thiourea.[1]
-
Characterization: Confirm the structure of the product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
The subsequent cyclization with various α-haloketones allows for the introduction of diverse substituents on the dihydrothiazole ring, a critical step in tuning the biological activity of the final compounds.
II. A Spectrum of Biological Activities: From Microbes to Cancer Cells
Pyridinyl-dihydrothiazole derivatives have demonstrated a wide array of biological activities, making them attractive candidates for further investigation in various therapeutic areas.
A. Antimicrobial and Antifungal Activity
Several studies have highlighted the potent antimicrobial and antifungal properties of pyridinyl-dihydrothiazole derivatives.[4][5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1]
The evaluation of antimicrobial efficacy is typically performed using the minimal inhibitory concentration (MIC) method.
Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay
This protocol details the determination of the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of microorganisms (e.g., 105 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganisms with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the pyridine and the dihydrothiazole rings significantly influence antimicrobial activity. For instance, the presence of electron-withdrawing groups on an aryl substituent can enhance activity.[4]
B. Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyridinyl-dihydrothiazole derivatives have shown promise as anti-inflammatory agents, with their activity often evaluated through in vitro protein denaturation assays.[4][7] The denaturation of tissue proteins is a hallmark of inflammation, and compounds that can prevent this process are considered potential anti-inflammatory drugs.[4]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This protocol describes a common method to screen for anti-inflammatory potential.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.45 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Compound Addition: Add 0.05 mL of the test compound at various concentrations. A control group without the test compound is also prepared.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100.[4]
The mechanism of anti-inflammatory action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4][7]
C. Anticancer Activity
The development of novel anticancer agents remains a critical area of research. Pyridinyl-dihydrothiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines.[8][9][10]
The antiproliferative effects of these compounds are typically assessed using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[3]
Some pyridinyl-dihydrothiazole derivatives have demonstrated selectivity for cancer cells over normal cells, a crucial attribute for a potential anticancer drug.[8] Mechanistic studies suggest that their mode of action may involve inducing genetic instability and potentially inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[8] Some derivatives have also been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), key regulators of the cell cycle.[9]
D. Antimycobacterial Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The discovery of new antimycobacterial agents is urgently needed. Pyridine-containing compounds have historically shown excellent antitubercular activity.[3] Recent research has identified pyridinyl-dihydrothiazole derivatives with significant activity against M. tuberculosis.[3]
The antimycobacterial activity is often evaluated using the Luciferase Reporter Phage (LRP) assay.
Experimental Protocol: Luciferase Reporter Phage (LRP) Assay
This assay provides a rapid and sensitive method for determining the viability of M. tuberculosis.
-
Bacterial Culture: Grow M. tuberculosis H37Rv strain in an appropriate medium.
-
Compound Treatment: In a 96-well plate, expose the bacterial culture to serial dilutions of the test compounds.
-
Phage Infection: After a defined incubation period, infect the bacteria with a reporter phage carrying the firefly luciferase gene.
-
Luminometry: Following another incubation period to allow for phage replication and luciferase expression, add the luciferase substrate and measure the light output using a luminometer.
-
Data Analysis: A reduction in light output compared to the untreated control indicates a loss of bacterial viability. The MIC can be determined from the dose-response curve.[3]
In silico studies have suggested that these compounds may exert their antimycobacterial effect by binding to and inhibiting essential enzymes like the KasA protein, which is involved in mycolic acid biosynthesis.[3]
III. Structure-Activity Relationship (SAR) and In Silico Insights
The biological activity of pyridinyl-dihydrothiazole derivatives is intricately linked to their chemical structure. SAR studies provide crucial insights for optimizing lead compounds. Key findings include:
-
Substituents on the Aryl Ring: The presence and position of substituents on an aryl ring attached to the dihydrothiazole moiety play a significant role. For instance, the presence of hydroxyl and methoxy groups can enhance anti-inflammatory activity.[4][7] Halogen substitutions can also modulate activity.
-
Heterocyclic Moieties: The introduction of other heterocyclic rings can lead to enhanced antimicrobial properties.[4]
-
Positional Isomerism: The point of attachment of the pyridine ring to the thiazole core can influence the biological activity, with 4-pyridinyl substituted compounds sometimes showing more potent activity than their 2-pyridinyl counterparts.[5][6]
Computational approaches , such as molecular docking, are invaluable tools for elucidating the potential mechanisms of action and guiding the design of more potent derivatives. Docking studies have been used to predict the binding modes of these compounds with various targets, including:
-
DNA Gyrase: Predicting interactions with key amino acid residues like Asp73, Asn46, and Arg136.[1]
-
Cyclooxygenase (COX) Enzymes: Understanding the basis for anti-inflammatory activity.[4]
-
KasA Protein: Identifying potential binding sites for antimycobacterial agents.[3]
Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of these compounds at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles.[4]
IV. Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and a generalized signaling pathway that could be targeted by these derivatives.
Experimental Workflow for Biological Evaluation
General workflow for the development of pyridinyl-dihydrothiazole derivatives.
Generalized Signaling Pathway Inhibition
Potential inhibition of key signaling kinases by pyridinyl-dihydrothiazole derivatives.
V. Conclusion and Future Directions
The pyridinyl-dihydrothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the potential of these compounds to address a range of unmet medical needs. The synthetic accessibility of these derivatives allows for extensive structural modifications, facilitating the optimization of their potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Elucidation of Precise Mechanisms of Action: While several potential targets have been identified through in silico studies, further experimental validation is required to confirm the precise molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro screening need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with greater structural diversity could lead to the discovery of compounds with improved activity and novel biological profiles.
By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of pyridinyl-dihydrothiazole derivatives can be realized, paving the way for the development of next-generation medicines.
References
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Kamat, V., Santosh, R., Poojary, B., Nayak, S. P., Kumar, B. K., Sankaranarayanan, M., Faheem, Khanapure, S., Barretto, D. A., & Vootla, S. K. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25337–25351. [Link]
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Gowda, B. T., Siddaraju, B. P., Lamani, D. S., Naik, M., & Lokanatha, V. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(28), 18035–18047. [Link]
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Eryilmaz, S., Yilmaz, F., Küçükoğlu, K., & Bingöl, A. (2020). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. Bioorganic Chemistry, 94, 103476. [Link]
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Lesyk, R., Vladymyr, A., Gzella, A., & Atamanyuk, D. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1168. [Link]
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Gomaa, A. M., El-Sayed, W. M., & El-Bindary, A. A. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1599. [Link]
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El-Naggar, M., Abdu-Allah, H. H. M., & El-Adl, K. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(35), 22765–22783. [Link]
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Kamat, V., Santosh, R., Poojary, B., et al. (2020). Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25337-25351. [Link]
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Eryilmaz, S., Yilmaz, F., Küçükoğlu, K., & Bingöl, A. (2020). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. Bioorganic Chemistry, 94, 103476. [Link]
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Bouzayani, N., Merdès, A., Tahri, Z., Merzoug, Z., & Cheriti, A. (2021). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Chemical Data Collections, 33, 100701. [Link]
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The Core Mechanism of Action of Pyridinyl-Thiazole Compounds: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the mechanisms of action for pyridinyl-thiazole compounds, a versatile class of molecules with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current understanding, field-proven insights, and detailed experimental methodologies.
Introduction: The Versatility of the Pyridinyl-Thiazole Scaffold
The pyridinyl-thiazole core structure is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. These molecules have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Their therapeutic potential stems from their ability to interact with a variety of biological targets, primarily protein kinases, which are critical regulators of cellular processes.[4] The structural versatility of the pyridinyl-thiazole framework allows for fine-tuning of activity and selectivity through targeted chemical modifications, making it a highly attractive starting point for drug discovery programs.[5]
Primary Mechanism of Action: Protein Kinase Inhibition
A predominant mechanism of action for many pyridinyl-thiazole compounds is the inhibition of protein kinases.[4] These enzymes play a crucial role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting the p38 MAP Kinase Pathway in Inflammation
A significant number of pyridinyl-thiazole and the closely related pyridinyl-imidazole compounds are potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[6] The p38 MAP kinase signaling cascade is a key player in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α.[1] By competitively binding to the ATP-binding pocket of p38 MAP kinase, these inhibitors block its activity, thereby dampening the inflammatory cascade.[6] This mechanism has positioned pyridinyl-thiazole derivatives as promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.
It is important to note that some widely used pyridinyl-imidazole inhibitors, such as SB203580, have been shown to have off-target effects, particularly at higher concentrations, which can complicate the interpretation of experimental results.[7]
Signaling Pathway: p38 MAP Kinase Inhibition
Caption: Inhibition of the p38 MAPK signaling pathway by pyridinyl-thiazole compounds.
Anticancer Mechanisms: A Multi-pronged Attack
In the context of oncology, pyridinyl-thiazole compounds exhibit a broader range of mechanisms, often targeting multiple pathways involved in cancer progression.
Several pyridinyl-thiazole derivatives have been developed as inhibitors of kinases that are frequently mutated or overexpressed in cancer. These include:
-
Rho-associated protein kinase (ROCK-1): Some pyridinyl-thiazole hybrids have shown the ability to dock with and potentially inhibit ROCK-1, a kinase involved in cell motility and proliferation.[8]
-
B-RAFV600E: Thiazole derivatives have been synthesized that show potent inhibition of the B-RAFV600E mutant kinase, a key driver in melanoma.[9]
-
VEGFR-2: Certain thiazole derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[10] By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.[11]
A common outcome of treating cancer cells with pyridinyl-thiazole compounds is the induction of programmed cell death, or apoptosis.[5] This can be achieved through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspases.[5] Furthermore, these compounds can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation.[10]
Some novel pyridine-thiazole hybrids have been shown to affect DNA integrity and alter nuclear morphology, suggesting a mechanism involving the induction of genetic instability in tumor cells.[12][13] This can be a potent anticancer strategy, as it can lead to catastrophic DNA damage and subsequent cell death.
Experimental Workflow: Assessing Anticancer Activity
Caption: A typical workflow for the evaluation of pyridinyl-thiazole compounds as anticancer agents.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected pyridinyl-thiazole and related compounds against various cancer cell lines, as represented by their IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridine-thiazole hybrid 7 | MCF-7 (Breast Cancer) | 5.36 | [8] |
| Pyridine-thiazole hybrid 7 | HepG2 (Liver Cancer) | 6.78 | [8] |
| Pyridine-thiazole hybrid 10 | MCF-7 (Breast Cancer) | 5.84 | [8] |
| Pyridine-thiazole hybrid 10 | HepG2 (Liver Cancer) | 8.76 | [8] |
| Pyridine-thiazole derivative 3 | HL-60 (Leukemia) | 0.57 | [13] |
| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [10] |
| Thiazole derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [10] |
| B-RAFV600E Inhibitor 40 | WM266.4 (Melanoma) | 1.24 - 17.1 | [9] |
Detailed Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of pyridinyl-thiazole compounds against p38 MAP kinase using an ELISA-based assay.
Objective: To quantify the in vitro inhibitory effect of test compounds on the phosphorylation of a p38 MAP kinase substrate.
Materials:
-
Recombinant human p38 MAP kinase
-
p38 MAP kinase substrate (e.g., ATF-2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyridinyl-thiazole derivatives)
-
Positive control inhibitor (e.g., SB202190)
-
96-well microplate
-
Wash buffer (e.g., PBS with Tween-20)
-
Primary antibody against phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
-
Kinase Reaction: a. To each well of the microplate, add the p38 MAP kinase substrate. b. Add the test compound or control to the appropriate wells. c. Add the recombinant p38 MAP kinase to all wells except the negative control. d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: a. Wash the plate multiple times with the wash buffer to remove unreacted components. b. Add the primary antibody against the phosphorylated substrate and incubate. c. Wash the plate again. d. Add the HRP-conjugated secondary antibody and incubate. e. Wash the plate thoroughly. f. Add the TMB substrate and incubate in the dark until a color develops. g. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Pyridinyl-thiazole compounds represent a highly promising class of molecules with diverse mechanisms of action. Their ability to potently and often selectively inhibit key protein kinases underpins their therapeutic potential in both inflammatory diseases and cancer. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, exploring novel pyridinyl-thiazole derivatives for their activity against other disease-relevant targets will likely expand their therapeutic applications. The continued investigation of their structure-activity relationships will be crucial for the rational design of next-generation pyridinyl-thiazole-based drugs.
References
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Al-Ghorbani, M., et al. (2022). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 15(1), 103531. [Link]
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Goldstein, D. M., et al. (2001). Pyridinylimidazole Based p38 MAP Kinase Inhibitors. Current Topics in Medicinal Chemistry, 1(3), 185-191. [Link]
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Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1133. [Link]
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Lienenklaus, S., et al. (2019). The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy, 15(3), 553-555. [Link]
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Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. The Journal of biological chemistry, 275(10), 7395–7402. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 37-61. [Link]
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Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific reports, 6, 33434. [Link]
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Asadipour, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 125–133. [Link]
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Lacerda, R. B., et al. (2012). Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
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Yurttas, L., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]
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Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
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Ghorab, M. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300. [Link]
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Kumar, A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS omega, 5(40), 25776–25791. [Link]
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Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
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spectroscopic analysis of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug development, as the thiazolidine and pyridine scaffolds are prevalent in a wide array of pharmacologically active agents.[1][2] This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established methodologies, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and quality control of this and related heterocyclic compounds.
Introduction: The Structural Significance and Analytical Imperative
This compound incorporates two key heterocyclic systems: a pyridine ring, a fundamental component of biomolecules like niacin, and a dihydrothiazole ring, a core structure in various therapeutic agents, including antibiotics and metabolic inhibitors.[1][3] The precise arrangement of these moieties and the stereochemistry of the chiral center at the 4-position of the thiazolidine ring are critical to its biological function. Therefore, unambiguous structural confirmation is paramount.
Spectroscopic analysis provides the empirical data necessary to verify molecular identity and purity. This guide explains the causality behind the selection of each analytical technique, detailing how the combined data from NMR, IR, and MS create a self-validating system for structural confirmation.
Molecular Structure and Physicochemical Properties
A foundational step in any analysis is understanding the target molecule's basic properties.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₂S | [4] |
| Molecular Weight | 208.24 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 116247-03-1 | [5] |
Below is the chemical structure with atoms numbered for clarity in subsequent NMR discussions.
Caption: Numbered structure of the target compound.
The Analytical Workflow: A Strategy for Structural Elucidation
Caption: General workflow for spectroscopic analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For our target molecule, we expect distinct signals for the protons on the pyridine ring and the dihydrothiazole ring.
Predicted ¹H NMR Spectrum
The analysis predicts the following signals, assuming a standard solvent like DMSO-d₆.[6]
| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Pyridine H | 8.5 - 9.2 | m | ~2-8 | 4H | Aromatic protons on the electron-deficient pyridine ring are deshielded and appear far downfield. Complex splitting (m) is expected due to multiple ortho, meta, and para couplings. |
| H4 | ~5.0 - 5.5 | dd | ~6-9, ~3-5 | 1H | The proton on the chiral carbon (C4) is adjacent to the electron-withdrawing carboxylic acid and nitrogen, and is coupled to the two non-equivalent H5 protons (diastereotopic), resulting in a doublet of doublets (dd). |
| H5a, H5b | ~3.4 - 3.8 | m | - | 2H | These methylene protons (C5) are diastereotopic due to the adjacent chiral center (C4). They will appear as a complex multiplet (m), each coupled to H4 and geminally to each other. |
| COOH | > 12.0 | br s | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet (br s) that is exchangeable with D₂O. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless referencing the residual solvent peak.[6]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300-600 MHz spectrometer.[6]
-
Data Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS or solvent peak. Integrate the signals to determine the relative proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a carbon count and identification of functional groups.
Predicted ¹³C NMR Spectrum
| Carbon Label(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (COOH) | ~170 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region.[7] |
| C2 (C=N) | ~165 - 170 | The imine carbon of the dihydrothiazole ring is also highly deshielded due to its sp² hybridization and proximity to two electronegative atoms (N and S). |
| Pyridine C | ~120 - 155 | The five distinct carbons of the pyridine ring will appear in the aromatic region, with their exact shifts depending on their position relative to the nitrogen atom. |
| C4 | ~75 - 80 | The chiral carbon, bonded to nitrogen, sulfur, and the carboxyl group, appears in this range. |
| C5 | ~30 - 35 | The methylene carbon of the dihydrothiazole ring is the most shielded (upfield) carbon in the structure. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Utilize the same spectrometer, switching to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR (Fourier transformation, phasing, baseline correction) and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[6]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of the carboxylic acid and the C=N imine bond will give rise to strong, characteristic absorption bands.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid is known for its very broad absorption due to strong hydrogen bonding. |
| ~1700-1730 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp peak characteristic of the carbonyl group in a saturated carboxylic acid. |
| ~1640-1670 (medium) | C=N stretch | Imine (in ring) | The carbon-nitrogen double bond of the dihydrothiazole ring will show a distinct absorption in this region. |
| ~1550-1600 | C=C / C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations typically appear as a series of bands in this region. |
| ~3000-3100 (weak) | C-H stretch | Aromatic (Pyridine) | Stretching of C-H bonds on the sp² hybridized carbons of the pyridine ring. |
| ~2850-2960 (weak) | C-H stretch | Aliphatic (Thiazole Ring) | Stretching of C-H bonds on the sp³ hybridized carbons of the dihydrothiazole ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Ensure the ATR accessory is installed in the FT-IR spectrometer.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
-
Mode: Positive Ion Mode is preferred due to the basic nitrogen atoms in the pyridine and thiazole rings, which are easily protonated.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
High-Resolution Data:
-
Calculated Exact Mass for C₉H₈N₂O₂S: 208.0306
-
Expected HRMS (ESI+) for [C₉H₉N₂O₂S]⁺: m/z 208.0385
-
-
Potential Fragmentation Pathways:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the thiazole ring: The dihydrothiazole ring can undergo characteristic ring-opening fragmentations.[8]
-
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Set the instrument to positive ion mode and acquire data over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured accurate mass to the calculated theoretical mass. The difference should be less than 5 ppm to confidently confirm the elemental composition.
Integrated Analysis: Assembling the Structural Puzzle
No single technique provides the complete picture. The power of this analytical workflow lies in the integration of all data points to build an unshakeable structural confirmation.
Caption: Integration of spectroscopic data for structural confirmation.
By following the protocols and interpreting the resulting data within the framework presented, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their subsequent research and development efforts.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]
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MDPI. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[6][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Retrieved from [Link]
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ResearchGate. (2014). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[5][6][10]triazole-3-carboxylic acid ethyl ester. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. PubChem. Retrieved from [Link]
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Giorgi, G., Salvini, L., Attanasi, O. A., Filippone, P., & Santeusanio, S. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 709-715. [Link]
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El-Gazzar, A. R. B. A., Youssef, A. M., Yaseen, M. A., & Gaafar, A. M. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 1-15. [Link]
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Chen, Y., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(15), 5030-5033. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. [Link]
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ResearchGate. (2019). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate. Retrieved from [Link]
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Iraqi Journal of Science. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]
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MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Retrieved from [Link]
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Journal of Natural Sciences and Mathematics of UT. (2023). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. JNSMUT. Retrieved from [Link]
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The Thiazole Scaffold: A Comprehensive Technical Guide to Predictive ADME/Tox Profiling in Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the design of novel therapeutics. However, the journey of a thiazole derivative from a promising hit to a viable drug candidate is fraught with challenges, primarily centered around its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. Early and accurate prediction of these properties is paramount to de-risking drug development programs, reducing late-stage attrition, and ultimately, delivering safer and more effective medicines. This in-depth technical guide provides a holistic framework for the comprehensive ADME/Tox profiling of thiazole derivatives, integrating cutting-edge in silico methodologies with field-proven in vitro assays. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key assays, and offer insights into the interpretation of predictive data, empowering drug discovery teams to make informed decisions in their quest for novel thiazole-based therapeutics.
The Thiazole Moiety: A Double-Edged Sword in Drug Design
The five-membered aromatic ring containing sulfur and nitrogen atoms endows thiazole derivatives with a unique set of physicochemical properties that are often beneficial for biological activity.[2] This scaffold is present in a wide array of therapeutic agents, from anticancer drugs to antivirals and beyond. However, the very features that make the thiazole ring attractive can also be a source of metabolic liabilities and toxicity.
The sulfur and nitrogen heteroatoms can participate in various metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] These biotransformations can lead to the formation of reactive metabolites, which are electrophilic species capable of covalently binding to cellular macromolecules like proteins and DNA.[3][4] Such interactions can disrupt cellular function and trigger idiosyncratic adverse drug reactions, including hepatotoxicity.[3][4][5] Therefore, a thorough understanding and early assessment of the metabolic fate and potential for reactive metabolite formation are critical for any thiazole-based drug discovery program.
The Synergy of Silicon and Wet Lab: An Integrated Approach to ADME/Tox Prediction
A modern and effective ADME/Tox profiling strategy relies on the intelligent integration of computational (in silico) and experimental (in vitro) methods. This synergistic approach allows for the rapid screening of large numbers of virtual compounds, prioritization of the most promising candidates for synthesis and testing, and a deeper mechanistic understanding of the observed ADME/Tox properties.
Logical Workflow for Thiazole Derivative ADME/Tox Profiling
Caption: Integrated workflow for ADME/Tox profiling of thiazole derivatives.
In Silico Prediction: The Digital Crystal Ball
In silico ADME/Tox prediction has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of large virtual libraries of compounds.[6] For thiazole derivatives, these computational models can provide early warnings of potential liabilities and guide the design of molecules with more favorable pharmacokinetic and safety profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity or a specific ADME/Tox property.[7] For thiazole derivatives, QSAR models can be developed to predict a wide range of endpoints, including metabolic stability, inhibition of specific CYP enzymes, and various forms of toxicity.
The predictive power of a QSAR model is highly dependent on the quality of the training data and the choice of molecular descriptors.[7] Molecular descriptors are numerical representations of the chemical structure and can be broadly categorized as:
-
Physicochemical Descriptors: These describe the bulk properties of a molecule, such as lipophilicity (logP), water solubility (logS), molecular weight (MW), and pKa.[8] These are fundamental for predicting absorption and distribution.
-
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.[8]
-
Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[8] These are particularly important for predicting metabolic reactivity.
-
Quantum Mechanical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the electronic structure.[9]
Table 1: Common Molecular Descriptors for ADME/Tox Prediction of Thiazole Derivatives
| Descriptor Class | Example Descriptors | Relevance to ADME/Tox |
| Physicochemical | logP, logS, pKa, Molecular Weight, Polar Surface Area (PSA) | Absorption, Distribution, Solubility |
| Topological | Wiener index, Zagreb indices, Balaban index | Shape-dependent interactions with proteins |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Metabolic reactivity, potential for reactive metabolite formation |
| Quantum Mechanical | Electron density, Electrostatic potential | Detailed mechanism of interaction with enzymes |
A number of software tools are available for generating molecular descriptors and building QSAR models, including both commercial packages and open-source platforms.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. In the context of ADME/Tox profiling, docking can be used to predict the interaction of thiazole derivatives with key proteins involved in drug metabolism and transport, such as CYP enzymes and efflux transporters like P-glycoprotein (P-gp). By understanding these interactions, we can anticipate potential drug-drug interactions and identify structural modifications that might mitigate them.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a powerful simulation technique that integrates physicochemical properties of a drug with physiological information of an organism to predict the drug's ADME.[10] PBPK models can simulate the concentration-time profiles of a drug in various organs and tissues, providing a holistic view of its pharmacokinetic behavior.[11]
A Step-by-Step Workflow for Building a PBPK Model for a Thiazole Derivative:
-
Gather Compound-Specific Data: This includes molecular weight, logP, pKa, solubility, and in vitro data such as plasma protein binding and metabolic clearance.
-
Select a PBPK Model Structure: Choose a whole-body PBPK model that includes relevant organs and tissues.
-
Define Physiological Parameters: Utilize the built-in physiological parameters of the PBPK software (e.g., organ volumes, blood flow rates) for the species of interest (e.g., human, rat).
-
Parameterize the Model: Input the compound-specific data into the model.
-
Simulate and Validate: Run simulations and compare the predicted pharmacokinetic profiles with experimental data (if available). Refine the model parameters as needed.
-
Predict Human Pharmacokinetics: Once the model is validated, it can be used to predict the pharmacokinetic profile in humans.
Popular software platforms for PBPK modeling include GastroPlus® and Simcyp®.[12][13][14]
In Vitro Assays: The Ground Truth
While in silico models are invaluable for early screening, in vitro assays provide the essential experimental data to validate and refine these predictions. A well-designed panel of in vitro ADME/Tox assays is crucial for characterizing the profile of a thiazole derivative.
Absorption
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses various transporters, mimicking the intestinal epithelium.[15] It is a widely accepted model for predicting oral drug absorption.
Step-by-Step Caco-2 Permeability Assay Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a multi-well plate for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: Add the test compound to the apical (A) side of the monolayer and incubate for a defined period (e.g., 2 hours).
-
Sample Collection: Collect samples from both the apical and basolateral (B) sides at the end of the incubation period.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Distribution
Plasma Protein Binding (PPB) Assay: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. The equilibrium dialysis method is a common approach to determine the fraction of unbound drug.[16]
Brain Tissue Binding Assay: For CNS-targeted drugs, understanding the extent of binding to brain tissue is critical.[1][17] Similar to PPB assays, equilibrium dialysis with brain homogenate is a standard method.[1]
Metabolism
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of CYP enzymes to assess the metabolic stability of a compound.
Step-by-Step Liver Microsomal Stability Assay Protocol:
-
Prepare Incubation Mixture: Combine liver microsomes, the test compound, and a buffer in a multi-well plate.
-
Initiate Reaction: Add NADPH to initiate the metabolic reaction and incubate at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Quantification: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint): The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Excretion
In Vitro Transporter Assays: These assays use cell lines overexpressing specific uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters to determine if a compound is a substrate or inhibitor of these transporters. This information is crucial for predicting drug clearance and potential drug-drug interactions.
Toxicity
hERG Assay: The hERG potassium channel plays a critical role in cardiac repolarization.[18] Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias. The manual patch-clamp technique is the gold standard for assessing hERG liability.[19]
Ames Test: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[20] It utilizes strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Hepatotoxicity Assays: Given the potential for thiazole derivatives to form reactive metabolites, assessing hepatotoxicity is critical. In vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) can be used to evaluate cytotoxicity, mitochondrial dysfunction, and the induction of oxidative stress.
Toxicity Signaling Pathway for a Thiazole Derivative
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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyridinyl-Thiazole Compounds
Foreword: The Pyridinyl-Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the pyridinyl-thiazole motif has emerged as a "privileged structure." This is not a designation bestowed lightly; it reflects the consistent and potent biological activities exhibited by compounds incorporating this hybrid core. From oncology to infectious diseases, the unique electronic and steric properties of the pyridinyl-thiazole framework offer a versatile platform for the design of highly specific and effective therapeutic agents.[1][2]
This technical guide eschews a conventional, rigid template. Instead, it is structured to provide a holistic and practical understanding of the discovery and synthesis of novel pyridinyl-thiazole compounds. We will delve into the strategic considerations that underpin the synthetic routes, the meticulous details of experimental protocols, and the critical interpretation of structure-activity relationships (SAR). Our narrative is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system, and every claim is substantiated by authoritative references. This guide is intended for researchers, scientists, and drug development professionals who seek not just to replicate methods, but to innovate upon them.
I. Strategic Synthesis: Mastering the Construction of the Pyridinyl-Thiazole Core
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. For pyridinyl-thiazole derivatives, the renowned Hantzsch thiazole synthesis remains a robust and widely adopted method.[3][4] However, the evolution of organic synthesis has introduced several powerful variations, including one-pot multicomponent reactions and microwave-assisted protocols, which offer significant advantages in terms of efficiency, yield, and environmental impact.
The Classic Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide. In the context of pyridinyl-thiazole synthesis, the thioamide component is typically a pyridine-containing thiourea or thioamide.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical for reaction kinetics and solubility of reactants. Ethanol is a common choice due to its ability to dissolve both the polar thioamide and the less polar α-haloketone, as well as its suitable boiling point for reflux conditions.
-
Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Work-up: The use of a weak base, such as sodium carbonate, during work-up is to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction. This is crucial as the final 2-aminothiazole product is basic and can form a salt, which might be soluble in the aqueous phase, leading to lower yields if not neutralized.
Experimental Protocol: Conventional Synthesis of 4-Aryl-2-(pyridin-2-ylamino)thiazoles
This protocol describes a classic approach for the synthesis of 4-aryl-2-aminothiazoles using a solvent at elevated temperatures.
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
N-(pyridin-2-yl)thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
5% Sodium Carbonate solution
-
Magnetic stirrer/hotplate
-
Reflux condenser
-
Büchner funnel and flask
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted α-bromoacetophenone (1.0 mmol) and N-(pyridin-2-yl)thiourea (1.2 mmol) in 10 mL of ethanol.
-
Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
If a precipitate has formed, collect the solid by filtration using a Büchner funnel.[6]
-
Wash the filter cake with water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-(pyridin-2-ylamino)thiazole derivative.
Modern Innovations: One-Pot and Microwave-Assisted Syntheses
To meet the demands of high-throughput screening and green chemistry, more efficient synthetic methodologies have been developed.
One-Pot Multicomponent Synthesis: This approach combines multiple reaction steps into a single operation, avoiding the isolation of intermediates. This not only saves time and resources but can also lead to higher overall yields. A common one-pot method for pyridinyl-thiazole derivatives involves the reaction of a pyridinecarboxaldehyde, a ketone, and thiourea in the presence of a catalyst.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[7][8] The mechanism involves the efficient heating of polar molecules through dielectric loss, leading to a rapid increase in temperature and reaction rate.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Thiazolyl-Pyridazinediones
This protocol exemplifies a modern, efficient approach to the synthesis of complex thiazole derivatives.
Materials:
-
Maleic anhydride (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Appropriate hydrazonoyl halide (1 mmol)
-
Chitosan (0.1 g)
-
Ethanol (20 mL)
-
Glacial acetic acid (0.5 mL)
-
Microwave reactor
Procedure:
-
To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add an equivalent amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.[7]
-
Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the reaction mixture.
-
Continue heating in the microwave oven at 500 W and 150 °C for an additional 4–8 minutes, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture and process as per the specific purification requirements of the product.
II. Structure-Activity Relationship (SAR) and Biological Significance
The pyridinyl-thiazole scaffold is a hotbed for discovering potent biological agents, particularly in the realm of oncology.[1][2] The modular nature of its synthesis allows for systematic modifications at various positions, enabling a detailed exploration of the structure-activity relationship.
Anticancer Activity: Targeting Key Signaling Pathways
Many pyridinyl-thiazole derivatives exert their anticancer effects by inhibiting protein and lipid kinases, which are crucial regulators of cell growth, proliferation, and survival.[1]
Key Targets and SAR Insights:
-
Kinase Inhibition: Compounds with this scaffold have shown inhibitory activity against a range of kinases including c-Met, CDK1, CLK1, and PI3Kα.[1] The pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.
-
Substituent Effects: The nature and position of substituents on both the pyridine and thiazole rings, as well as any appended aryl groups, can dramatically influence potency and selectivity. For instance, the introduction of electron-withdrawing groups on an aryl substituent can enhance activity, while bulky groups may be detrimental.[9]
Data Presentation: Anticancer Activity of Novel Pyridinyl-Thiazole Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [1] |
| Compound 4 | NCI 60-cell line panel | Growth inhibition >50% at 10 µM | [1] |
| TP6 | B16F10 (Melanoma) | 41.12 | [10] |
III. Visualization of Synthetic Strategies
Diagram 1: The Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow of the Hantzsch synthesis for pyridinyl-thiazole compounds.
Diagram 2: Logical Relationship in One-Pot Multicomponent Synthesis
Caption: The logical flow and advantages of a one-pot synthesis approach.
IV. Characterization and Validation
The unambiguous identification and purity assessment of synthesized compounds are non-negotiable in drug discovery. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon signals, provide a detailed map of the compound's connectivity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the synthesized compound. This is a critical step in confirming the identity of a novel molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=N, C=O, and N-H bonds, which are characteristic of the thiazole and pyridine rings and their substituents.
V. Conclusion and Future Directions
The pyridinyl-thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, from the classic Hantzsch synthesis to modern one-pot and microwave-assisted techniques, provide a robust toolkit for the creation of diverse chemical libraries. The insights into the structure-activity relationships of these compounds, particularly as kinase inhibitors, offer a clear direction for the rational design of more potent and selective drug candidates.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for pyridinyl-thiazole derivatives, and the use of computational modeling to predict the activity and properties of new compounds. The integration of these approaches will undoubtedly accelerate the journey of novel pyridinyl-thiazole compounds from the laboratory to the clinic.
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The Chemistry and Therapeutic Potential of 4,5-Dihydro-1,3-thiazole-4-carboxylic Acids: A Technical Guide
Introduction: The Significance of the Thiazoline Scaffold in Medicinal Chemistry
The 4,5-dihydro-1,3-thiazole-4-carboxylic acid core, a heterocyclic motif, is a cornerstone in the architecture of numerous biologically active molecules. This scaffold, often derived from the amino acid L-cysteine, presents a unique combination of structural features that make it a privileged pharmacophore in drug discovery. Its inherent chirality, the presence of heteroatoms (sulfur and nitrogen) capable of engaging in various non-covalent interactions, and its role as a bioisostere for other functional groups contribute to its versatility. Thiazoline-based compounds have demonstrated a wide spectrum of pharmacological activities, including anti-HIV, neurological, anti-cancer, and antibiotic properties.[1][2] This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse biological applications of 4,5-dihydro-1,3-thiazole-4-carboxylic acids, offering valuable insights for researchers and professionals in the field of drug development.
Synthetic Strategies: Constructing the Thiazoline Core
The primary and most convergent approach to synthesizing 4,5-dihydro-1,3-thiazole-4-carboxylic acids involves the condensation of L-cysteine with either an aldehyde or a nitrile. This method is favored for its operational simplicity and the ready availability of starting materials.
Condensation of L-cysteine with Aldehydes or Nitriles
The reaction of L-cysteine with an aldehyde or nitrile proceeds via the formation of a thiazolidine intermediate, which subsequently undergoes oxidation or elimination to yield the desired 4,5-dihydro-1,3-thiazole ring system. The choice between an aldehyde or a nitrile as the starting material influences the reaction conditions and the nature of the substituent at the C2 position of the thiazoline ring.
A general method for the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids involves refluxing an aromatic nitrile with L-cysteine hydrochloride and sodium bicarbonate in a mixture of methanol and a phosphate buffer (pH = 6).[3] This one-pot reaction provides the target compounds in moderate to good yields.
Experimental Protocol: Synthesis of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid [3]
-
Reactant Preparation: A mixture of benzonitrile (1.0 equivalent), L-cysteine hydrochloride (1.2 equivalents), and sodium bicarbonate is prepared in a round-bottom flask.
-
Solvent Addition: A solution of methanol and phosphate buffer (pH = 6) is added to the flask.
-
Reaction Condition: The reaction mixture is heated to reflux and stirred for 72 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid.
The causality behind these experimental choices lies in creating an environment conducive to both the initial nucleophilic attack of the cysteine's thiol group on the nitrile and the subsequent cyclization. The bicarbonate base is crucial for neutralizing the hydrochloride salt of L-cysteine and facilitating the deprotonation of the thiol. The buffered pH of 6 is a compromise to ensure the nucleophilicity of the amino group for the final cyclization step while minimizing side reactions.
Caption: Workflow for the synthesis of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid.
Chemical Properties and Reactivity
The 4,5-dihydro-1,3-thiazole-4-carboxylic acid scaffold possesses several key reactive sites that allow for further chemical modifications. The carboxylic acid group can be readily converted to esters, amides, or other derivatives. The endocyclic imine bond can be reduced to the corresponding thiazolidine. Furthermore, the C2 substituent offers a handle for diversification, allowing for the introduction of a wide range of functional groups to probe structure-activity relationships.
The stereochemistry at the C4 position, inherited from L-cysteine, is often crucial for biological activity. The (R)-enantiomer is typically the biologically active form, as seen in the case of metallo-β-lactamase inhibitors where the (S)-enantiomer was found to be inactive.[3]
Biological Activities and Therapeutic Applications
Derivatives of 4,5-dihydro-1,3-thiazole-4-carboxylic acid have emerged as promising candidates in various therapeutic areas. Their diverse biological activities stem from their ability to mimic endogenous ligands, interact with enzyme active sites, and act as prodrugs.
Enzyme Inhibition
A significant application of this scaffold is in the development of enzyme inhibitors.
-
Metallo-β-lactamase (MBL) Inhibitors: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[3] For instance, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was found to be a potent inhibitor of IMP-1, a prevalent MBL, with an IC50 value of 5.5 µM.[3] The proposed mechanism involves the coordination of the thiazoline nitrogen and the carboxylate oxygen to the zinc ions in the MBL active site.
-
Neuraminidase Inhibitors: Thiazolidine-4-carboxylic acid derivatives have been investigated as inhibitors of influenza neuraminidase, an essential enzyme for the release of new viral particles from infected cells.[4][5] Molecular docking studies have supported the potential of these compounds to interact with the active site of the enzyme.[4]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 | [3] |
| 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | Bla2 | 4.9 | [3] |
| Captopril (positive control) | IMP-1 | 5.0 | [3] |
Table 1: Inhibitory Activity of Selected 4,5-Dihydro-1,3-thiazole-4-carboxylic Acid Derivatives against Metallo-β-lactamases.
Antimicrobial and Antiviral Activity
The thiazoline core is present in a number of natural products with antimicrobial properties.[1][2] Synthetic derivatives have also shown promising activity.
-
Antibacterial Agents: 2-Aryl-4,5-dihydrothiazole analogues have been synthesized and evaluated for their in vitro antibacterial activities against various bacterial strains.[6]
-
Antiviral Agents: Thiazolidine-4-carboxylic acid derivatives have demonstrated inhibitory effects against the influenza A virus, with some compounds showing potent activity in hemagglutination inhibition assays.[4]
Anticancer Activity
The modification of the thiazolidine scaffold has led to the discovery of compounds with cytotoxic activity against cancer cell lines. 2-Arylthiazolidine-4-carboxylic acid amides have been identified as a new class of cytotoxic agents for prostate cancer, with IC50 values in the low micromolar range.[7]
Prodrugs of L-cysteine
2-Substituted thiazolidine-4(R)-carboxylic acids can serve as prodrugs of L-cysteine.[8] These compounds are designed to be stable in the gastrointestinal tract and then undergo non-enzymatic ring-opening in vivo to release L-cysteine.[8] This approach has been utilized to protect against acetaminophen-induced hepatotoxicity by replenishing glutathione stores.[8]
Caption: Overview of the biological applications of 4,5-dihydro-1,3-thiazole-4-carboxylic acids.
Conclusion and Future Outlook
The 4,5-dihydro-1,3-thiazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its diverse biological activities, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of new biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The use of computational methods, such as molecular docking and dynamics simulations, will undoubtedly play an increasingly important role in the rational design of the next generation of thiazoline-based drugs. The versatility of this scaffold suggests that its full therapeutic potential is yet to be fully realized.
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Synthesis of thiazolidine-4-carboxylic acid derivatives. (n.d.). Retrieved January 24, 2026, from [Link]
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- Nagasawa, H. T., et al. (1987).
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2-Amino-2-thiazoline-4-carboxylic acid. (n.d.). Retrieved January 24, 2026, from [Link]
- Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575.
- Chen, Y., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6142-6146.
- Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596.
- Wang, B., et al. (2016). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 21(11), 1472.
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Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. (n.d.). Retrieved January 24, 2026, from [Link]
- 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. (1980). The Journal of Organic Chemistry, 45(13), 2694-2696.
- Sano, K., et al. (1975). Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products. Applied Microbiology, 30(2), 207-216.
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Novel synthesis of 2-thiazolines. (n.d.). Retrieved January 24, 2026, from [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938.
- A kind of method for preparing thiazole-4-carboxylic acid. (2012).
- Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). Biochimica et Biophysica Acta, 1035(2), 157-161.
- Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. (2022). Molecules, 27(18), 5966.
- Synthesis of 1,3,4-Thiadiazoles: Review. (2025).
- Li, Z., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2677-2686.
- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). International Letters of Chemistry, Physics and Astronomy, 11, 1-25.
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Synthesis of thiazolines. (n.d.). Retrieved January 24, 2026, from [Link]
- Synthesis of thiazolines by the reaction of aryl ketonitriles with cysteamine via microwave irradiation. (2007). Journal of Heterocyclic Chemistry, 44(2), 407-409.
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Abstract
This application note presents a comprehensive guide for the purification of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. The protocol details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, optimized for purity and yield. We delve into the rationale behind methodological choices, from mobile and stationary phase selection to critical parameters for scaling from analytical to preparative chromatography. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound for downstream applications.
Introduction: The Scientific Imperative for Purity
The compound this compound is a heterocyclic molecule featuring a pyridine ring, a thiazoline ring, and a carboxylic acid group.[1] Molecules of this class are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The efficacy and safety of any potential therapeutic agent are directly linked to its purity. Impurities, even in trace amounts, can lead to inaccurate biological data and potential toxicity. Therefore, robust and efficient purification is a critical step in the research and development pipeline.
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of complex mixtures.[3] For polar, ionizable molecules like this compound, reversed-phase HPLC is often the method of choice.[4] This application note provides a detailed protocol for the purification of this target compound, with a focus on the underlying chemical principles that govern the separation process.
Understanding the Analyte: Physicochemical Properties
A successful purification strategy begins with an understanding of the analyte's properties. This compound (MW: 208.24 g/mol ) is an amphoteric molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid group.[1] This dual nature presents a challenge in chromatography, as it can lead to poor peak shape (tailing) due to interactions with the stationary phase.[5]
The key to a successful separation is to control the ionization state of the analyte by adjusting the pH of the mobile phase. For this compound, a low pH mobile phase is recommended. This will protonate the pyridine nitrogen, resulting in a positively charged species, and suppress the deprotonation of the carboxylic acid, keeping it in its neutral form. This uniform charge state will lead to more consistent interactions with the stationary phase and improved peak symmetry.
HPLC Method Development: A Step-by-Step Rationale
The development of a preparative HPLC method is a systematic process that begins at the analytical scale to optimize selectivity, and is then scaled up for purification.[6]
Stationary Phase Selection
For polar heterocyclic compounds, C18 columns are a common starting point in reversed-phase HPLC.[7] The non-polar C18 stationary phase retains the analyte through hydrophobic interactions. Given the polar nature of the target compound, a column with high surface area and good retention of polar compounds is advantageous.
Mobile Phase Optimization
The composition of the mobile phase is the most critical factor in achieving good separation.[3] A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
-
Aqueous Phase: Deionized water with an acidic modifier. Formic acid (0.1%) is a good choice as it is volatile and compatible with mass spectrometry (MS), should MS-triggered fraction collection be desired. The low pH will ensure the analyte is in a single ionic form.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution from a low to a high concentration of acetonitrile will be used to elute the target compound and any impurities with varying polarities.
Detection Wavelength
The presence of the pyridine and thiazole rings suggests that the compound will have a significant UV absorbance. Based on similar structures, a primary detection wavelength of 254 nm or 272 nm is a good starting point for monitoring the elution of the compound.[7][8] A photodiode array (PDA) detector is recommended to monitor peak purity across a range of wavelengths.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: HPLC Purification Workflow.
Detailed Protocols
Materials and Reagents
| Material/Reagent | Grade |
| Crude this compound | Synthesis Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Water | Deionized (18 MΩ·cm) |
| Formic Acid (FA) | LC-MS Grade |
| Methanol (for sample dissolution) | HPLC Grade |
HPLC System and Columns
| Component | Specification |
| Analytical HPLC System | Quaternary pump, autosampler, column oven, PDA detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Preparative HPLC System | Binary pump with high flow rate capability, manual injector or autosampler, fraction collector |
| Preparative Column | C18, 21.2 x 250 mm, 10 µm particle size |
Protocol 1: Analytical Method Development
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Dissolve a small amount of the crude product in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: PDA at 254 nm and 272 nm
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis: Identify the peak corresponding to the target compound and determine its retention time. Assess the resolution from nearby impurities. Adjust the gradient if necessary to improve separation.
Protocol 2: Preparative Purification
-
Sample Preparation: Dissolve the crude material in a minimal amount of methanol. If solubility is an issue, a small amount of formic acid can be added. The final concentration will depend on the loading capacity of the preparative column, determined through loading studies.
-
Chromatographic Conditions:
-
Column: C18, 21.2 x 250 mm, 10 µm
-
Flow Rate: 20 mL/min (This should be scaled appropriately from the analytical method)
-
Injection Volume: Dependent on concentration and loading study results
-
Gradient: The gradient from the analytical method should be scaled geometrically for the preparative column.
-
-
Fraction Collection: Collect fractions based on the UV signal, ensuring to collect the main peak in multiple fractions to isolate the purest portions.
-
Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | Ensure the mobile phase pH is low (e.g., with 0.1% formic or trifluoroacetic acid). Consider a column with end-capping or a different stationary phase.[9] |
| Poor Resolution | Inadequate selectivity between the target compound and impurities. | Optimize the gradient steepness. Try a different organic modifier (e.g., methanol). Experiment with a different stationary phase (e.g., Phenyl-Hexyl). |
| High Backpressure | Column frit blockage or sample precipitation. | Filter all samples and mobile phases. If pressure is still high, back-flush the column.[10] |
| Low Recovery | Compound precipitation on the column or irreversible adsorption. | Ensure the sample is fully dissolved before injection. Decrease the sample load. |
Conclusion
The HPLC method detailed in this application note provides a reliable and scalable approach for the purification of this compound. By carefully controlling the mobile phase pH and optimizing the gradient elution, high purity and yield can be achieved. This protocol serves as a strong foundation for researchers, enabling the production of high-quality material for subsequent biological and pharmaceutical studies.
References
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Kubalczyk, P., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]
-
Kubalczyk, P., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports. Available at: [Link]
- Buchi, G. H., & Warnhoff, E. W. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S. Patent and Trademark Office.
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Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[11][12]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Available at: [Link]
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Fisher Scientific. (n.d.). 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific™. Available at: [Link]
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Abdel-Megeed, M. F., et al. (2007). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available at: [Link]
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Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
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Wang, Y., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]
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Wauters, E., et al. (2016). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]
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ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at: [Link]
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ResearchGate. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]
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Inter-Research Science Publisher. (1997). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available at: [Link]
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International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]
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Phenomenex. (n.d.). HPLC Method Development. Available at: [Link]
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RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]
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YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
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ResearchGate. (2010). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]
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ResearchGate. (2019). Fractionation of polar compounds from crude oils by hetero-medium pressure liquid chromatography (H-MPLC) and molecular characterization by ultrahigh-resolution mass spectrometry Crude oil H-MPLC. Available at: [Link]
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Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]
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Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
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Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]
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Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Available at: [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
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Sci-Hub. (2004). Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. Available at: [Link]
-
PubMed. (1993). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Available at: [Link]
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Application Note: Comprehensive Structural Characterization of Pyridinyl-Thiazole Compounds using NMR Spectroscopy and Mass Spectrometry
Introduction
The pyridinyl-thiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities in the drug development pipeline.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive characterization of pyridinyl-thiazole compounds using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering field-proven insights to ensure that the data acquired is both accurate and robust. We will explore a multi-technique approach, demonstrating how the synergy between various NMR experiments and high-resolution mass spectrometry provides an unambiguous and self-validating system for structural confirmation.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the detailed atomic-level structure of a molecule in solution. It provides rich information about the chemical environment, connectivity, and spatial proximity of atoms.
The Causality Behind NMR Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A well-prepared sample ensures optimal spectrometer performance, leading to sharp signals, flat baselines, and accurate quantification.
Protocol 1: NMR Sample Preparation
-
Analyte Purity: Begin with a sample that is purified to the highest possible degree. Residual solvents or reaction byproducts will appear in the spectrum and complicate analysis.
-
Mass Determination: For a standard small molecule (<1000 g/mol ), weigh 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[6] While a ¹³C spectrum can be obtained on less material, a higher concentration significantly reduces the required acquisition time.[6]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Common choices for pyridinyl-thiazole derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice can affect the chemical shifts of labile protons (e.g., -NH, -OH).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]
-
Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm). For aqueous samples, DSS is a suitable alternative.[8]
-
Solubilization & Transfer: Vortex the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Norell, Wilmad).[9]
-
Tube Cleaning & Labeling: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[9] Label the tube clearly.
1D NMR: The First Look at the Molecular Skeleton
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecule's structure.
-
¹H NMR Spectroscopy: This experiment reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons in each environment (integration). Protons on aromatic rings, like pyridine and thiazole, typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring current effect of the delocalized π-electrons.[10]
-
¹³C NMR Spectroscopy: This spectrum shows the number of unique carbon environments. Carbons in aromatic and heteroaromatic rings are typically found in the δ 100-170 ppm range.[5][11][12] The chemical shifts are highly sensitive to the electronic effects of substituents.
Table 1: Representative ¹H and ¹³C Chemical Shifts (δ, ppm) for a Hypothetical 2-(pyridin-2-yl)thiazole Scaffold
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Thiazole Ring | |||
| H-4' | ~7.5 - 8.0 | ~115 - 125 | Proton and carbon in an electron-rich thiazole ring. |
| H-5' | ~7.0 - 7.5 | ~140 - 145 | Adjacent to the pyridine ring, influenced by its electron-withdrawing nature. |
| C-2' | - | ~165 - 175 | Quaternary carbon linking the two rings, significantly downfield. |
| Pyridine Ring | |||
| H-3 | ~7.2 - 7.6 | ~120 - 125 | |
| H-4 | ~7.7 - 8.1 | ~135 - 140 | |
| H-5 | ~7.3 - 7.7 | ~122 - 127 | |
| H-6 | ~8.5 - 8.8 | ~148 - 152 | Proton alpha to the nitrogen atom is the most deshielded in the pyridine ring. |
| C-2 | - | ~150 - 155 | Quaternary carbon attached to the thiazole ring. |
| Note: These are approximate ranges and can vary significantly based on substituents and the solvent used. |
2D NMR: Assembling the Puzzle Pieces
While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.[13] They are essential for the unambiguous assignment of all proton and carbon signals, especially in complex or isomeric structures.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two proton signals indicates they are neighbors in the spin system. This is invaluable for tracing the connectivity within the pyridine and thiazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a direct and unambiguous C-H assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting different molecular fragments. For instance, it can show a correlation from a proton on the pyridine ring to a carbon on the thiazole ring, definitively proving their connectivity.
Workflow for Complete Structural Assignment using NMR
Figure 1: Workflow for NMR-based structural elucidation.
Part 2: Molecular Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis.
The Rationale for Soft Ionization
For structural confirmation, it is crucial to observe the intact molecular ion. Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions with minimal fragmentation, making it ideal for determining the molecular weight of the synthesized compound.[14]
Protocol 2: ESI-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or a mixture with water.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation for positive ion mode analysis ([M+H]⁺).
-
Direct Infusion: The prepared sample can be directly infused into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method is straightforward for pure compounds.
-
LC-MS: For mixture analysis or to remove non-volatile salts, coupling with liquid chromatography (LC) is the preferred method. The sample is injected into the LC system, separated on a column, and then introduced into the MS source.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments (like TOF or Orbitrap analyzers) provide highly accurate mass measurements, typically to within 5 ppm.[15] This accuracy is critical as it allows for the unambiguous determination of the compound's elemental formula, a key piece of evidence for structural confirmation.[5][12][16]
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor or parent ion) are selected, fragmented, and the resulting fragment (or product/daughter) ions are analyzed.[17] This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.[18]
For pyridinyl-thiazole compounds, fragmentation often occurs at the linkage between the two rings or through the cleavage of the rings themselves. The pyrimidine ring is often more stable than the thiazole ring during fragmentation.[19]
Table 2: Predicted ESI-MS/MS Fragmentation for a Hypothetical Substituted 2-(pyridin-2-yl)thiazole (MW = 250.3 g/mol )
| m/z (Precursor Ion) | Fragment Ion Structure/Description | m/z (Product Ion) | Rationale of Fragmentation |
| 251.08 [M+H]⁺ | Intact Protonated Molecule | - | Precursor ion selected for fragmentation. |
| Pyridinyl Cation | ~79.04 | Cleavage of the C-C bond between the pyridine and thiazole rings. | |
| Thiazole Cation (Substituted) | ~172.04 | Cleavage of the C-C bond between the rings, with the charge retained on the thiazole fragment. | |
| Loss of a substituent (e.g., -CH₃) | ~236.06 | Cleavage of a labile substituent from the molecular ion. | |
| Ring Opening Fragments | Various | More complex fragmentation involving the cleavage of the heterocyclic rings themselves.[20] |
Note: The exact fragments and their relative abundances will depend on the specific substitution pattern and the collision energy used in the MS/MS experiment.
Workflow for Mass Spectrometry Analysis
Figure 2: Workflow for MS-based molecular confirmation.
Part 3: An Integrated Approach for Self-Validating Characterization
Neither NMR nor MS alone can provide a complete and validated picture of a molecule's structure. The true power lies in their combined, synergistic use. HRMS confirms the elemental formula, providing a hard constraint that any proposed structure from NMR must satisfy. NMR, in turn, provides the precise atomic connectivity, allowing for the rationalization of the fragmentation patterns observed in the MS/MS spectrum.
Figure 3: Integrated workflow for structural characterization.
Conclusion
The structural characterization of novel pyridinyl-thiazole compounds is a critical step in chemical and pharmaceutical research. A rigorous and systematic approach, employing a suite of 1D and 2D NMR techniques alongside high-resolution tandem mass spectrometry, provides a self-validating system for unambiguous structure elucidation. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently determine the structure of their compounds, paving the way for further biological and material science investigations.
References
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MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
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PubMed Central. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]
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MDPI. (n.d.). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
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in vitro assay for testing 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
An Application Note and Protocol for the In Vitro Characterization of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid at the Human α7 Nicotinic Acetylcholine Receptor
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridinyl-thiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of modulators for critical neurological targets.[1] This application note presents a comprehensive, multi-assay workflow for the in vitro characterization of this compound (herein referred to as "Compound X"). Given its structural motifs, particularly the pyridinyl group, a primary putative target class is the nicotinic acetylcholine receptor (nAChR) family.[2][3] We hypothesize a potential interaction with the α7 nAChR subtype, a ligand-gated ion channel implicated in cognitive function, neuroinflammation, and various CNS disorders, making it a high-interest target for therapeutic intervention.[2][4] This guide provides detailed, self-validating protocols for a primary high-throughput functional screen using a calcium flux assay, followed by a secondary binding affinity assay via radioligand displacement, and outlines the pathway to gold-standard electrophysiological validation.
Introduction: The Rationale for Targeting the α7 nAChR
The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel widely expressed in the central nervous system.[2] Upon activation by its endogenous agonist, acetylcholine, the channel opens, exhibiting high permeability to calcium ions (Ca²⁺).[2] This Ca²⁺ influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory. Dysfunction of the α7 nAChR is linked to schizophrenia, Alzheimer's disease, and other cognitive impairments.[4][5] Consequently, molecules that can modulate α7 nAChR activity—as agonists, antagonists, or positive allosteric modulators (PAMs)—are of significant therapeutic interest.[2]
Compound X, with its pyridinyl and thiazole heterocycles, shares features with known nAChR ligands.[1][6] A structured in vitro pharmacological evaluation is essential to determine if it interacts with the α7 nAChR and to elucidate its specific mechanism of action. The following protocols are designed to provide a robust characterization, moving from high-throughput screening to detailed mechanistic validation.
Integrated Assay Workflow
A tiered approach is the most efficient method for characterizing a novel compound. Our workflow begins with a high-throughput functional assay to detect any activity, followed by more detailed assays to confirm direct binding and precisely define the pharmacological profile.
Caption: Integrated workflow for characterizing Compound X at the α7 nAChR.
Phase 1: High-Throughput Functional Screening via Calcium Flux Assay
Principle: This assay leverages the high Ca²⁺ permeability of the α7 nAChR. We use a cell line stably expressing the human α7 nAChR (e.g., HEK293 or GH4C1 cells) loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM). When the α7 channel opens, Ca²⁺ flows into the cell, binding to the dye and causing a significant increase in fluorescence. This change is measured in real-time on a fluorescence plate reader, providing a robust and scalable readout of channel activity.[7][8] This single assay can be configured to screen for agonists, antagonists, and PAMs.
Detailed Protocol: Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing human α7 nAChR (h-α7-HEK293)
-
Assay Plates: Black-walled, clear-bottom 384-well microplates
-
Reagents:
-
Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, 500 µg/mL Geneticin (G418)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM dye loading solution: Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Assay Buffer
-
Compound X: 10 mM stock in DMSO, serially diluted
-
Agonist Control: Choline (selective α7 agonist)[9]
-
Antagonist Control: Methyllycaconitine (MLA, selective α7 antagonist)
-
PAM Control: PNU-120596 (Type II α7 PAM)[10]
-
Procedure:
-
Cell Plating: Seed h-α7-HEK293 cells into 384-well plates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Aspirate culture medium and add 20 µL of Fluo-4 AM dye loading solution to each well. Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.
-
Compound Addition (Plate 1 - Antagonist/PAM Mode):
-
Add 5 µL of serially diluted Compound X or control compounds (MLA, PNU-120596, vehicle) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Reading: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set excitation to 494 nm and emission to 516 nm.
-
Establish a stable baseline reading for 10-20 seconds.
-
-
Agonist Addition and Signal Acquisition:
-
For Plate 1 (Antagonist/PAM Mode): Inject 25 µL of Choline (at its EC₈₀ concentration, predetermined) to all wells.
-
For a separate Plate 2 (Agonist Mode): Inject 25 µL of serially diluted Compound X.
-
Immediately begin recording fluorescence intensity every second for 90-120 seconds.
-
Data Analysis and Interpretation
The primary readout is the change in Relative Fluorescence Units (RFU) from baseline to the peak response.
-
Agonist Mode: Plot RFU vs. [Compound X]. A sigmoidal curve indicates agonism. Calculate the EC₅₀ value.
-
Antagonist Mode: Plot RFU in the presence of Choline vs. [Compound X]. A descending curve indicates antagonism. Calculate the IC₅₀ value.
-
PAM Mode: Plot RFU in the presence of Choline vs. [Compound X]. An ascending curve above the Choline-only response indicates positive allosteric modulation. Calculate the fold-potentiation and EC₅₀ for potentiation.
Caption: Principle of the calcium flux assay for different modulator types.
Hypothetical Data Presentation
| Assay Mode | Compound X | Choline (EC₅₀ = 1.5 mM) | MLA (IC₅₀ = 2 nM) | PNU-120596 (EC₅₀-Potentiation = 0.5 µM) |
| Agonist | No Activity (>100 µM) | 1.5 mM | - | - |
| Antagonist | IC₅₀ = 250 nM | - | 2 nM | - |
| PAM | No Activity | - | - | 0.5 µM |
Table 1: Example results from the primary functional screen. In this scenario, Compound X is identified as a potent antagonist.
Phase 2: Target Engagement via Radioligand Binding Assay
Principle: This assay directly measures the binding of Compound X to the α7 nAChR, confirming target engagement and determining its binding affinity (Kᵢ). It is a competitive displacement assay. A radiolabeled ligand with known high affinity for the α7 receptor (e.g., [³H]Methyllycaconitine or [¹²⁵I]α-Bungarotoxin) is incubated with a membrane preparation rich in α7 nAChRs.[11] The amount of radioligand bound is measured in the presence of increasing concentrations of the unlabeled test compound (Compound X). A potent compound will displace the radioligand at low concentrations.
Detailed Protocol: Radioligand Binding
Materials:
-
Membrane Source: Commercially available membranes from cells expressing h-α7 nAChR or rat brain cortex homogenate.
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA), specific activity >70 Ci/mmol.
-
Non-specific Binding (NSB) Determinand: Nicotine (100 µM) or unlabeled MLA (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in the following order (final volume = 250 µL):
-
150 µL Binding Buffer
-
25 µL of serially diluted Compound X, vehicle (for Total Binding), or NSB Determinand.
-
25 µL of [³H]MLA (at a final concentration near its Kᴅ, e.g., 1-2 nM).
-
50 µL of membrane preparation (20-50 µg protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked filter plate using a cell harvester under vacuum.[12] This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold Binding Buffer.
-
Drying and Counting: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of scintillation cocktail to each well, seal, and count the radioactivity in a microplate scintillation counter.[12]
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding vs. log[Compound X].
-
Determine IC₅₀: Fit the data to a one-site competition model using non-linear regression to obtain the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
-
Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Hypothetical Data Presentation
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Compound X | 410 | 235 |
| MLA (Control) | 3.5 | 2.0 |
Table 2: Example binding affinity data for Compound X, confirming it binds to the α7 nAChR with nanomolar affinity, consistent with the functional antagonist data.
Phase 3: Gold-Standard Validation with Automated Electrophysiology
Principle: While high-throughput assays are excellent for screening, patch-clamp electrophysiology is the gold standard for studying ion channels.[13] It provides a direct, real-time measurement of the ionic current flowing through the channel in response to chemical stimuli. Automated patch-clamp (APC) systems increase the throughput, making it feasible for hit validation and lead optimization. This technique confirms the functional modality (e.g., antagonism) and can reveal finer mechanistic details about the compound's interaction with the channel's gating kinetics.[10]
Protocol Outline:
-
Cell Preparation: Use h-α7-HEK293 cells, preparing a single-cell suspension.
-
APC System Setup: Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner). Cells are captured on a planar patch-clamp chip, and giga-ohm seals are formed.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell recording configuration.
-
Compound Application:
-
A stable baseline current is established.
-
An α7 agonist (e.g., Choline) is applied to elicit a characteristic inward current.[10]
-
After washout, Compound X is pre-applied for 1-2 minutes, followed by co-application with the agonist.
-
-
Data Acquisition and Analysis: The peak inward current elicited by the agonist is measured before and after the application of Compound X. A concentration-response curve is generated by testing multiple concentrations of Compound X, and an IC₅₀ value is calculated from the inhibition of the agonist-evoked current.
The electrophysiology data serves as the definitive confirmation of the functional antagonism observed in the calcium flux assay, providing high-fidelity quantitative data essential for further drug development.
Summary and Conclusion
This application note details a robust, tiered workflow for the comprehensive in vitro characterization of this compound. The proposed strategy efficiently identifies the compound's biological activity, confirms its direct interaction with the human α7 nAChR, and validates its mechanism of action.
-
The Calcium Flux Assay serves as an effective primary screen, capable of identifying agonist, antagonist, or PAM activity with high throughput.
-
The Radioligand Binding Assay provides definitive confirmation of target engagement and quantifies the compound's binding affinity (Kᵢ).[11]
-
Automated Electrophysiology offers the gold-standard functional validation, delivering precise biophysical data on the compound's effect on ion channel function.[13]
By employing these self-validating protocols, researchers can confidently and efficiently profile novel compounds like Compound X, generating the critical data package needed to advance promising candidates in drug discovery programs targeting the α7 nicotinic acetylcholine receptor.
References
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Synthesis and biological profile of 2,3-dihydro[14][15]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). National Institutes of Health. [Link]
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2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. MySkinRecipes. [Link]
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2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. ChemBK. [Link]
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Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2019). MDPI. [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. [Link]
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2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. Fisher Scientific. [Link]
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Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. [Link]
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A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines. (2022). PubMed. [Link]
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Nicotinic acetylcholine receptors at the single-channel level. (2017). National Institutes of Health. [Link]
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Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. (2011). Frontiers in Pharmacology. [Link]
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An example of traces recorded by two patch-clamp electrodes in... ResearchGate. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). National Institutes of Health. [Link]
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Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. (2014). National Institutes of Health. [Link]
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Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. (1999). Journal of Neuroscience. [Link]
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Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Onchocerciasis. (2022). American Chemical Society Publications. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Ion Channel Screening - Assay Guidance Manual. (2012). National Institutes of Health. [Link]
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Application Notes & Protocols: A Framework for Investigating the Anticancer Potential of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid and Related Thiazole Derivatives in Cancer Cell Lines
Disclaimer: The following document provides a generalized framework and detailed protocols for evaluating the anticancer properties of novel chemical entities. The specific compound, 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, is used as a representative example within the broader class of thiazole derivatives. As of the date of this publication, extensive research detailing the specific biological activity of this particular compound in cancer cell lines is not widely available in peer-reviewed literature. Therefore, the experimental conditions and expected outcomes described herein are based on established activities of structurally related thiazole and thiadiazole compounds. Researchers must perform their own dose-response studies and mechanistic investigations to validate the effects of this specific molecule.
Introduction: The Promise of Thiazole Scaffolds in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key structural component in several FDA-approved anticancer drugs, such as Dasatinib and Ixabepilone. Thiazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular enzymes like kinases, disruption of cell division, and the induction of programmed cell death (apoptosis).[2][3]
Compounds featuring a pyridine moiety linked to a thiazole or thiadiazole ring have demonstrated notable cytotoxic activity against a range of human cancer cell lines, including those from colon and liver cancers.[1] The structural characteristics of these molecules, such as their ability to act as bioisosteres of endogenous structures like pyrimidine, allow them to interfere with processes like DNA replication.[4] Furthermore, the physicochemical properties imparted by the sulfur-containing heterocycle can enhance membrane permeability and interaction with biological targets.[3][4]
This guide provides a comprehensive experimental workflow for researchers and drug development professionals to systematically evaluate the in vitro anticancer potential of novel compounds such as this compound (referred to hereafter as "Thiazole Compound X").
Proposed Mechanism of Action (Hypothetical)
Based on the activities of related compounds, Thiazole Compound X may exert its anticancer effects through one or more of the following pathways:
-
Induction of Apoptosis: Many cytotoxic agents, including thiazole derivatives, trigger the intrinsic or extrinsic apoptotic pathways, leading to controlled cell death. This is often characterized by the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases.[5][6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer drugs. Thiazole compounds have been observed to cause cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[2] This can be quantified by analyzing the DNA content of a cell population.
-
Enzyme Inhibition: The pyridine-thiazole scaffold could potentially act as an inhibitor for key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or other protein kinases.[2]
The following protocols are designed to investigate these potential mechanisms.
Experimental Workflow for Characterization
A systematic approach is crucial for characterizing a novel compound. The workflow begins with assessing general cytotoxicity to determine effective concentrations, followed by more detailed mechanistic assays.
Figure 1: A comprehensive experimental workflow for the in-vitro evaluation of a novel thiazole compound.
Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Thiazole Compound X
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of Thiazole Compound X in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including controls) to the respective wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[7]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical IC₅₀ Values
The results from the MTT assay should be summarized in a clear, tabular format.
| Table 1: Cytotoxicity of Thiazole Compound X against Human Cancer Cell Lines | |
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| HepG2 | Hepatocellular Carcinoma |
| HCT-116 | Colon Carcinoma |
| Normal Fibroblasts (WI-38) | Non-cancerous Control |
Data are hypothetical and presented as mean ± standard deviation from three independent experiments.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified via flow cytometry. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Thiazole Compound X
-
Selected cancer cell line
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[10]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Thiazole Compound X at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[6] Propidium Iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[5]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Thiazole Compound X
-
Selected cancer cell line
-
6-well plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with Thiazole Compound X at its IC₅₀ concentration for a relevant time period (e.g., 24 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[12]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry (within 1 hour).
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells/debris
-
Potential Signaling Pathway Involvement
Based on the experimental outcomes, a potential signaling pathway can be proposed. For instance, if Thiazole Compound X induces G1/S phase arrest and subsequent apoptosis, it might be interfering with the Cyclin D/CDK4/6-Rb pathway.
Figure 2: Hypothetical pathway showing inhibition of CDK4/6 by a thiazole compound, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
This document outlines a robust, multi-faceted approach to characterize the in vitro anticancer activity of this compound or any novel thiazole derivative. By systematically determining cytotoxicity and investigating core cancer-related mechanisms like cell cycle progression and apoptosis, researchers can build a strong foundational understanding of a compound's potential. Positive results from these assays would warrant further investigation into specific molecular targets, in vivo efficacy in animal models, and pharmacokinetic profiling. The versatility of the thiazole scaffold continues to make it a highly attractive starting point for the development of next-generation cancer therapeutics.
References
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D'Archivio, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(14), 5489. Available from: [Link]
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Thakur, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(18), e4503. Available from: [Link]
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Ullah, F., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 18(9), e0290920. Available from: [Link]
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Asati, V., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry, 2(2), 169-176. Available from: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Tan, Y., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 61(17), 7767-7783. Available from: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available from: [Link]
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Gomha, S. M., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1073-1083. Available from: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. Available from: [Link]
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The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available from: [Link]
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Abd, A. H., et al. (2023). MTT Assay protocol. protocols.io. Available from: [Link]
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El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC medicinal chemistry, 14(3), 499–519. Available from: [Link]
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Gomha, S. M., et al. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 25(16), 3594. Available from: [Link]
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Sravanthi, T., & Manju, S. L. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Research Journal of Pharmacy and Technology, 16(9), 4256-4261. Available from: [Link]
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Application Note: A Validated Protocol for High-Throughput Screening of Thiazole-Derived Kinase Inhibitors
Introduction: The Therapeutic Promise of Kinase Inhibition
Protein kinases are a vast and crucial family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating the majority of cellular processes. Given their central role, the abnormal function of kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The thiazole structural motif is a versatile framework present in many bioactive compounds and has garnered significant interest from medicinal chemists.[1][3] Thiazole derivatives show a high potential for interacting with various protein kinases and are the foundation of several successful drugs, including the BCR-ABL inhibitor Dasatinib.[3][4]
This application note provides a detailed, field-proven protocol for a robust, high-throughput kinase inhibition assay designed to screen and characterize thiazole-based compounds. We will delve into the scientific rationale behind key experimental choices, present a self-validating protocol, and offer guidance on data interpretation, empowering researchers to accelerate their drug discovery efforts.
Pillar 1: Assay Principle & Mechanistic Considerations
The first step in developing a kinase inhibitor is to confirm that the compound truly inhibits its intended target.[5] A variety of assay formats are available, including fluorescence, luminescence, and radiometric methods.[5] This protocol focuses on a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
The Core Reaction: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
In this assay format, a luciferase enzyme system is used to generate a light signal proportional to the amount of ATP remaining after the kinase reaction.[6] Therefore, a highly active kinase will consume a large amount of ATP, resulting in a low luminescence signal.[6] Conversely, the presence of an effective inhibitor will spare ATP, leading to a high luminescence signal.[6] This inverse relationship provides a clear and robust readout for inhibitor potency.
Why this method? Luminescence-based ATP consumption assays are highly sensitive, have a large dynamic range, and are less prone to interference from fluorescent compounds compared to fluorescence-based methods—a key consideration when screening novel chemical entities like thiazole derivatives, which may possess intrinsic fluorescent properties.[7]
Many thiazole derivatives function as Type I kinase inhibitors, meaning they are ATP-competitive and bind to the ATP-binding site of the kinase in its active conformation.[1][8] For such inhibitors, the concentration of ATP in the assay is a critical parameter.[9] The measured potency, or IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%), is dependent on the ATP concentration.[10][11] To generate comparable and physiologically relevant data, it is recommended to perform the assay with an ATP concentration at or near the Michaelis constant (Km) of the specific kinase for ATP.[10][12]
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed for a 384-well plate format to maximize throughput but can be adapted for 96-well plates.
Materials & Reagents
-
Kinase: Recombinant kinase of interest (e.g., CDK2/Cyclin E)
-
Substrate: Appropriate peptide or protein substrate for the kinase
-
Thiazole Derivatives: Test compounds dissolved in 100% DMSO
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA. Optimize for the specific kinase.
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Detection Reagent: A commercial ATP-dependent luciferase-based reagent (e.g., Kinase-Glo®)
-
Microplates: White, opaque, flat-bottom 384-well plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a microplate luminometer
Experimental Workflow Diagram
Caption: High-throughput screening workflow for kinase inhibitors.
Step-by-Step Methodology
1. Assay Plate Preparation (Compound Plate): a. Prepare serial dilutions of your thiazole derivatives in 100% DMSO. A typical starting concentration is 10 mM. b. Using an acoustic dispenser or manual pipettor, transfer 50 nL of each compound dilution into the appropriate wells of the 384-well assay plate. c. For controls, add 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of the positive control inhibitor (e.g., Staurosporine, 100% inhibition) to designated wells.
2. Kinase Reaction: a. Prepare the Kinase Solution in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).[12] b. Add 10 µL of the Kinase Solution to each well, except for the "no enzyme" background control wells. c. Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the test compounds to bind to the kinase before the reaction starts. d. Prepare the ATP/Substrate mixture in kinase assay buffer. The ATP concentration should be set at the determined Km for the kinase. e. Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture to all wells. f. Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for a predetermined time (e.g., 60 minutes).
3. Signal Detection: a. Equilibrate the luminescence detection reagent to room temperature. b. After the kinase reaction incubation, add 20 µL of the detection reagent to all wells. This step simultaneously stops the kinase reaction and initiates the light-generating reaction.[6] c. Mix the plate on a shaker for 2 minutes, then incubate for 10 minutes in the dark to stabilize the luminescent signal. d. Read the luminescence intensity on a compatible microplate reader.
Pillar 3: Data Analysis & Quality Control
A robust assay requires rigorous quality control. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening assay.[13] It measures the separation between the positive and negative controls.[14][15]
Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos is the standard deviation of the positive control (e.g., Staurosporine).
-
SD_neg is the standard deviation of the negative control (DMSO).
-
Mean_pos and Mean_neg are the respective means.
An assay is considered excellent for screening if the Z'-factor is > 0.5.[13][15]
Calculating Percentage Inhibition and IC50:
-
Normalize Data:
-
The "no enzyme" wells represent the maximum possible signal (100% inhibition).
-
The DMSO-only wells represent the minimum signal (0% inhibition).
-
Percentage Inhibition = 100 * (Signal_test_compound - Mean_Signal_DMSO) / (Mean_Signal_no_enzyme - Mean_Signal_DMSO)
-
-
IC50 Determination:
-
Plot the Percentage Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to determine the IC50 value.[16]
-
Example Data Presentation
| Compound ID | Target Kinase | IC50 (nM) | Z'-Factor |
| Thiazole-A01 | CDK2/Cyclin E | 85.2 | 0.81 |
| Thiazole-A02 | CDK2/Cyclin E | 157.6 | 0.79 |
| Thiazole-B05 | CDK2/Cyclin E | >10,000 | 0.82 |
| Staurosporine | CDK2/Cyclin E | 15.4 | 0.85 |
Authoritative Grounding: CDK2 Signaling Pathway
Many thiazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs).[1][17] CDKs are critical regulators of the cell cycle.[17] CDK2, in particular, forms a complex with Cyclin E to drive the transition from the G1 to the S phase, initiating DNA replication.[18][19] Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers.[20]
Sources
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Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from Thiazole Carboxylic Acids
Introduction: The Thiazole Carboxylic Acid Scaffold - A Privileged Structure in Enzyme Inhibition
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions, make it a versatile scaffold for designing enzyme inhibitors.[3][4] When functionalized with a carboxylic acid group, the resulting thiazole carboxylic acid core presents a strategic anchor point for interacting with the active sites of a diverse range of enzymes. This has led to the development of potent inhibitors for various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral applications.[1][5][6]
This technical guide provides a comprehensive overview of the key steps involved in the development of enzyme inhibitors derived from thiazole carboxylic acids. We will delve into the rationale behind the synthetic strategies, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their inhibitor design programs.
Part 1: Design and Synthesis of Thiazole Carboxylic Acid-Based Inhibitors
The journey of developing a novel enzyme inhibitor begins with the thoughtful design and efficient synthesis of a library of candidate molecules. The thiazole carboxylic acid scaffold offers a modular design, allowing for systematic modifications to probe the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.
Rationale for Synthetic Design: The Hantzsch Thiazole Synthesis
A classic and highly effective method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of thiazole carboxylic acid derivatives, a common strategy is to use an α-haloketone bearing an ester group, which can be subsequently hydrolyzed to the desired carboxylic acid.
The power of this approach lies in its versatility. By varying the substituents on both the α-haloketone and the thioamide starting materials, a diverse library of thiazole carboxylic acid derivatives can be generated. This allows for the exploration of different chemical spaces around the core scaffold to identify optimal interactions with the target enzyme's active site.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of thiazole carboxylic acid-based enzyme inhibitors.
Caption: A generalized workflow for the development of thiazole carboxylic acid enzyme inhibitors.
Protocol: Synthesis of a Representative Thiazole Carboxylic Acid Derivative
This protocol details the synthesis of 2-phenyl-4-methylthiazole-5-carboxylic acid, a representative example of the thiazole carboxylic acid scaffold.
Materials:
-
Ethyl 2-chloroacetoacetate (α-haloketone ester)
-
Thiobenzamide (thioamide)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Step-by-Step Procedure:
Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation)
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-phenyl-4-methylthiazole-5-carboxylate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Step 3: Purification and Characterization
-
The crude 2-phenyl-4-methylthiazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Dry the purified product under vacuum.
-
Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Part 2: Biochemical and Cellular Evaluation of Thiazole Carboxylic Acid Inhibitors
Once a library of thiazole carboxylic acid derivatives has been synthesized and purified, the next critical phase is to evaluate their biological activity. This typically involves a tiered screening approach, starting with in vitro enzyme inhibition assays and progressing to more complex cell-based models.
Primary Screening: In Vitro Enzyme Inhibition Assays
The initial screening of compounds is aimed at identifying "hits" that exhibit inhibitory activity against the target enzyme. A common method is to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Protocol: General Fluorometric Enzyme Inhibition Assay
This protocol provides a general framework for a 96-well plate-based fluorometric enzyme inhibition assay. Specific parameters such as enzyme and substrate concentrations, and incubation times will need to be optimized for the particular enzyme of interest.[7]
Materials:
-
Purified target enzyme
-
Fluorogenic enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
Test compounds (thiazole carboxylic acid derivatives) dissolved in DMSO
-
Positive control inhibitor
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Typically, an 8-point dose-response curve is generated. Add a small volume (e.g., 1-2 µL) of each compound dilution to the wells of the 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the target enzyme, diluted to the appropriate concentration in assay buffer, to all wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Hypothetical IC₅₀ Values
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| TCA-001 | Phenyl | Methyl | 15.2 |
| TCA-002 | 4-Chlorophenyl | Methyl | 5.8 |
| TCA-003 | 4-Methoxyphenyl | Methyl | 25.1 |
| TCA-004 | Phenyl | Ethyl | 12.5 |
| Positive Control | - | - | 0.1 |
Secondary Assays: Elucidating the Mechanism of Action
For promising "hits" identified in the primary screen, further studies are necessary to understand how they inhibit the enzyme. Mechanism of action (MOA) studies can determine if the inhibition is competitive, non-competitive, or uncompetitive.[9] These studies typically involve measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations. Enzyme kinetic studies have revealed mixed-type inhibition for some thiazole derivatives.[10]
Cellular Assays: Assessing Cytotoxicity and Target Engagement
While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to evaluate the compound's activity in a cellular context.
Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method for assessing cell viability. It is essential to determine if the observed cellular effects of an inhibitor are due to specific target inhibition or general cytotoxicity.
Materials:
-
Human cell line (relevant to the disease model)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTS reagent
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Structure-Activity Relationship (SAR) Analysis
The data gathered from the various assays will allow for the establishment of a structure-activity relationship.[11][12][13][14][15] By comparing the inhibitory potencies of different analogs, key structural features required for activity can be identified. For example, the addition of electron-withdrawing groups to a phenyl ring substituent may enhance potency.[11] This information is invaluable for guiding the design of the next generation of more potent and selective inhibitors.
Part 3: Molecular Modeling and Lead Optimization
Computational methods, such as molecular docking, can provide valuable insights into the binding mode of thiazole carboxylic acid inhibitors within the enzyme's active site.[3][4][16][17] These studies can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity. The ultimate goal is to identify a lead compound with a desirable balance of potency, selectivity, and drug-like properties for further preclinical development.[16]
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion
The development of enzyme inhibitors from thiazole carboxylic acids is a dynamic and rewarding area of research. By combining rational design, efficient synthesis, and a comprehensive suite of biological assays, researchers can uncover novel therapeutic agents with significant potential. The protocols and guidelines presented in this application note provide a solid framework for initiating and advancing such a drug discovery program. The inherent versatility of the thiazole carboxylic acid scaffold ensures its continued prominence in the quest for new and effective enzyme inhibitors.
References
- Ask this paper | Bohrium. (2020, December 6). review-of-the-synthesis-and-biological-activity-of-thiazoles.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- ResearchGate. (n.d.). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF.
- ResearchGate. (2022, May 15). (PDF) Thiazole-based SARS-CoV-2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations.
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Application Notes & Protocols: The Pyridinyl-Dihydrothiazole Scaffold in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridinyl-dihydrothiazole scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its unique stereoelectronic properties, including the capacity for hydrogen bonding and stable molecular conformation, make it an ideal framework for designing targeted therapeutic agents.[2] This guide provides an in-depth exploration of a key application for this scaffold: the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic diseases.[3] We will dissect the mechanism of action, provide detailed, field-proven protocols for the synthesis of a potent pyridinyl-dihydrothiazole-based inhibitor, and outline a robust in vitro assay for evaluating its efficacy.
Part 1: The Pyridinyl-Dihydrothiazole Scaffold - A Privileged Structure
The fusion of a pyridine ring and a dihydrothiazole ring creates a molecular architecture with significant potential for drug design.
-
Pyridine Moiety: The pyridine ring is a common feature in numerous FDA-approved drugs.[4] Its nitrogen atom acts as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with biological targets. Its chemical stability and water solubility are also advantageous properties in drug development.[2][5]
-
Dihydrothiazole Moiety: The thiazole nucleus and its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The dihydro- form provides a more flexible, three-dimensional structure compared to the aromatic thiazole, allowing for finer tuning of conformational preferences to fit into complex enzyme active sites.
The combination of these two rings in a single scaffold allows for the creation of compounds that can interact with multiple subsites of a target enzyme, often leading to enhanced potency and selectivity.
Part 2: Mechanism of Action - Targeting Nicotinamide N-methyltransferase (NNMT)
A significant and promising application of the pyridinyl-dihydrothiazole scaffold is the inhibition of Nicotinamide N-methyltransferase (NNMT).
The Role of NNMT in Disease: NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification.[3][6] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (vitamin B3) and other pyridine-containing compounds.[6][7][8] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[6]
While essential for normal physiology, the overexpression of NNMT has been strongly linked to the progression of various cancers, type 2 diabetes, and other metabolic disorders.[3][6] By inhibiting NNMT, researchers aim to modulate cellular metabolism and disrupt the disease state.
Inhibition by Pyridinyl-Dihydrothiazole Derivatives: Pyridinyl-dihydrothiazole compounds have been developed as bisubstrate inhibitors of NNMT.[7][9] This elegant strategy involves designing a single molecule that mimics both the nicotinamide substrate and the SAM cofactor. The inhibitor simultaneously occupies both the substrate and cofactor binding sites on the enzyme, leading to potent and highly specific inhibition.[7][8] The pyridine portion of the inhibitor typically mimics nicotinamide, while other parts of the molecule extend into the SAM binding pocket, establishing favorable interactions that lock the inhibitor in place and prevent the catalytic reaction.
Diagram: NNMT Catalytic Cycle and Point of Inhibition
The following diagram illustrates the normal enzymatic reaction of NNMT and how a bisubstrate inhibitor, such as a pyridinyl-dihydrothiazole derivative, blocks this process.
Caption: NNMT catalytic cycle and competitive inhibition by a bisubstrate inhibitor.
Part 3: Application Protocol - Synthesis of a Pyridinyl-Dihydrothiazole Derivative
This section details the synthesis of a representative pyridinyl-dihydrothiazole compound based on the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[2]
Workflow Diagram: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of a pyridinyl-dihydrothiazole.
Detailed Step-by-Step Protocol:
-
Objective: To synthesize 2-hydrazinyl-4-phenyl-5-(pyridin-3-yl)-4,5-dihydrothiazole.
-
Materials:
-
1-(pyridin-3-yl)ethan-1-one (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount, ~5 drops)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Causality and Experimental Choices:
-
Hantzsch Synthesis: This method is chosen for its reliability and high yields in forming substituted thiazole rings.[2]
-
Ethanol as Solvent: It effectively dissolves the reactants and is suitable for reflux conditions.
-
Acetic Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by thiosemicarbazide.
-
α-Bromoacetophenone: This α-haloketone provides the carbon backbone for the dihydrothiazole ring and introduces the phenyl substituent at the 4-position.
-
Aqueous Work-up: The sodium bicarbonate neutralizes the acidic catalyst, and the extraction isolates the organic product from water-soluble byproducts.
-
Chromatography: This is the gold standard for purifying the final compound to a high degree required for biological testing.
-
-
Procedure:
-
Step 1: Formation of Thiosemicarbazone Intermediate.
-
To a round-bottom flask equipped with a reflux condenser, add 1-(pyridin-3-yl)ethan-1-one (1.0 eq) and thiosemicarbazide (1.1 eq) to anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization.
-
Once the formation of the intermediate is complete (as indicated by TLC), add 2-bromo-1-phenylethan-1-one (1.0 eq) dissolved in a minimal amount of ethanol to the reaction mixture.
-
Continue to reflux the mixture for an additional 6-8 hours, again monitoring by TLC until the starting materials are consumed.
-
-
Step 3: Work-up and Isolation.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Step 4: Purification.
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridinyl-dihydrothiazole derivative.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
-
Part 4: Application Protocol - In Vitro Evaluation of NNMT Inhibition
This protocol describes a robust, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against human NNMT. The principle relies on detecting a byproduct of the enzymatic reaction.
-
Assay Principle: The NNMT reaction produces SAH, which is then hydrolyzed to homocysteine. The free thiol group on homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal. An inhibitor will reduce the amount of SAH and homocysteine produced, leading to a decrease in fluorescence.[10]
-
Materials:
-
Recombinant Human NNMT Enzyme[11]
-
NNMT Assay Buffer (e.g., 50 mM TRIS, pH 8.6, 1 mM DTT)[12]
-
S-Adenosylmethionine (SAM)[11]
-
Nicotinamide[13]
-
SAH Hydrolase
-
Thiol-Detecting Probe (e.g., ThioGlo™)
-
Synthesized Pyridinyl-Dihydrothiazole Inhibitor
-
Known NNMT Inhibitor (Positive Control, e.g., MNA)
-
DMSO (for dissolving compounds)
-
384-well black assay plates
-
Fluorescence plate reader (Ex/Em appropriate for the probe, e.g., ~392/482 nm)[10]
-
-
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions in NNMT Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM final concentration).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing NNMT Assay Buffer, NNMT enzyme, SAH hydrolase, and Nicotinamide.
-
Self-Validation: The concentrations of enzyme and substrates should be optimized to ensure the reaction proceeds under initial velocity conditions (linear signal increase over time) and yields a robust signal-to-background ratio.
-
-
Assay Execution:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions (or DMSO for the 'no inhibitor' control) to the wells of the 384-well plate.
-
To initiate the reaction, add the enzyme/substrate master mix (e.g., 10 µL) to all wells except the 'background' control.
-
Add SAM (e.g., 5 µL) to all wells to start the methylation reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[12]
-
-
Detection:
-
Stop the reaction (methods vary, e.g., by adding a stop solution or proceeding directly to detection).
-
Add the Thiol-Detecting Probe to all wells.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the fluorescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a plate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 'no inhibitor' control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Data Presentation: Structure-Activity Relationship (SAR) Table
The following table presents hypothetical data for a series of pyridinyl-dihydrothiazole analogs to illustrate how IC₅₀ data can be used to derive structure-activity relationships.
| Compound ID | R¹ Substituent (on Phenyl Ring) | NNMT IC₅₀ (nM) | Notes |
| PDT-01 | -H (unsubstituted) | 150 | Baseline activity. |
| PDT-02 | 4-Fluoro | 75 | Electron-withdrawing group improves potency. |
| PDT-03 | 4-Methoxy | 350 | Electron-donating group is detrimental to activity. |
| PDT-04 | 4-Trifluoromethyl | 25 | Strong electron-withdrawing group significantly enhances potency. |
| PDT-05 | 2-Fluoro | 200 | Positional isomerism is critical; substitution at the 4-position is preferred. |
This data is for illustrative purposes only.
Part 5: Broader Applications & Future Directions
While NNMT inhibition is a major focus, the pyridinyl-dihydrothiazole scaffold has demonstrated a wide range of other biological activities, highlighting its versatility. These include:
-
Antimicrobial Agents: Derivatives have shown promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[2][14][15]
-
Anticancer Agents: Some hybrids exhibit anti-proliferative activity against cancer cell lines like HepG2 and MCF-7, potentially through the inhibition of kinases such as CDK2 and GSK3β.[16][17]
-
Anti-inflammatory Agents: The scaffold has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[18][19]
The future of pyridinyl-dihydrothiazole research lies in leveraging structure-based drug design to create next-generation inhibitors with even greater potency and selectivity for various therapeutic targets. As our understanding of the structural biology of these targets improves, so too will our ability to rationally design novel therapeutics based on this exceptional scaffold.
References
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Synthesis of pyridine appended 2-hydrazinylthiazole derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. Retrieved January 24, 2026, from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). Molecules. Retrieved January 24, 2026, from [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
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Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). (n.d.). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
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Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules. Retrieved January 24, 2026, from [Link]
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Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (n.d.). RSC Advances. Retrieved January 24, 2026, from [Link]
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Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
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Mechanisms and inhibitors of nicotinamide N-methyltransferase. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides. (n.d.). Europe PMC. Retrieved January 24, 2026, from [Link]
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N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. (n.d.). Assay Genie. Retrieved January 24, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. Retrieved January 24, 2026, from [Link]
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NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved January 24, 2026, from [Link]
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Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). Scientific Reports. Retrieved January 24, 2026, from [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
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Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
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Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols for 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic small molecule featuring a pyridine ring linked to a dihydrothiazole carboxylic acid core. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. The pyridine moiety is a well-known pharmacophore that interacts with numerous biological targets, notably nicotinic acetylcholine receptors (nAChRs)[1][2]. The thiazole and dihydrothiazole rings are privileged structures in medicinal chemistry, found in compounds with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects[3][4]. Specifically, pyridine-thiazole hybrids have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β), both of which are significant targets in cancer and neurodegenerative disease research[5].
This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound as a potential modulator of key cellular signaling pathways. The protocols are designed to be self-validating and are grounded in established methodologies.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 116247-03-1 | [6] |
| Molecular Formula | C₉H₈N₂O₂S | [6] |
| Molecular Weight | 208.24 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | ≥97% | [6] |
| Storage | Store at -20°C for long-term stability. | [6] |
Stock Solution Preparation: For biological assays, it is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Sonication may be required to ensure complete dissolution. For all experiments, the final concentration of DMSO in the assay should be kept below 1% to avoid solvent-induced artifacts.
Application 1: Investigation as a Kinase Inhibitor (CDK2/GSK3β)
The hybridization of pyridine and thiazole moieties has been shown to be a successful strategy in the development of dual inhibitors for CDK2 and GSK3β[5]. These kinases are crucial regulators of cell cycle progression and cellular metabolism, and their dysregulation is implicated in various cancers and neurodegenerative disorders. The following protocols outline a systematic approach to evaluate the inhibitory potential of this compound against these two kinases.
Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction[7][8].
Principle: The assay quantifies kinase activity by measuring the amount of ADP formed. After the kinase reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin A2 and GSK3β enzymes
-
Appropriate substrates (e.g., Histone H1 for CDK2, GSK3 substrate peptide for GSK3β)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions or controls to the wells of the plate.
-
Add 10 µL of a mixture containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
The use of a luminescent-based assay like ADP-Glo™ offers high sensitivity and a broad dynamic range, making it suitable for screening and IC₅₀ determination[7].
-
Running the assay at the Km of ATP for each kinase ensures that the inhibitory effects observed are competitive with respect to ATP, a common mechanism for kinase inhibitors.
-
The inclusion of a known potent, non-selective kinase inhibitor like staurosporine serves as a positive control to validate the assay's performance.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 1.2: Cell-Based Antiproliferative Assay (MTT Assay)
To determine if the potential kinase inhibitory activity of this compound translates to a cellular effect, an antiproliferative assay using cancer cell lines known to be sensitive to CDK2 or GSK3β inhibition is recommended.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Causality Behind Experimental Choices:
-
MCF-7 and HepG2 are commonly used cancer cell lines and have been shown to be sensitive to compounds targeting cell cycle and proliferation pathways[10].
-
A 48-72 hour treatment period is typically sufficient to observe the antiproliferative effects of compounds that interfere with the cell cycle.
-
The MTT assay is a robust and widely accepted method for assessing cell viability and cytotoxicity[10][11].
Application 2: Investigation as a Nicotinic Acetylcholine Receptor (nAChR) Modulator
The pyridine ring is a key structural element in nicotine and other nAChR ligands[1]. Therefore, it is plausible that this compound could act as a modulator of nAChR activity. The α7 subtype is a particularly attractive target for cognitive enhancement in CNS disorders[12][13]. The following protocols are designed to assess the compound's interaction with nAChRs.
Protocol 2.1: Radioligand Binding Assay
This protocol determines the ability of the test compound to displace a known radiolabeled ligand from the nAChR, thereby assessing its binding affinity.
Principle: A radiolabeled antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is incubated with a source of nAChRs (e.g., cell membranes from a cell line expressing the receptor or brain tissue homogenates). The test compound is added in increasing concentrations to compete for the binding sites. The amount of bound radioactivity is measured, and a decrease in signal indicates displacement by the test compound.
Materials:
-
This compound
-
Radioligand (e.g., [¹²⁵I]-α-bungarotoxin for α7 nAChR)
-
Membrane preparation from cells expressing the target nAChR subtype (e.g., SH-EP1 cells for α7)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or unlabeled α-bungarotoxin)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of this compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding inhibited by the test compound at each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the Ki (inhibitory constant).
Causality Behind Experimental Choices:
-
[¹²⁵I]-α-bungarotoxin is a highly specific antagonist for the α7 nAChR, making it an excellent tool for binding assays targeting this subtype[14].
-
Using a membrane preparation from a cell line specifically expressing the receptor of interest ensures that the observed binding is to the intended target.
-
The filtration step is crucial for rapidly separating the bound and free radioligand, which is essential for accurate quantification of binding.
Protocol 2.2: Functional Assay (Calcium Flux Assay)
This protocol assesses the functional activity of the compound as a potential agonist or positive allosteric modulator (PAM) of α7 nAChRs.
Principle: α7 nAChRs are highly permeable to calcium ions[13]. Upon activation, the influx of calcium into the cell can be measured using a calcium-sensitive fluorescent dye. An agonist will directly cause an increase in intracellular calcium, while a PAM will enhance the calcium influx induced by a sub-maximal concentration of an agonist like acetylcholine.
Materials:
-
This compound
-
Cell line expressing α7 nAChR (e.g., SH-EP1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist (e.g., acetylcholine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating and Dye Loading: Plate the cells in a black, clear-bottom 96-well plate. The next day, load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions.
-
Agonist Mode:
-
Add varying concentrations of this compound to the cells.
-
Measure the fluorescence signal over time to detect any direct activation of the receptor.
-
-
PAM Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Inject a sub-maximal (EC₂₀) concentration of acetylcholine and measure the fluorescence signal.
-
Compare the response to that of acetylcholine alone.
-
-
Data Acquisition: Use a fluorescence plate reader to measure the change in fluorescence intensity upon compound addition.
-
Data Analysis: For agonist activity, calculate the EC₅₀ from the dose-response curve. For PAM activity, calculate the fold-potentiation of the agonist response and determine the EC₅₀ for this potentiation.
Causality Behind Experimental Choices:
-
The calcium flux assay is a direct measure of the functional consequence of ion channel activation and is a widely used method for studying nAChRs[15].
-
Testing in both agonist and PAM modes is essential to fully characterize the compound's activity. A PAM will have little to no effect on its own but will enhance the effect of an agonist[16].
-
Using an EC₂₀ concentration of the agonist ensures that there is a sufficient window to observe potentiation by a PAM.
Caption: Proposed mechanism of α7 nAChR positive allosteric modulation.
Summary and Future Directions
The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound as a novel research chemical. Based on its structural features, this compound warrants investigation as both a kinase inhibitor and a modulator of nicotinic acetylcholine receptors. The successful execution of these protocols will provide valuable insights into its biological activity and potential therapeutic applications.
Should the initial screening assays yield positive results, further studies would be warranted. For kinase inhibition, this would include assessing selectivity against a broader panel of kinases and investigating the mechanism of inhibition (e.g., ATP-competitive or non-competitive). For nAChR modulation, further characterization using electrophysiology would be beneficial to understand the detailed effects on channel kinetics. Subsequent studies could then progress to more complex cellular models and eventually in vivo studies to evaluate the compound's efficacy and pharmacokinetic properties.
References
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D'Orazio, M., & Pullan, L. M. (2012). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Pharmaceuticals, 5(5), 496-513. Retrieved from [Link]
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Sine, S. M. (2002). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 22(3), 693-704. Retrieved from [Link]
- Koga, R., et al. (2010). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 20(15), 4536-4539.
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
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Hassan, A. S., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Bioorganic Chemistry, 116, 105345. Retrieved from [Link]
-
Williams, M., & Papke, R. L. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. Journal of Pharmacology and Experimental Therapeutics, 339(1), 13-24. Retrieved from [Link]
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Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Retrieved from [Link]
- Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4449-4462.
-
Yilmaz, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE, 18(10), e0292728. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Retrieved from [Link]
-
Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Retrieved from [Link]
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Kumar, A., et al. (2016). One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. RSC Advances, 6(34), 28424-28430. Retrieved from [Link]
-
Gotsulya, A. S., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3183. Retrieved from [Link]
-
Gotti, C., & Clementi, F. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 15(12), 22006-22036. Retrieved from [Link]
- Gopalakrishnan, M., et al. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 315(2), 879-888.
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Testing.com. (2021). Acetylcholine Receptor (AChR) Antibody. Retrieved from [Link]
-
Gobbo, E., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3747. Retrieved from [Link]
-
Singh, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17935-17950. Retrieved from [Link]
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BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
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Application Note: A Validated Molecular Docking Protocol for 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid with EGFR Tyrosine Kinase
Abstract: This document provides a comprehensive, step-by-step protocol for performing molecular docking studies with the small molecule 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Recognizing the therapeutic potential of pyridine and thiazole scaffolds in oncology, this guide uses the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established cancer target, as a case study. We emphasize a validation-centric approach to ensure the computational model is reliable before screening novel compounds. This protocol is designed for researchers, scientists, and drug development professionals engaged in structure-based drug discovery, providing both the procedural steps and the scientific rationale behind them.
Introduction and Scientific Context
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[1][2] In the realm of drug discovery, it is an indispensable tool for screening virtual libraries of small molecules against a protein target, thereby prioritizing candidates for synthesis and experimental testing.
The subject of this protocol, this compound (PubChem CID: 3130734), is a heterocyclic compound featuring both a pyridine and a thiazole ring.[3] These scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Specifically, derivatives of these heterocycles have been investigated as inhibitors of key signaling proteins like tyrosine kinases.[6]
Given this background, we have selected the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) as a representative and clinically relevant target for this docking protocol. EGFR is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.
This guide is structured to be a self-validating system, a cornerstone of trustworthy computational science. We will first validate our docking methodology by reproducing the binding pose of a known, co-crystallized inhibitor before applying the protocol to our target ligand.
Required Software and Resources
This protocol utilizes freely available and widely adopted software in the computational chemistry community. Ensure all software is correctly installed before proceeding.
| Software/Resource | Purpose | Recommended Version | URL for Access |
| Protein Data Bank (PDB) | Source for 3D protein structures | N/A | |
| PubChem | Source for small molecule structures | N/A | |
| MGLTools with AutoDockTools (ADT) | Ligand and receptor preparation, visualization | 1.5.7 | |
| AutoDock Vina | Molecular docking engine | 1.2.3 or later | |
| Open Babel | Molecule format conversion | 3.1.1 or later | |
| PyMOL or UCSF ChimeraX | Advanced visualization and analysis | Latest | / |
Part I: Receptor and Ligand Preparation
Accurate preparation of both the protein (receptor) and the small molecule (ligand) is the most critical phase of a docking experiment.[7] The principle "garbage in, garbage out" applies directly; errors or omissions in this stage will lead to meaningless results.
Receptor Preparation Protocol (EGFR Tyrosine Kinase)
For this protocol, we will use the PDB entry 2JIT , which is a crystal structure of the human EGFR kinase domain in complex with the inhibitor A-770041. This structure is chosen for its high resolution and the presence of a co-crystallized ligand, which is essential for protocol validation.
Step-by-Step Methodology:
-
Download the PDB File: Navigate to the RCSB PDB and download the structure 2JIT in PDB format.
-
Clean the PDB Structure: The raw PDB file contains non-essential molecules like water (HOH), co-solvents, and sometimes multiple protein chains.
-
Causality: Water molecules are typically removed because their positions are not well-resolved and their inclusion complicates the docking calculation. We are interested in the direct interactions between the ligand and the protein.
-
Action: Open the 2JIT.pdb file in AutoDockTools (ADT). The software will automatically detect non-standard residues. Remove all water molecules. For this structure, retain only Chain A, which contains the kinase domain and the bound ligand.
-
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms.
-
Causality: Hydrogens are crucial for defining the correct tautomeric and ionization states of amino acid residues and are vital for calculating hydrogen bonds, a key component of binding affinity.
-
Action: In ADT, use the Edit > Hydrogens > Add menu. Select "Polar only" as we are primarily interested in hydrogens involved in potential hydrogen bonds.
-
-
Assign Charges: Partial atomic charges must be assigned for the scoring function to calculate electrostatic interactions.
-
Causality: The scoring function in docking software like Vina uses force fields that rely on atomic charges to estimate the energetics of the protein-ligand interaction.
-
Action: In ADT, use the Edit > Charges > Add Kollman Charges command.
-
-
Merge Non-Polar Hydrogens and Define Atom Types: Combine non-polar hydrogens with their parent carbon atoms and assign AutoDock-specific atom types.
-
Causality: This simplifies the calculation without significant loss of accuracy and prepares the file for the AutoGrid and AutoDock calculations.
-
Action: Save the prepared protein as a .pdbqt file from ADT (Grid > Macromolecule > Choose). This action automatically merges non-polar hydrogens and assigns the correct atom types. Name the output file receptor.pdbqt.
-
Ligand Preparation Protocol
We will prepare two ligands: the co-crystallized inhibitor from 2JIT (for validation) and our target molecule, this compound.
Step-by-Step Methodology:
-
Obtain Ligand Structures:
-
Co-crystallized Ligand (A-770041): Extract the HETATM records for the ligand (residue name INH) from the original 2JIT.pdb file and save it as known_inhibitor.pdb.
-
Target Ligand: Download the 3D structure of "this compound" from PubChem (CID 3130734) in SDF format. Convert it to PDB format using Open Babel. Name it target_ligand.pdb.
-
-
Add Hydrogens and Assign Charges: Load each ligand PDB file into ADT.
-
Causality: As with the protein, correct protonation and charge assignment are essential for accurate energy calculations. The ligand's ionization state at physiological pH (around 7.4) should be considered. For the carboxylic acid group on our target ligand, it is expected to be deprotonated and negatively charged.
-
Action: Use ADT to add all hydrogens, then compute Gasteiger charges (Ligand > Input > Choose).
-
-
Define Rotatable Bonds: The flexibility of the ligand is a key aspect of docking.
-
Causality: AutoDock Vina treats the ligand as flexible, allowing its rotatable bonds to move freely during the simulation. The software needs to know which bonds can rotate.
-
Action: ADT automatically detects and sets rotatable bonds. This can be verified and adjusted via the Ligand > Torsion Tree menu.
-
-
Save as PDBQT: Save the prepared ligands in the .pdbqt format (Ligand > Output > Save as PDBQT). Name them known_inhibitor.pdbqt and target_ligand.pdbqt.
Part II: Docking Protocol Validation
To trust our docking results for a new compound, we must first prove that our protocol can accurately reproduce experimental data.[8] This is achieved by "re-docking" the co-crystallized ligand and comparing the result to its known position.
Step-by-Step Validation Protocol:
-
Define the Search Space (Grid Box): The grid box tells Vina where to perform the docking search.
-
Causality: For validation, the search must be centered on the known binding site to ensure a fair test of the scoring function's ability to find the correct pose.
-
Action: In ADT, load the receptor.pdbqt. Open the Grid Box settings (Grid > Grid Box). Center the box on the co-crystallized ligand. A box size of 22 x 22 x 22 Å is typically sufficient to cover the ATP-binding pocket of EGFR. Record the center coordinates and dimensions.
-
-
Configure AutoDock Vina: Create a configuration file named config_validation.txt with the following parameters:
-
Run the Validation Docking: Execute Vina from the command line: vina --config config_validation.txt --out validation_out.pdbqt --log validation_log.txt
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand and the crystal ligand.
-
Causality: A low RMSD value indicates that the docking protocol has successfully reproduced the experimentally observed binding mode. An RMSD value of less than 2.0 Å is widely considered a successful validation.[8][9][10]
-
Action: Using a visualization tool like PyMOL or Chimera, superimpose the original known_inhibitor.pdb with the top-ranked pose from validation_out.pdbqt. Calculate the RMSD. If the value is below 2.0 Å, the protocol is validated and can be trusted for docking the new target ligand.
-
Part III: Production Docking Protocol
With the protocol validated, we now apply it to our target molecule, this compound.
Step-by-Step Production Protocol:
-
Configure AutoDock Vina: Create a new configuration file, config_production.txt, using the same receptor and grid box parameters from the validation step. Only change the ligand entry.
-
Expertise Note: The exhaustiveness parameter controls the computational effort of the search. A value of 16 is a good balance between speed and accuracy for a standard docking run. num_modes specifies how many binding poses to generate.
-
-
Run the Production Docking: Execute Vina from the command line: vina --config config_production.txt --out production_out.pdbqt --log production_log.txt
Part IV: Analysis and Interpretation of Results
The output of a docking simulation is a set of binding poses and their corresponding scores. Proper analysis is key to extracting meaningful insights.
Binding Affinity Score
The primary quantitative output is the binding affinity, reported in kcal/mol. This value is an estimate of the Gibbs free energy of binding (ΔG).[11]
-
Interpretation: More negative scores indicate stronger, more favorable binding. When comparing different poses or different molecules, the one with the lowest binding energy is predicted to be the most potent binder.[11]
| Pose Number | Binding Affinity (kcal/mol) | RMSD from Best Mode (lower bound) | RMSD from Best Mode (upper bound) |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.854 | 2.541 |
| 3 | -7.9 | 2.113 | 3.012 |
| ... | ... | ... | ... |
| (This is an example table. Actual values will be in the production_log.txt file) |
Interaction Analysis
The most critical part of the analysis is the visual inspection of the top-ranked binding pose to understand the specific molecular interactions driving the binding.[12][13]
Step-by-Step Analysis Protocol:
-
Load the Complex: Open your visualization software (e.g., PyMOL) and load the receptor.pdbqt file and the production_out.pdbqt file.
-
Isolate the Binding Site: Focus the view on the amino acid residues within 4-5 Å of the top-ranked ligand pose.
-
Identify Key Interactions: Look for and analyze the following types of interactions:
-
Hydrogen Bonds: Identify polar contacts between hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., N, O) on both the ligand and the protein. These are strong, directional interactions crucial for binding specificity.
-
Hydrophobic Interactions: Observe where non-polar parts of the ligand are buried in hydrophobic pockets of the receptor, formed by residues like Val, Leu, Ile, and Phe.
-
Pi-Interactions: Look for pi-pi stacking (between aromatic rings) or cation-pi interactions (between a positively charged group and an aromatic ring). The pyridine ring of the target ligand makes it a prime candidate for such interactions.
-
Salt Bridges: Identify electrostatic interactions between the negatively charged carboxylate of the ligand and positively charged residues like Lys or Arg on the protein.
-
Example Interaction Table:
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| Carboxylate Oxygen | LYS 745 | Salt Bridge / H-Bond | 2.8 |
| Pyridine Nitrogen | MET 793 (backbone NH) | Hydrogen Bond | 3.1 |
| Thiazole Ring | LEU 718 | Hydrophobic | 3.9 |
| Pyridine Ring | PHE 856 | Pi-Pi Stacking | 4.2 |
| (This is an example table. Actual interactions must be identified from visual inspection) |
Conclusion
This application note provides a robust and scientifically sound protocol for the molecular docking of this compound against the EGFR tyrosine kinase domain. By prioritizing a validation step, this methodology ensures that the resulting predictions of binding affinity and interaction patterns are grounded in experimental reality, making them more reliable for guiding further drug discovery efforts. The principles and steps outlined herein are broadly applicable to other ligand-receptor systems, serving as a foundational guide for researchers in computational drug design.
References
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MySkinRecipes. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. [Link]
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Beilstein Journals. Synthesis and biological profile of 2,3-dihydro[4][14]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]
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National Center for Biotechnology Information. Synthesis and biological profile of 2,3-dihydro[4][14]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]
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National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
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National Center for Biotechnology Information. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]
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National Center for Biotechnology Information. Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
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EMBL-EBI. Session 4: Introduction to in silico docking. [Link]
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Galaxy Training Network. Protein-ligand docking. [Link]
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PLOS. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
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Fisher Scientific. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. [Link]
-
YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
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Swiss Institute of Bioinformatics. SwissDock. [Link]
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ResearchGate. How to validate the molecular docking results?. [Link]
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YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
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ResearchGate. How to interprete and analyze molecular docking results?. [Link]
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Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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National Center for Biotechnology Information. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
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YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
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Michigan State University. Lessons from Docking Validation. [Link]
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YouTube. How to Perform Molecular Docking with AutoDock Vina. [Link]
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Matter Modeling Stack Exchange. How I can analyze and present docking results?. [Link]
-
YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]
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Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
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YouTube. Docking Result Analysis and Validation with Discovery Studio. [Link]
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Chongqing Chemdad Co., Ltd. 2-pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. [Link]
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ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
The Scripps Research Institute. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
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- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid synthesis
As a Senior Application Scientist, this technical support guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. This guide offers insights into improving yield and overcoming common experimental hurdles, grounded in established chemical principles.
Proposed Synthesis Route
A common and effective method for the synthesis of the target molecule is a variation of the Hantzsch thiazole synthesis. This approach involves the condensation of 3-cyanopyridine with L-cysteine ethyl ester hydrochloride. The reaction proceeds through the formation of a thiazoline intermediate, which is then hydrolyzed to the desired carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Overall Yield of the Final Product
Question: My overall yield for the synthesis is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the purity of your 3-cyanopyridine and L-cysteine ethyl ester hydrochloride. Impurities can lead to unwanted side reactions and inhibit the desired transformation. Consider recrystallizing or purifying the starting materials if their purity is questionable.
-
Reaction Conditions for Thiazoline Formation:
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other polar aprotic solvents like acetonitrile or DMF might be beneficial.
-
Temperature: The reaction is typically run at reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high might lead to decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can promote the formation of byproducts.
-
-
Hydrolysis Step:
-
Base Concentration: The concentration of the base used for hydrolysis (e.g., NaOH or KOH) is crucial. Too high a concentration can lead to degradation of the product. A titration to determine the optimal concentration might be necessary.
-
Work-up Procedure: Ensure the pH is carefully adjusted during the work-up to precipitate the product effectively. The isoelectric point of the amino acid-like product is a key parameter for efficient precipitation.
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant side products in my reaction mixture, complicating purification. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Here are some likely culprits and mitigation strategies:
-
Unreacted Starting Materials: This is often due to incomplete reaction. As mentioned above, optimizing reaction time and temperature by monitoring with TLC can help drive the reaction to completion.
-
Over-oxidation: The dihydrothiazole ring can be susceptible to oxidation to the corresponding thiazole. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Amine and carboxylic acid functionalities can sometimes lead to polymerization, especially at high temperatures. Gradual addition of reagents and maintaining a controlled temperature can help reduce this.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification techniques?
Answer:
The polar nature of the product, containing both a carboxylic acid and a basic pyridine ring, can make purification challenging.
-
Crystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can often induce crystallization.
-
Column Chromatography: If crystallization is not effective, column chromatography can be employed. Due to the polar nature of the product, a polar stationary phase like silica gel can be used with a polar eluent system. A gradient elution might be necessary to achieve good separation.[1]
-
Acid-Base Extraction: Leveraging the amphoteric nature of the product can be a powerful purification tool. Dissolve the crude product in a dilute acidic solution, wash with an organic solvent to remove non-basic impurities, and then adjust the pH to the isoelectric point to precipitate the purified product. A similar process can be done using a dilute basic solution to remove non-acidic impurities.
Frequently Asked Questions (FAQs)
This section covers general questions regarding the synthesis.
Question 1: What is the underlying mechanism of the Hantzsch-type synthesis for this molecule?
Answer:
The Hantzsch thiazole synthesis and its variations are cornerstone reactions in heterocyclic chemistry.[2][3][4] In this specific synthesis, the reaction is believed to proceed via the following steps:
-
Nucleophilic Attack: The thiol group of L-cysteine ethyl ester acts as a nucleophile and attacks the carbon of the nitrile group in 3-cyanopyridine.
-
Cyclization: The amino group of the cysteine derivative then attacks the imine carbon, leading to the formation of the 4,5-dihydro-1,3-thiazole ring.
-
Hydrolysis: The ester group is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.
Question 2: Are there alternative synthetic routes to consider?
Answer:
While the Hantzsch-type synthesis is a primary route, other methods for constructing thiazolidine rings can be adapted. For instance, the reaction of a suitable α-halo-β-amino acid derivative with a thiocarbonyl compound could be explored. However, the availability of starting materials often makes the proposed route more practical.
Question 3: What analytical techniques are best for characterizing the final product?
Answer:
A combination of spectroscopic methods is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the pyridinyl, dihydrothiazole, and carboxylic acid moieties.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the C=O of the carboxylic acid, the C=N of the pyridine and thiazoline rings, and the N-H and O-H bonds.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound ethyl ester
-
To a solution of 3-cyanopyridine (1 equivalent) in absolute ethanol, add L-cysteine ethyl ester hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ester from Protocol 1 in a mixture of ethanol and water.
-
Add a 1M solution of sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-3 hours, monitoring the hydrolysis by TLC.
-
After completion, neutralize the reaction mixture with 1M hydrochloric acid to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Impure starting materials | Recrystallize/purify reagents |
| Sub-optimal reaction conditions | Optimize temperature, time, and solvent | |
| Inefficient hydrolysis | Adjust base concentration and pH during work-up | |
| Side Products | Incomplete reaction | Monitor with TLC and adjust reaction time |
| Oxidation | Use an inert atmosphere | |
| Polymerization | Control temperature and reagent addition | |
| Purification Difficulty | High polarity of the product | Use crystallization, polar column chromatography, or acid-base extraction |
Visualization
Diagram 1: Proposed Synthetic Pathway
Caption: A simplified workflow for the synthesis of this compound.
References
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health.
-
Synthesis and biological profile of 2,3-dihydro[1][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). Beilstein Journals. Retrieved January 24, 2026, from
- Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. (2025, August 7). ResearchGate.
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025, August 7). ResearchGate.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Institutes of Health.
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (n.d.). Neuroquantology.
- 2-(4-Pyridyl)-4-methyl-thiazole-5-carboxylic acid. (n.d.). MedchemExpress.com.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016, November 20). Semantic Scholar.
- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (n.d.). PubMed Central.
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). National Institutes of Health.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. (n.d.). Fisher Scientific.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI.
- Synthesis of 1,3,4-Thiadiazoles: Review. (2025, May 29). ResearchGate.
- Hantzsch Thiazole Synthesis. (2010). Scribd.
- Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (n.d.). MDPI.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI.
- Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. (n.d.). PubMed.
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 116247-03-1).[1][2] This document is designed for researchers, medicinal chemists, and formulation scientists to proactively address and troubleshoot common experimental challenges, with a primary focus on solubility. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Compound Overview
This compound is a heterocyclic compound featuring a basic pyridine ring and an acidic carboxylic acid group.[3] This dual functionality makes it an amphoteric, or zwitterionic, molecule. Its solubility is therefore highly dependent on the pH of the medium, a critical factor that is the source of many experimental difficulties.[4] Understanding its pH-dependent behavior is the key to unlocking its utility in your research.
| Physicochemical Properties [1][2] | |
| CAS Number | 116247-03-1 |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| Appearance | Solid (Varies by supplier) |
| Key Structural Features | Basic Pyridine Moiety, Acidic Carboxylic Acid, Dihydrothiazole Ring |
Troubleshooting Guide: Solubility Issues
This section addresses the most common solubility challenges encountered with this compound in a question-and-answer format.
Q1: My compound precipitated when I added it to my standard aqueous buffer (e.g., PBS at pH 7.4). Why did this happen and how can I fix it?
Expert Analysis: This is the most frequently reported issue and stems directly from the compound's zwitterionic nature. At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated pyridine ring and the negative charge on the deprotonated carboxylic acid will balance, resulting in a net neutral molecule. In this state, the molecule's affinity for polar solvents like water is at its minimum, leading to aggregation and precipitation. Your buffer at pH 7.4 is likely near the compound's pI.
The solution is to shift the pH of your solvent system significantly away from the pI to ensure the molecule carries a net positive or net negative charge, thereby promoting interaction with water.
-
At Low pH (e.g., pH < 4): The carboxylic acid will be protonated (neutral), but the pyridine nitrogen will also be protonated (positive charge). The molecule will carry a net positive charge, forming a cationic species that should be more soluble.
-
At High pH (e.g., pH > 8): The carboxylic acid will be deprotonated (negative charge), while the pyridine nitrogen will be neutral. The molecule will carry a net negative charge, forming an anionic species that should also be more soluble.
Protocol 1: Systematic pH-Solubility Profile Determination
This protocol will allow you to identify the optimal pH range for solubilizing your compound.
Step-by-Step Methodology:
-
Prepare a Series of Buffers: Prepare small volumes (e.g., 5-10 mL) of buffers at various pH points. Suggested buffers: 0.1 M Glycine-HCl (pH 2.2), 0.1 M Acetate buffer (pH 4.0), 0.1 M MES buffer (pH 6.0), 0.1 M HEPES or PBS (pH 7.4), 0.1 M Tris-HCl (pH 8.5), 0.1 M CAPS (pH 10.0).
-
Compound Addition: To 1 mL of each buffer, add a pre-weighed amount of the compound to a concentration slightly higher than your target (e.g., for a target of 1 mM, add enough for 1.5 mM).
-
Equilibration: Vortex each sample vigorously for 1 minute. Place the samples on a rotator or shaker at a controlled temperature (e.g., 25°C) for 2-4 hours to allow them to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant. Measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[5]
-
Analysis: Plot the measured solubility (in mg/mL or M) against the buffer pH to visualize the solubility curve and identify the optimal pH ranges.
Caption: Workflow for determining a pH-solubility profile.
Q2: I need to prepare a concentrated stock solution (e.g., 10-50 mM) for my experiments, and pH adjustment alone is insufficient. What should I do?
Expert Analysis: While pH adjustment is powerful, the intrinsic solubility of the compound may still be too low for high-concentration stocks in purely aqueous systems. In this scenario, the use of organic co-solvents is the standard and effective approach.[6] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve. For in vitro and in vivo experiments, it is critical to use biocompatible co-solvents and to keep their final concentration in the assay low (<1%, ideally <0.1%) to avoid artifacts.
Recommended Co-solvents:
| Co-Solvent | Typical Starting Stock Conc. | Notes |
| DMSO | 10 - 100 mM | Excellent solubilizing power. Use with caution; can be toxic to some cell lines. Ensure final assay concentration is minimal. |
| DMF | 10 - 50 mM | Similar to DMSO. Check for compatibility with your experimental system. |
| Ethanol | 1 - 20 mM | Good biocompatibility. May be less effective for highly polar compounds. |
| PEG 400 | 1 - 10 mM | Often used in formulation development. Can be viscous. |
Protocol 2: Co-Solvent Stock Preparation and Serial Dilution
Step-by-Step Methodology:
-
Select a Co-solvent: Start with DMSO as it is generally the most effective.
-
Initial Dissolution: Add the calculated amount of co-solvent to your pre-weighed compound to achieve the desired high-concentration stock. Use gentle warming (37°C) and vortexing to aid dissolution. Do not use excessive heat, which could degrade the compound.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of your high-concentration stock into your chosen aqueous experimental buffer. For example, dilute a 50 mM DMSO stock 1:10 in your pH-optimized buffer to create a 5 mM stock with 10% DMSO. This step helps prevent the compound from "crashing out" (precipitating) when diluted directly into the final assay medium.
-
Final Dilution: Use the intermediate stock for serial dilutions into your final assay medium, ensuring the final co-solvent concentration remains below cytotoxic levels.
Caption: Decision workflow for preparing concentrated stock solutions.
Frequently Asked Questions (FAQs)
Q3: What is the first solvent I should try for dissolving this compound? For initial analytical purposes (e.g., HPLC, LC-MS), high-purity DMSO or DMF are excellent starting points. For biological assays, always attempt to solubilize the compound directly in your final, pH-optimized assay buffer first. If that fails, proceed to the co-solvent protocol described above (Protocol 2).
Q4: Can I improve solubility by converting the compound to a salt? Yes, this is an excellent and common strategy in drug development.[7] Reacting the carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form a sodium, potassium, or tromethamine salt can dramatically increase aqueous solubility, especially around neutral pH.[6] This creates a permanently charged species that is less susceptible to pH-dependent precipitation near its pI. This chemical modification, however, requires synthetic chemistry expertise.
Q5: Are there any other advanced techniques to consider for formulation? For highly challenging cases, especially in drug development, advanced formulation techniques can be employed. One common method is creating a solid dispersion .[6][8] This involves dispersing the compound in an inert carrier matrix (often a polymer like PVP or HPMC) in its amorphous state. Amorphous forms do not have a stable crystal lattice to overcome and thus exhibit higher apparent solubility than their crystalline counterparts.[9]
Q6: How should I store the compound and its solutions?
-
Solid Form: Store the solid compound according to the supplier's recommendations, typically at -20°C, desiccated, and protected from light.[10]
-
Solutions: DMSO or other organic stock solutions are generally stable for several months when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution. It is best practice to aliquot stock solutions into single-use volumes. Aqueous solutions are typically less stable and should be prepared fresh for each experiment.
References
-
Häge, S., et al. (2024). Synthesis and biological profile of 2,3-dihydro[10][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Cisneros-Zurita, R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
-
Fisher Scientific. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. Fisher Scientific. Available at: [Link]
-
MySkinRecipes. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. MySkinRecipes. Available at: [Link]
-
Wikipedia. Pyridine. Wikipedia. Available at: [Link]
-
ResearchGate. Solubility for different thiazolidine-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]
-
ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. Chemistry LibreTexts. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Scribd. Predicting Carboxylic Acid Solubility. Scribd. Available at: [Link]
-
Perła-Kajan, J., et al. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available at: [Link]
-
ResearchGate. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Pyridine. PubChem. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]
Technical Support Center: Stability of the 4,5-Dihydro-1,3-Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for compounds containing the 4,5-dihydro-1,3-thiazole (also known as 2-thiazoline) moiety. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge, troubleshooting strategies, and validated protocols to address the stability challenges you may encounter during your research and development activities.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Mechanisms
This section addresses the fundamental chemical principles governing the stability of the 4,5-dihydro-1,3-thiazole ring. Understanding these core concepts is the first step in diagnosing and solving stability-related issues.
Q1: What are the key structural features of the 4,5-dihydro-1,3-thiazole ring that influence its stability?
The stability of the 4,5-dihydro-1,3-thiazole ring is primarily dictated by two key features: the endocyclic imine (C=N) bond and the presence of a sulfur atom within the five-membered ring. The imine bond is susceptible to hydrolysis, especially under acidic conditions, which represents the most common degradation pathway. The sulfur atom can be a target for oxidation.
Caption: Key structural features of the 4,5-dihydro-1,3-thiazole ring.
Q2: What is the primary degradation pathway for the 4,5-dihydro-1,3-thiazole ring in aqueous solutions?
The most prevalent degradation pathway is the acid-catalyzed hydrolysis of the endocyclic imine bond. This reaction involves the protonation of the nitrogen atom, followed by the nucleophilic attack of a water molecule at the C2 position. This leads to the opening of the ring to form an N-acyl-2-amino thiol intermediate.[1] The rate of this hydrolysis is highly dependent on the pH of the solution.
Caption: Troubleshooting workflow for unexpected compound degradation.
Causality: As established, the imine bond of the 4,5-dihydro-1,3-thiazole ring is particularly labile under acidic conditions. If you have dissolved your compound in unbuffered water, the dissolution of atmospheric CO2 can lower the pH into the acidic range, initiating degradation.
Solution:
-
Confirm pH: Use a calibrated pH meter to check the pH of your stock solution.
-
Buffer the Solution: Prepare fresh stock solutions using a buffer system that maintains the pH between 6.5 and 8.0, such as a phosphate-buffered saline (PBS).
-
Storage: Store stock solutions at -20°C or -80°C and protect them from light to minimize both hydrolysis and potential photodegradation.
Scenario 2: "I'm performing a cell-based assay and see diminishing activity of my compound over the 48-hour experiment. Could this be a stability issue?"
Initial Action: Yes, it is highly probable. The conditions in cell culture media can promote degradation.
Causality: Standard cell culture media is typically buffered to a physiological pH of ~7.4, which is generally favorable for the stability of the 4,5-dihydro-1,3-thiazole ring. However, cellular metabolism can cause localized changes in pH. More importantly, media components and incubation conditions (37°C) can accelerate degradation over extended periods.
Solution:
-
Time-Course Stability Study: Perform a stability study of your compound in the cell culture medium under assay conditions (37°C, 5% CO2) in the absence of cells. Use an appropriate analytical method, like HPLC, to quantify the amount of your compound remaining at various time points (e.g., 0, 8, 24, 48 hours).
-
Dosing Strategy: If significant degradation is observed, consider a revised dosing strategy, such as replenishing the compound at intermediate time points during the assay.
-
Formulation: For in-vivo studies, consider formulation strategies such as using cyclodextrins or lipid-based delivery systems to enhance both solubility and stability. [2]
Part 3: Experimental Protocols
These protocols provide a framework for conducting your own stability assessments.
Protocol 1: pH-Dependent Stability Assessment
This protocol allows you to determine the optimal pH for your compound's stability in an aqueous solution.
Materials:
-
Your 4,5-dihydro-1,3-thiazole-containing compound.
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare Test Solutions: Dilute the stock solution into each of the different pH buffers to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the final percentage of the organic solvent is low (e.g., <1%) to not significantly affect the buffer's pH.
-
Incubation: Incubate all test solutions at a controlled temperature (e.g., room temperature or 37°C). Protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution, quench any further degradation if necessary (e.g., by neutralizing the pH or freezing), and analyze by HPLC or LC-MS.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH. This will give you a clear picture of your compound's stability profile across the tested pH range.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods, as recommended by ICH guidelines. [3][4] Materials:
-
Your compound.
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂).
-
HPLC or LC-MS system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
Procedure:
-
Prepare Solutions: Prepare solutions of your compound under the following stress conditions:[2]
-
Acidic Hydrolysis: Dissolve in a mixture of your mobile phase and 1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Dissolve in a mixture of your mobile phase and 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dissolve in a mixture of your mobile phase and 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound at 80°C and also reflux a solution of the compound.
-
Photodegradation: Expose a solution to a UV lamp, keeping a control sample in the dark.
-
-
Monitor Degradation: Monitor the reactions over time, aiming for 5-20% degradation of the parent compound.
-
Analysis: Neutralize the acidic and alkaline samples before injection. Analyze all samples by LC-MS to separate the parent compound from its degradation products. The PDA detector will help assess peak purity, and the MS will help in the identification of the degradants.
Trustworthiness Check: A good stability-indicating method should be able to resolve the parent peak from all degradation product peaks. The mass balance should be close to 100%, meaning the sum of the parent compound and all degradation products accounts for the initial amount of the compound.
References
-
Palyam, R., et al. (2016). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]
-
Martin, R. B. (1961). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. Available at: [Link]
-
Vermeulen, C., et al. (2014). Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at different pHs. ResearchGate. Available at: [Link]
-
Aitken, R. A., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Wikipedia. (n.d.). Thiamine. Wikipedia. Available at: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Sharma, S., et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
troubleshooting thiazole synthesis side reactions
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of thiazole and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to ensure the success of your experiments.
Introduction to Thiazole Synthesis
Thiazoles are a critical class of heterocyclic compounds, forming the core of numerous pharmaceuticals, including sulfonamides, and are vital in the development of new therapeutic agents. While several methods exist for their synthesis, each comes with a unique set of potential side reactions that can impact yield and purity. This guide will focus on troubleshooting the most common and impactful of these issues.
Part 1: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is a cornerstone of thiazole chemistry. It involves the reaction of an α-haloketone with a thioamide. Despite its utility, the reaction is often plagued by side reactions.
Frequently Asked Questions (FAQs): Hantzsch Synthesis
Q1: My Hantzsch reaction is yielding an unexpected oxazole impurity. What is happening and how can I prevent this?
A1: This is a classic side reaction where the oxygen of the thioamide acts as the nucleophile instead of the sulfur. This is more likely to occur with thioamides that can tautomerize to a more "amide-like" form.
-
Mechanism Insight: The thioamide exists in equilibrium with its tautomeric form (an iminothiol). If the reaction conditions favor the oxygen nucleophile of the amide tautomer over the sulfur of the thioamide, oxazole formation will be significant.
-
Troubleshooting:
-
Solvent Choice: Aprotic solvents are generally preferred to minimize the formation of the oxazole byproduct.
-
Temperature Control: Lowering the reaction temperature can favor the desired sulfur-mediated cyclization.
-
pH Adjustment: Maintaining a slightly acidic to neutral pH can help to suppress the competing oxazole formation.
-
Q2: I am observing the formation of a thiophene byproduct. What causes this?
A2: Thiophene formation can occur under certain conditions, particularly if the α-haloketone can undergo self-condensation or if there are impurities in the starting materials.
-
Preventative Measures:
-
Purify Starting Materials: Ensure the α-haloketone is free of any di-halogenated or self-condensation products.
-
Stoichiometry Control: Use a slight excess of the thioamide to ensure the α-haloketone is consumed in the desired reaction pathway.
-
Troubleshooting Guide: Hantzsch Synthesis Side Reactions
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; competing side reactions. | Optimize reaction time and temperature. Consider a different solvent. |
| Oxazole Impurity | Oxygen nucleophilic attack from thioamide tautomer. | Use an aprotic solvent; lower the reaction temperature. |
| Thiophene Impurity | Self-condensation of α-haloketone. | Purify the α-haloketone before use. |
| Polymerization | Undesired polymerization of starting materials or product. | Lower the concentration of reactants; control the temperature carefully. |
Visualizing Hantzsch Side Reactions
Caption: Competing pathways in Hantzsch thiazole synthesis.
Part 2: The Gabriel Thiazole Synthesis
The Gabriel synthesis offers an alternative route, involving the cyclization of α-acylaminoketones with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
Frequently Asked Questions (FAQs): Gabriel Synthesis
Q1: My Gabriel synthesis is resulting in a low yield and a complex mixture of products. What are the likely culprits?
A1: The Gabriel synthesis is sensitive to the nature of the thiating agent and reaction conditions.
-
Thionating Agent: Phosphorus pentasulfide is a powerful but often harsh thionating agent that can lead to side reactions. Lawesson's reagent is a milder and often more selective alternative.
-
Reaction Temperature: High temperatures can lead to decomposition of the starting materials and product, resulting in a complex mixture. Careful temperature control is crucial.
-
Solvent: A high-boiling, non-polar solvent such as toluene or xylene is typically used to facilitate the reaction.
Troubleshooting Guide: Gabriel Synthesis
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient thionation; decomposition. | Switch to Lawesson's reagent; optimize temperature. |
| Product Decomposition | Harsh reaction conditions. | Lower the reaction temperature; reduce reaction time. |
| Incomplete Reaction | Insufficient thionating agent or reaction time. | Increase the equivalents of the thionating agent; prolong the reaction time. |
Part 3: The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide. This method is particularly useful for the synthesis of 2-aminothiazoles.
Frequently Asked Questions (FAQs): Cook-Heilbron Synthesis
Q1: I am having difficulty with the initial formation of the dithiocarbamate intermediate. What can I do?
A1: The formation of the dithiocarbamate is a critical step and can be influenced by the basicity of the reaction medium.
-
Base Selection: A suitable base, such as pyridine or triethylamine, is often required to facilitate the reaction between the α-aminonitrile and carbon disulfide.
-
Solvent Effects: The choice of solvent can impact the solubility of the intermediates and the overall reaction rate. Ethanol or methanol are commonly used.
Troubleshooting Workflow: Cook-Heilbron Synthesis
Caption: A logical workflow for troubleshooting the Cook-Heilbron synthesis.
Part 4: General Experimental Protocols and Best Practices
To minimize side reactions and maximize yield, adhering to best practices in experimental setup and execution is paramount.
Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the thioamide (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous ethanol or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of α-Haloketone: Slowly add the α-haloketone (1.0 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Note: This is a generalized procedure. Specific conditions will vary depending on the substrates used.
References
Technical Support Center: Optimization of Pyridinyl-Thiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyridinyl-thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. We provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices.
Section 1: Foundational Principles & Core Mechanism
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring.[1] The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. For the synthesis of pyridinyl-thiazoles, this typically involves reacting a pyridinyl-substituted α-haloketone with a thiourea or reacting an α-haloketone with a pyridinyl-thiourea.[2][3]
Understanding the mechanism is critical for effective troubleshooting. The process begins with the nucleophilic attack of the sulfur atom from the thiourea onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Sources
Technical Support Center: Thiazole Carboxylic Acid Synthesis
<Step>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiazole carboxylic acid synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and subtle nuances encountered during the synthesis and purification of these vital heterocyclic compounds. Thiazole carboxylic acids are key intermediates in the synthesis of numerous pharmaceuticals, making their purity a critical concern[1][2]. This resource provides in-depth, experience-based answers to common questions, troubleshooting for specific impurities, and validated protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about thiazole carboxylic acid synthesis.
Q1: What is the most common and reliable method for synthesizing thiazole carboxylic acids?
A1: The Hantzsch thiazole synthesis remains the most prominent and versatile method.[3][4][5][6] It involves the condensation reaction between an α-haloketone (or a related α-halo carbonyl compound carrying a precursor to the carboxylic acid, like an ester) and a thioamide.[5][6][7] The reaction is typically high-yielding and proceeds through a well-understood mechanism involving an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][8] The aromaticity of the final product is a significant driving force for the reaction.[8]
Q2: My final thiazole carboxylic acid product is showing poor solubility, making purification difficult. What can I do?
A2: Poor solubility is a common issue. Thiazole carboxylic acids can exhibit zwitterionic character, and their solubility is highly pH-dependent. For purification, you can often dissolve the crude product in an aqueous base (like NaHCO₃ or NaOH) to form the carboxylate salt, which is typically water-soluble. You can then perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove non-acidic, organic-soluble impurities. Afterwards, carefully re-acidifying the aqueous layer with an acid like HCl to a pH below the acid's pKa (typically pH 2-3) will precipitate the purified carboxylic acid, which can then be isolated by filtration.[1]
Q3: What are the primary analytical techniques for identifying impurities in my reaction mixture?
A3: A combination of techniques is most effective.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and identify the number of components in your crude product.[6]
-
High-Performance Liquid Chromatography (HPLC): The most widely used method for quantifying the purity of thiazole derivatives and separating closely related impurities.[9][10][11] A reversed-phase C18 column with a gradient of water/acetonitrile or water/methanol containing a small amount of acid (like formic acid or TFA) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of your product and impurities. The aromatic protons on the thiazole ring have characteristic chemical shifts, typically between 7.2 and 8.8 ppm.[12][13]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is crucial for determining the molecular weights of impurities, providing vital clues to their identity.
Part 2: Troubleshooting Guide for Common Impurities
This section details specific impurities, their causes, and actionable solutions.
Issue 1: Unreacted Starting Materials
Q: My NMR/LC-MS analysis shows significant amounts of unreacted α-haloester or thioamide. What went wrong?
A: This is one of the most common issues, often stemming from suboptimal reaction conditions or stoichiometry.
-
Causality: The Hantzsch synthesis requires precise 1:1 stoichiometry. An excess of either starting material will result in its carryover. Incomplete reactions can be due to insufficient temperature, short reaction times, or the deactivation of starting materials under unnecessarily harsh conditions.
-
Diagnosis:
-
α-Haloester/ketone: Look for characteristic signals in the ¹H NMR, such as a singlet or doublet for the α-protons adjacent to the halogen. Its molecular ion peak will be prominent in the LC-MS.
-
Thioamide: The presence of broad N-H proton signals in the ¹H NMR is a key indicator.
-
-
Solution & Prevention:
-
Verify Stoichiometry: Accurately weigh your starting materials and calculate molar equivalents carefully.
-
Optimize Temperature: While some reactions proceed at room temperature, many require heating (refluxing in a solvent like ethanol or methanol is common) to drive the reaction to completion.[6][8] Start with a moderate temperature and monitor by TLC.
-
Increase Reaction Time: If TLC shows starting material even after several hours at reflux, extend the reaction time.
-
Purification: Unreacted thioamide can often be removed by an acidic wash (e.g., 1M HCl) during workup. Unreacted α-haloesters are typically removed by chromatography or recrystallization.
-
Issue 2: Formation of Dimeric or Side-Reaction Products
Q: I've isolated a major impurity with a mass that is approximately double that of my expected product. What is it and how do I avoid it?
A: You are likely observing a dimer or a product from a competing side reaction, such as the formation of a 1,4-dithiin derivative.
-
Causality: These impurities often arise from the self-condensation of the thioamide or the α-halocarbonyl compound, especially under strongly basic or excessively high-temperature conditions. For example, two molecules of the α-haloketone can react with two molecules of a sulfur source.
-
Diagnosis:
-
LC-MS: The most definitive tool. The impurity will have a molecular weight corresponding to a dimer or other predictable side product.
-
NMR: The NMR spectrum will be more complex than expected but may show some symmetry depending on the structure of the dimer.
-
-
Solution & Prevention:
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Order of Addition: Add the α-halocarbonyl slowly to the solution of the thioamide. This maintains a low instantaneous concentration of the electrophile, minimizing its self-reaction.
-
pH Control: If a base is used, opt for a mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) and avoid strong bases like NaOH or alkoxides, which can promote self-condensation.
-
Workflow: Minimizing Dimer Formation
Caption: Controlled addition workflow to minimize side products.
Issue 3: Premature Hydrolysis of Ester Group
Q: I'm performing a Hantzsch synthesis using an ethyl α-haloacetate to get an ethyl thiazole-4-carboxylate, but my final step of hydrolyzing the ester to the carboxylic acid gives a low yield and a messy crude product. Why?
A: It's possible that the ester is partially or fully hydrolyzing during the initial thiazole formation step.
-
Causality: The conditions for the Hantzsch cyclization (e.g., heating in aqueous ethanol) can be sufficient to cause saponification of the ester if the reaction is run for too long or if basic impurities are present. This gives a mixture of the desired ester and the final carboxylic acid, complicating both the workup and the subsequent hydrolysis step.
-
Diagnosis:
-
After the cyclization step (before hydrolysis), take a crude sample and analyze by LC-MS. Look for both the mass of your target ester and the mass of the corresponding carboxylic acid.
-
In the ¹H NMR of the crude cyclization product, the presence of the characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) will be diminished or absent if significant hydrolysis has occurred.
-
-
Solution & Prevention:
-
Anhydrous Conditions: If possible, use anhydrous solvents (e.g., absolute ethanol) for the cyclization step to minimize the water available for hydrolysis.
-
pH Neutrality: Ensure the reaction mixture is not basic. Some thioamides can be slightly basic or degrade to release ammonia.
-
Two-Step, One-Pot Hydrolysis: Instead of isolating the intermediate ester, consider a "one-pot" approach. After the cyclization is complete (confirmed by TLC/LC-MS), add aqueous base (e.g., NaOH, LiOH) directly to the reaction mixture to perform the hydrolysis. Then, proceed with the standard acidic workup to isolate the final carboxylic acid product. This avoids a complex intermediate purification.
-
Part 3: Key Experimental Protocols
Protocol 1: General Purification of a Thiazole Carboxylic Acid
This protocol describes a robust acid-base extraction procedure for purifying a crude solid.
-
Dissolution: Suspend the crude thiazole carboxylic acid in a suitable volume of water. Add 1M sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃) solution dropwise while stirring until all the solid dissolves and the pH is > 9.
-
Extraction of Neutral/Basic Impurities: Transfer the aqueous solution to a separatory funnel. Extract the solution two or three times with an organic solvent like ethyl acetate or dichloromethane to remove any non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3. The thiazole carboxylic acid should precipitate as a solid.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified product under vacuum to a constant weight.
Protocol 2: Analytical Method for Purity Assessment by HPLC
This provides a starting point for developing an HPLC method.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 300 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Summary Table of Common Impurities
| Impurity Type | Common Cause | Recommended Analytical Technique | Mitigation Strategy |
| Unreacted Thioamide | Incomplete reaction; incorrect stoichiometry. | ¹H NMR (broad NH peaks), LC-MS | Increase reaction time/temp; acidic wash during workup. |
| Unreacted α-Haloester | Incomplete reaction; incorrect stoichiometry. | ¹H NMR (α-proton signals), LC-MS | Increase reaction time/temp; purification by chromatography. |
| Dimer/Side Product | High temperature; use of strong base. | LC-MS (identifies high MW), ¹³C NMR | Lower reaction temp; use mild base; slow addition of reagents. |
| Prematurely Hydrolyzed Acid | Water in reaction; basic conditions. | LC-MS (detects both ester and acid) | Use anhydrous solvent; one-pot hydrolysis protocol. |
Impurity Formation Pathway: Dithiin Side Product
Caption: Competing pathways in Hantzsch synthesis.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207.
-
Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4445-4469. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- CN102372680A. (2012). A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Matłoka, M., et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 26(11), 3105.
-
ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
-
New Drug Approvals. (n.d.). thiazole derivative. Retrieved from [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5612. Retrieved from [Link]
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
Sources
- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. kuey.net [kuey.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Resolving NMR Signal Overlap in Pyridinyl-Thiazole Derivatives
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pyridinyl-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in their NMR spectra. The unique electronic environment of these heteroaromatic systems often leads to crowded spectral regions, complicating structural elucidation and purity assessment.
This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to confidently resolve spectral ambiguities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of a newly synthesized pyridinyl-thiazole derivative shows a cluster of overlapping signals in the aromatic region (7-9 ppm). How can I even begin to assign these protons?
A: This is a classic challenge with pyridinyl-thiazole scaffolds due to the similar electronic environments of the protons on both rings. The first step is to systematically deconvolute the signals by employing a multi-pronged approach.
Initial Steps: Foundational Analysis
-
Re-evaluate the 1D ¹H NMR Spectrum: Before jumping to more complex experiments, ensure you have optimized the acquisition of your standard proton NMR.
-
High Field Strength: If available, acquire the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz). The chemical shift dispersion increases with the magnetic field strength, which can often resolve overlapping multiplets.
-
Solvent Effects: The chemical shifts of aromatic protons can be sensitive to the solvent used.[1][2][3] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can induce differential shifts in the proton signals, potentially resolving the overlap.[4] Aromatic solvents like benzene-d₆ can cause significant upfield shifts (Aromatic Solvent-Induced Shifts or ASIS) due to their magnetic anisotropy, which can be particularly useful in spreading out crowded regions.[3]
-
-
Analyze Coupling Patterns: Carefully examine the multiplet structures, even if they are partially overlapped.
-
J-Coupling Constants: Protons on the same ring will exhibit characteristic coupling constants (J-values). For instance, ortho-coupling (³JHH) in pyridine rings is typically in the range of 4-6 Hz, while meta-coupling (⁴JHH) is smaller (1-3 Hz). Thiazole protons also have their characteristic coupling constants. Identifying these patterns can help in grouping signals belonging to the same spin system.
-
Workflow for Initial Analysis of Overlapping Aromatic Signals
Caption: Initial steps to tackle overlapping aromatic signals.
Q2: I've tried different solvents, but some key signals from the pyridine and thiazole rings remain overlapped. What is the next logical step?
A: When simple 1D methods are insufficient, the next and most powerful step is to employ two-dimensional (2D) NMR techniques. These experiments spread the NMR information into a second dimension, providing much greater resolution.[5][6][7]
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton couplings.[8] A cross-peak between two protons in a COSY spectrum indicates that they are J-coupled (typically 2-4 bonds apart). This is invaluable for tracing out the connectivity of protons within the pyridine and thiazole rings separately.[9][10]
-
TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY and reveals correlations between all protons within a spin system, not just those directly coupled.[10][11][12] For a substituted pyridine ring, a TOCSY experiment can show a correlation from one proton to all other protons on that same ring, even if they are not directly coupled. This is extremely useful for definitively identifying all protons belonging to a specific ring system.[11][12]
Table 1: Comparison of COSY and TOCSY for Resolving Overlap
| Feature | COSY | TOCSY |
| Correlation Type | Shows direct J-coupling (typically 2-4 bonds) | Shows all protons within a spin system |
| Primary Use | Identifying neighboring protons | Identifying all protons in a coupled network (e.g., an entire aromatic ring) |
| Advantage | Simpler to interpret for direct couplings | Excellent for separating signals from different, isolated spin systems |
| Consideration | May not show long-range correlations | The mixing time parameter needs to be optimized for efficient magnetization transfer |
Experimental Protocol: Acquiring a Standard ¹H-¹H COSY Spectrum
-
Sample Preparation: Prepare a solution of your pyridinyl-thiazole derivative in a deuterated solvent at a concentration of 5-10 mg in 0.6 mL.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape on the 1D ¹H spectrum.
-
-
Pulse Program: Select the standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Acquisition Parameters:
-
Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 2-8) for each increment.
-
Use a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum and reference it appropriately.
-
Q3: The COSY and TOCSY spectra have helped group the protons, but I'm still unsure about the absolute assignment of each proton to its specific position on the rings. How do I connect the protons to the carbon backbone?
A: To unambiguously assign protons and the carbons they are attached to, you need to use heteronuclear 2D NMR experiments that correlate ¹H and ¹³C nuclei.[13][14][15]
Essential Heteronuclear Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling).[16][17][18] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is the most sensitive and reliable way to identify which proton is on which carbon.[16][17] An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically 2-4 bonds (²JCH and ³JCH).[16][19] This is crucial for piecing together the molecular structure. For example, you can see a correlation from a thiazole proton to a pyridine carbon, which can help establish the connectivity between the two rings. The absence of a one-bond correlation in the HMBC spectrum helps to distinguish it from the HSQC.[16]
Decision Tree for 2D NMR Experiment Selection
Caption: A logical workflow for selecting the appropriate 2D NMR experiment.
Q4: Are there any other methods to resolve severe signal overlap if 2D NMR is still not providing a clear picture?
A: Yes, for particularly challenging cases of signal overlap, you can turn to more specialized techniques.
Advanced Methods for Signal Resolution:
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can be added to your NMR sample.[20] The LSR will coordinate to a Lewis basic site in your molecule (like the nitrogen atoms in the pyridinyl or thiazole rings). This induces large changes in the chemical shifts of nearby protons.[20][21] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often spreading out a crowded spectrum into a first-order, easily interpretable pattern.[22]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Sample Preparation: Prepare a concentrated solution of your compound in a non-coordinating solvent like CDCl₃.
-
Acquire Initial Spectrum: Obtain a standard 1D ¹H NMR spectrum of your compound.
-
Incremental Addition of LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.
-
Acquire Spectrum after Each Addition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Monitor Shifts: Observe the changes in chemical shifts. The signals will move either downfield (with Eu reagents) or upfield (with Pr reagents).
-
Plot Data: Plot the change in chemical shift (Δδ) versus the [LSR]/[Substrate] ratio to confirm a linear relationship and aid in assignments.
-
-
Changing the Temperature: In some cases, acquiring the NMR spectrum at a different temperature can resolve overlapping signals. This is particularly effective if conformational changes or intermolecular interactions are influencing the chemical shifts.
Table 2: Comparison of Advanced Resolution Techniques
| Technique | Principle | Best For | Limitations |
| Lanthanide Shift Reagents | Paramagnetic-induced shifts | Molecules with a Lewis basic site | Can cause line broadening; requires a non-coordinating solvent |
| Variable Temperature NMR | Altering conformational equilibria or intermolecular interactions | Conformationally flexible molecules or those undergoing dynamic exchange | May not be effective for all compounds; requires a solvent with a wide temperature range |
By systematically applying these troubleshooting strategies, from fundamental 1D NMR optimization to advanced 2D and chemical shift reagent techniques, you can effectively resolve even complex cases of signal overlap in your pyridinyl-thiazole derivatives, leading to accurate and confident structural elucidation.
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
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qNMR of mixtures: what is the best solution to signal overlap?. (2014). Mestrelab Research. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
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Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. (2015). YouTube. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Comparison of COSY and TOCSY for detection of small couplings between protons. (2017). Chemistry Stack Exchange. [Link]
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Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. (2023). ACS Publications. [Link]
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"Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. ACS Publications. [Link]
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HSQC and HMBC. Columbia University. [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). PMC. [Link]
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Signal Overlap in NMR Spectroscopy. (2018). YouTube. [Link]
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Archive ouverte UNIGE Spectral aliasing: a super zoom for 2D-NMR spectra. principles and applications. University of Geneva. [Link]
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Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
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Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... ResearchGate. [Link]
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Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]
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Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega. [Link]
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Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
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5.2: TOCSY Spectra. (2022). Chemistry LibreTexts. [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). MDPI. [Link]
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Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. (2013). ResearchGate. [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
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2D NMR FOR THE CHEMIST. University of California, San Diego. [Link]
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TOCSY. Columbia University. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. [Link]
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Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. (2022). YouTube. [Link]
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Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. [Link]
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Advanced Nmr Techniques Organic. Advanced Organic Synthesis. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2022). PMC. [Link]
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SUCROSE.....TOCSY, COSY ETC. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Advanced NMR Techniques and Applications. Fiveable. [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. [Link]
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Technical Support Center: 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Introduction
Welcome to the technical support guide for 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (PDTCA). This molecule is a vital chiral building block in modern drug discovery, valued for its unique heterocyclic structure. However, the inherent reactivity of the dihydrothiazole (also known as thiazoline) ring system, combined with the carboxylic acid and chiral center, presents specific stability challenges. Maintaining the structural and stereochemical integrity of PDTCA is paramount for reproducible and successful experimental outcomes.
This guide provides an in-depth analysis of the potential degradation pathways of PDTCA and offers practical, field-tested solutions to mitigate these issues. We aim to empower researchers with the knowledge to confidently handle, store, and utilize this compound in their critical research endeavors.
Section 1: Understanding the Primary Degradation Pathways
The stability of PDTCA is governed by four primary degradation pathways. An understanding of these mechanisms is the first line of defense in preventing compound loss and the generation of confounding impurities.
-
Hydrolysis of the Dihydrothiazole Ring: The imine (C=N) bond within the dihydrothiazole ring is the most significant point of vulnerability. It is susceptible to cleavage by water, a reaction that is strongly catalyzed by both acidic and, to a lesser extent, basic conditions.[1][2][3]
-
Acid-Catalyzed Mechanism: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic thiazolinium cation. This cation is readily attacked by water, leading to a tetrahedral intermediate (a hydroxythiazolidine) which subsequently collapses, cleaving the ring to form N-acyl and S-acyl derivatives.[1] Studies on similar dihydrothiazole structures have shown dramatic instability at acidic pH, with one report indicating 75% degradation in just one day at pH 4.5.[4]
-
Base-Catalyzed Mechanism: While generally more stable at neutral to slightly alkaline pH, strong basic conditions can also promote hydrolysis.
-
-
Racemization at the C4 Position: The carbon atom bearing the carboxylic acid group (C4) is a chiral center. The acidic proton at this position can be abstracted, particularly under basic conditions or in the presence of certain catalysts, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical purity (racemization). This is a critical concern in pharmaceutical development, where often only one enantiomer is biologically active. Racemization at C4 has been observed in related systems, especially when influenced by adjacent aromatic rings.[1]
-
Decarboxylation: Carboxylic acids, particularly those beta to an activating group like the thiazoline nitrogen, can be susceptible to decarboxylation (loss of CO2). This process is often accelerated by heat or extreme pH conditions. Some related thiazole and thiadiazole carboxylic acids are known to be unstable and undergo spontaneous decarboxylation in solution.[5]
-
Oxidation: The sulfur atom in the dihydrothiazole ring is in a reduced state and can be oxidized to a sulfoxide or sulfone by atmospheric oxygen or other oxidizing agents present in the experimental system. While often a slower process, it can become significant during long-term storage or under specific reaction conditions.[1]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of PDTCA.
Question: My PDTCA solid has changed color/consistency. What should I do?
Answer: This indicates potential degradation. The primary cause is improper storage. PDTCA should be stored as a solid in a tightly sealed container, protected from light and moisture, at or below -20°C. Before opening, allow the container to warm to room temperature in a desiccator to prevent water condensation on the cold solid. If degradation is suspected, verify purity by HPLC before use.
Question: I'm dissolving PDTCA for my experiment. Which solvent is best?
Answer: Solvent choice is critical.
-
Recommended: Start with high-purity, anhydrous aprotic solvents like DMSO or DMF for stock solutions. These minimize the risk of hydrolysis. For aqueous buffers required in biological assays, prepare solutions fresh and use them immediately.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in ring-opening reactions over time. If they must be used, ensure they are anhydrous and use the solution quickly.
-
Avoid: Aqueous solutions with a pH below 6.0 should be strictly avoided for any prolonged period.[4]
Question: My experiment requires a buffered aqueous solution. What is the optimal pH range for PDTCA stability?
Answer: Based on data from related dihydrothiazoles, PDTCA is most stable in the neutral to slightly alkaline range of pH 6.5 to 8.5 .[4] In this range, the rate of hydrolysis is significantly reduced. Always use high-quality buffers and prepare the solution immediately before use. Do not store aqueous solutions of PDTCA.
Question: I see a new, unexpected peak in my LC-MS/HPLC analysis after my reaction. What could it be?
Answer: This is a classic sign of degradation. Use the following workflow to troubleshoot the issue.
Sources
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- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. The content is designed to offer practical, field-proven insights to overcome common experimental challenges.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research, valued for its structural motifs that are common in biologically active molecules.[1] The primary and most direct synthetic route involves the condensation of L-cysteine with 3-pyridinecarboxaldehyde. This reaction, while straightforward in principle, is nuanced and can present several challenges ranging from low yields and diastereomeric impurity to purification difficulties. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the critical parameters to optimize for the condensation of L-cysteine and 3-pyridinecarboxaldehyde?
Answer:
Low yield in this condensation reaction is a common issue and can often be attributed to several factors. The reaction is an equilibrium process, so driving it towards the product is key.[2]
-
pH Control: The pH of the reaction medium is critical. The nucleophilicity of both the thiol and the amine groups of cysteine is pH-dependent. An acidic medium can protonate the pyridine nitrogen and the aldehyde carbonyl, potentially accelerating the initial imine formation. However, excessively low pH will protonate the cysteine's amine group, reducing its nucleophilicity. Conversely, a basic medium will deprotonate the thiol, increasing its nucleophilicity for the cyclization step, but may also promote side reactions of the aldehyde. A common starting point is a slightly acidic to neutral pH, which can be achieved by using L-cysteine hydrochloride or by adding a small amount of acid to the reaction mixture.[3]
-
Solvent System: The choice of solvent influences the solubility of the starting materials and the position of the equilibrium. A mixture of an alcohol (like ethanol or methanol) and water is often used.[4] The water helps to dissolve the L-cysteine, while the alcohol aids in dissolving the 3-pyridinecarboxaldehyde. The ratio of alcohol to water can be optimized; typically, a higher proportion of alcohol favors the precipitation of the product, thus driving the equilibrium forward.
-
Reaction Time and Temperature: These reactions are typically run at room temperature for several hours (e.g., 20-24 hours).[5] While heating can increase the reaction rate, it can also promote the decomposition of the starting materials or the product. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Water Removal: As the condensation reaction releases water, its removal can shift the equilibrium towards the product. However, this is not always practical in the common solvent systems used. A simpler approach is to use a higher concentration of reactants to favor product formation.
Q2: I am observing a mixture of diastereomers in my final product. How can I control the stereochemistry at the C2 position?
Answer:
The condensation of L-cysteine with an aldehyde creates a new stereocenter at the C2 position of the thiazolidine ring. Since L-cysteine has an (R) configuration at C4, the product can exist as a mixture of (2R, 4R)-cis and (2S, 4R)-trans diastereomers.[5]
-
Solvent Effects: The diastereomeric ratio is highly dependent on the solvent used during the reaction and for any subsequent recrystallization.[5] For instance, in some cases, polar protic solvents may favor one isomer over the other. It is recommended to screen different solvents (e.g., methanol, ethanol, isopropanol, and their mixtures with water) to influence the diastereoselectivity of the reaction or to selectively crystallize the desired isomer.
-
Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control. The initially formed diastereomer may not be the most stable one. Allowing the reaction to stir for a longer period or gently heating it might lead to equilibration and favor the thermodynamically more stable diastereomer.
-
pH Influence: The pH can also influence the diastereomeric ratio by affecting the rate of the forward and reverse reactions. Experimenting with slightly different pH conditions may alter the stereochemical outcome.
Q3: The purification of my final product is challenging. Standard silica gel chromatography is not working well. What are the best purification strategies?
Answer:
This compound is a polar, zwitterionic compound, which makes it challenging to purify by traditional silica gel chromatography.
-
Recrystallization: This is often the most effective method. The choice of solvent is crucial. You may need to experiment with various polar solvents and solvent systems, such as ethanol/water, methanol/water, or isopropanol.[5] The goal is to find a system where the product has high solubility at an elevated temperature and low solubility at room temperature or below, while the impurities remain in solution.
-
Acid-Base Extraction: An acid-base extraction can be used to remove non-polar and neutral impurities.[6][7] Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate). The carboxylic acid will deprotonate to form a water-soluble salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove impurities. Then, carefully re-acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the purified product. Be mindful of the isoelectric point to ensure maximum precipitation.
-
Reversed-Phase Chromatography: If recrystallization and extraction are insufficient, reversed-phase flash chromatography (using C18 silica) is a viable option for purifying polar compounds.[8] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward synthetic route for this compound?
Answer:
The most widely adopted method is the one-pot condensation reaction between L-cysteine and 3-pyridinecarboxaldehyde.[9][10] This reaction leverages the nucleophilic character of the thiol and amino groups of cysteine to react with the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the thiazolidine ring.
Diagram of the Primary Synthetic Route
Caption: A multi-step alternative synthetic route.
Q3: How can I confirm the identity and purity of my synthesized product?
Answer:
A combination of spectroscopic and analytical techniques is essential for confirming the structure and assessing the purity of the final product.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. For this compound, you would expect to see signals corresponding to the pyridine ring protons, the thiazolidine ring protons (at C2, C4, and C5), and the carboxylic acid proton. The coupling patterns and chemical shifts will be characteristic of the structure. The presence of two sets of signals for the thiazolidine protons can indicate a mixture of diastereomers. [10]* Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key functional groups can be identified, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and N-H stretching vibrations. [10]* Thin Layer Chromatography (TLC): TLC is useful for monitoring the reaction progress and assessing the purity of the final product. A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q4: What are some common side reactions to be aware of?
Answer:
-
Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon), although this is not always necessary.
-
Over-reaction with Aldehyde: In some cases, particularly with more reactive aldehydes, the formation of bicyclic byproducts can occur, although this is less common with simple aromatic aldehydes. [3]* Decarboxylation: While generally stable, prolonged heating or harsh acidic/basic conditions could potentially lead to the decarboxylation of the product.
Comparison of Synthetic Routes
| Parameter | Primary Route (Direct Condensation) | Alternative Route (Protecting Group) |
| Number of Steps | 1 | 3 |
| Starting Materials | L-cysteine, 3-pyridinecarboxaldehyde | L-cysteine, 3-pyridinecarboxaldehyde, protecting group reagents, hydrolysis reagents |
| Typical Yield | Moderate to Good | Potentially higher overall yield due to better control |
| Stereocontrol | Challenging, often yields a diastereomeric mixture | May offer better opportunities for diastereomer separation at the intermediate stage |
| Purification | Can be difficult due to the polar nature of the product | Intermediate purification may be easier; final deprotection step required |
| Simplicity | High | Low |
Experimental Protocols
Protocol 1: Synthesis of this compound (Primary Route)
This protocol is a general procedure adapted from the synthesis of similar 2-arylthiazolidine-4-carboxylic acids. [10]
-
Reaction Setup: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Aldehyde: To the stirring solution, add 3-pyridinecarboxaldehyde (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by TLC. A white or off-white precipitate may form as the reaction proceeds.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted aldehyde.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.
Protocol 2: Synthesis via Protecting Group Strategy (Alternative Route)
This protocol outlines the general steps for the alternative route.
-
Esterification of L-cysteine: Suspend L-cysteine in methanol and cool in an ice bath. Add thionyl chloride (SOCl₂) dropwise and then allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain L-cysteine methyl ester hydrochloride.
-
Condensation: Dissolve the L-cysteine methyl ester hydrochloride in a suitable solvent (e.g., methanol). Add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Then, add 3-pyridinecarboxaldehyde and stir at room temperature until the reaction is complete.
-
Work-up and Purification of Ester: Perform an appropriate work-up, which may involve extraction and column chromatography, to isolate the ester intermediate.
-
Hydrolysis: Dissolve the purified ester in a solvent such as THF/water and add a base (e.g., lithium hydroxide) to hydrolyze the ester. Stir until the reaction is complete.
-
Isolation of Final Product: Acidify the reaction mixture to precipitate the carboxylic acid product. Collect the solid by filtration, wash, and dry.
References
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025). Journal of Physics: Conference Series. [Link]
- Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. (1984). Journal of the Chinese Chemical Society.
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2014). European Journal of Medicinal Chemistry. [Link]
-
2-(Pyridin-3-yl)thiazolidine-4-carboxylicacid. MySkinRecipes. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. (2022). Letters in Applied NanoBioScience. [Link]
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences.
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2016). ARKIVOC. [Link]
-
Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MOJ Biorganic & Organic Chemistry. [Link]
-
2-(3-Piridyl)thiazolidine-4-carboxylic acid. PubChem. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). International Journal of ChemTech Research. [Link]
-
Synthesis of thiazolidine-4-carboxylic acid derivatives. (2021). ResearchGate. [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. [Link]
-
Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005). Journal of Medicinal Chemistry. [Link]
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature. (2006). ResearchGate. [Link]
-
The reaction between cysteine and formaldehyde (HCHO). (1987). ResearchGate. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
- Preparation process of L-2-oxothiazolidine-4-carboxylic acid. (2015).
-
L-cysteine modulates the Maillard reaction: Impacts on PhIP and pyrazine formation. (2025). Food Chemistry. [Link]
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering.
- Process for the purification of carboxylic acids. (2014).
- L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. (2022). Arabian Journal of Chemistry.
-
Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2021). Chemical and Pharmaceutical Bulletin. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
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Technical Support Center: Enhancing Cell Permeability of Thiazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this important class of compounds. Our goal is to equip you with the knowledge to diagnose permeability issues, select appropriate optimization strategies, and confidently validate your results.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when a potent thiazole-based inhibitor shows weak activity in cell-based assays.
Q1: My thiazole-based inhibitor is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?
A: A significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor cell permeability. While other factors like off-target effects or compound instability in cell culture media can play a role, the inability of the compound to efficiently cross the cell membrane and reach its intracellular target is the most frequent culprit. The physicochemical properties of your thiazole derivative, such as high polarity, excessive hydrogen bonding capacity, or a high molecular weight, can all contribute to this issue. It is also possible that your compound is a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.
Q2: What are the key physicochemical properties of my thiazole inhibitor that I should evaluate to predict its cell permeability?
A: Several key physicochemical properties are critical in determining a compound's ability to passively diffuse across the cell membrane. You should focus on:
-
Lipophilicity (LogP/LogD): This measures the compound's affinity for a lipid-like environment compared to an aqueous one. A LogP value between 1 and 3 is often considered optimal for passive diffusion. Compounds that are too hydrophilic (low LogP) will not readily partition into the lipid bilayer, while those that are too lipophilic (high LogP) may get trapped within the membrane.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. A higher TPSA is generally associated with lower cell permeability due to the energetic penalty of desolvating these polar groups to enter the lipid membrane. A TPSA of less than 140 Ų is a common guideline for good cell permeability.[1]
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates. While not a strict rule, a molecular weight below 500 g/mol is a component of Lipinski's Rule of Five for orally bioavailable drugs and is a good starting point for assessing permeability.[2]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases the polarity of a molecule and its affinity for water, thus hindering its passage through the lipophilic cell membrane. Lipinski's Rule of Five suggests no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors for good permeability.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption, thereby affecting its apparent permeability.
A summary of these properties and their desired ranges for good cell permeability is provided in the table below.
| Physicochemical Property | Desired Range for Good Permeability | Rationale |
| Lipophilicity (LogP) | 1 - 3 | Balances partitioning into the cell membrane with solubility in the aqueous cellular environment. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Lower polarity reduces the energy barrier for entering the lipid bilayer.[1] |
| Molecular Weight (MW) | < 500 g/mol | Smaller molecules generally diffuse more easily across membranes.[2] |
| Hydrogen Bond Donors | ≤ 5 | Minimizes strong interactions with water that hinder membrane partitioning. |
| Hydrogen Bond Acceptors | ≤ 10 | Minimizes strong interactions with water that hinder membrane partitioning. |
| Aqueous Solubility | > 10 µM | Ensures sufficient compound concentration is available at the cell surface for absorption. |
Q3: What are the primary strategies I can employ to improve the cell permeability of my thiazole-based inhibitor?
A: There are three main strategic pillars for enhancing the cell permeability of your thiazole inhibitor:
-
Structural Modification (Medicinal Chemistry Approach): This involves rationally modifying the chemical structure of your inhibitor to improve its physicochemical properties. This could include increasing lipophilicity by adding non-polar groups, reducing polarity by masking hydrogen bond donors, or reducing the molecular weight.
-
Formulation Strategies: This approach focuses on the delivery of the existing inhibitor without altering its chemical structure. This can involve using solubility enhancers or encapsulating the compound in a drug delivery system like nanoparticles or liposomes to facilitate its transport across the cell membrane.
-
Prodrug Approach: This strategy involves chemically modifying the inhibitor to create an inactive "prodrug" with improved permeability. Once inside the cell, the prodrug is metabolized to release the active inhibitor.
The optimal strategy will depend on the specific properties of your inhibitor and the experimental context. A decision-making workflow for selecting the appropriate strategy is outlined below.
Caption: Decision workflow for addressing poor cell permeability.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for key experiments to diagnose and overcome poor cell permeability.
Troubleshooting Low Cellular Potency
Problem: My thiazole inhibitor's IC50 in the cell-based assay is much higher than its Ki in the biochemical assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Passive Diffusion | 1. Assess Physicochemical Properties: Calculate LogP, TPSA, MW, and the number of hydrogen bond donors/acceptors for your compound. 2. Perform a PAMPA Assay: This will give you a direct measure of the compound's passive permeability. | 1. Identification of properties outside the desired ranges for good permeability. 2. A low apparent permeability coefficient (Papp) value will confirm poor passive diffusion. |
| Active Efflux | 1. Perform a Bidirectional Caco-2 Assay: This will determine if your compound is actively transported out of the cells. 2. Co-incubate with Efflux Pump Inhibitors: Run your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). | 1. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[3] 2. A significant decrease in the IC50 of your inhibitor in the presence of an efflux pump inhibitor indicates that it is a substrate for that pump. |
| Poor Solubility in Assay Media | 1. Visually Inspect: Check for precipitation of your compound in the cell culture media at the tested concentrations. 2. Measure Solubility: Determine the kinetic solubility of your compound in the assay buffer. | 1. Visible precipitate indicates that the actual concentration of the compound in solution is lower than intended. 2. If the measured solubility is below the concentrations used in your assay, this is a likely contributor to the low potency. |
| Compound Instability | 1. Incubate in Media: Incubate your compound in the cell culture media for the duration of your assay and then analyze its concentration and purity by LC-MS. | 1. A decrease in the parent compound concentration over time indicates instability. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound. It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.
Materials:
-
96-well PAMPA plate (with a filter plate for the donor wells and a matching plate for the acceptor wells)
-
Lipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Your thiazole-based inhibitor
-
High and low permeability control compounds (e.g., testosterone and hydrocortisone)
-
96-well UV-Vis plate reader or LC-MS/MS system for analysis
Step-by-Step Protocol:
-
Prepare the Artificial Membrane: Carefully coat the filter of the donor plate with 5 µL of the lipid solution.
-
Prepare the Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Plate:
-
Dissolve your test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Dilute the stock solutions in PBS to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Add 200 µL of the compound solutions to the donor wells.
-
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours).
-
Sample Collection:
-
After incubation, separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells for analysis.
-
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Interpreting PAMPA Results:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
A low Papp value for your thiazole inhibitor in the PAMPA assay is a strong indication of poor passive permeability.
Experimental Protocol: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a more biologically relevant model that uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express efflux transporters, mimicking the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 20% FBS)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Your thiazole-based inhibitor
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
LC-MS/MS system for analysis
Step-by-Step Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the media every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add your test compound (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add your test compound (in HBSS) to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Analysis: Quantify the concentration of your compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp values for both the A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B).
-
Interpreting Caco-2 Assay Results:
-
High Papp (A-B): Suggests good intestinal absorption.
-
Low Papp (A-B): Suggests poor intestinal absorption.
-
Efflux Ratio > 2: Indicates that your compound is a substrate for active efflux transporters.[3]
Caption: Caco-2 permeability assay workflow.
Section 3: Advanced Strategies for Enhancing Permeability
If structural modifications are not feasible or have failed to yield the desired improvement, consider these advanced strategies.
Prodrug Strategies
A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug. This approach can be used to temporarily mask polar functional groups that hinder cell permeability.
Common Prodrug Approaches for Thiazole Inhibitors:
-
Ester Prodrugs: If your inhibitor has a carboxylic acid or hydroxyl group, converting it to an ester can increase lipophilicity and mask a key hydrogen bonding group. Once inside the cell, esterases will cleave the ester bond to release the active drug.
-
Phosphate Prodrugs: For compounds with poor aqueous solubility, a phosphate ester can be introduced to significantly increase solubility for administration. Alkaline phosphatases at the cell surface can then cleave the phosphate group to release the more lipophilic parent drug for absorption.
-
Acyloxymethyl and Carbonate Prodrugs: These moieties can be used to mask carboxylic acids, alcohols, and amines, and are designed to be cleaved by intracellular enzymes.
Nanoformulation Strategies
Encapsulating your thiazole inhibitor in a nanoparticle-based delivery system can overcome permeability barriers by protecting the drug from degradation and facilitating its uptake into cells.
Types of Nanoparticles for Drug Delivery:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can fuse with the cell membrane to deliver their cargo directly into the cytoplasm.
-
Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers. The drug can be encapsulated within the polymer matrix or adsorbed onto the surface. Their surface can be functionalized with targeting ligands to enhance uptake by specific cell types.
-
Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids. They are well-suited for lipophilic drugs and have low toxicity.
The development of prodrugs and nanoformulations requires specialized expertise in medicinal chemistry and pharmaceutics. Collaboration with experts in these fields is highly recommended.
References
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyridinyl-Thiazole Analogs for Therapeutic Design
The convergence of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This privileged structure is a cornerstone in the design of novel therapeutics, demonstrating a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its versatility stems from the unique electronic properties and the multiple points available for chemical modification, allowing for the fine-tuning of pharmacological profiles.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinyl-thiazole analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. By understanding why certain substitutions enhance potency, selectivity, or drug-like properties, researchers can more rationally design the next generation of pyridinyl-thiazole-based agents.
The Core Scaffold: A Blueprint for Activity
At its heart, the pyridinyl-thiazole framework is a versatile blueprint. The relative orientation of the two rings, the nature of the chemical linker that may join them, and the substituents on either ring are all critical determinants of the molecule's ability to interact with a biological target. Understanding these key modification points is the first step in rational drug design.
Caption: The generalized structure of a pyridinyl-thiazole analog.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of these analogs is not monolithic; it is a composite of interactions dictated by each sub-region of the molecule.
The Influence of the Pyridine Moiety
The pyridine ring often serves as a key hydrogen bond acceptor or can engage in pi-stacking interactions within a target's active site. Its substitution pattern is a critical factor in modulating activity.
-
Ring Position: The point of attachment to the thiazole ring is crucial. Studies have shown that 4-pyridinyl substituted thiazoles can exhibit more potent antimicrobial activity compared to their 2-pyridinyl counterparts, suggesting that the nitrogen's position relative to the rest of the scaffold dictates optimal target engagement.[2] For antimycobacterial activity, a 2-pyridyl ring at position 4 of the thiazole was found to be optimal.[5]
-
Substituents: The addition of functional groups to the pyridine ring can dramatically alter potency.
-
Simple alkyl groups, such as an n-propyl group, on the pyridine ring have been shown to be very important for activity against human umbilical vein endothelial cells (HUVECs) when compared to no substitution.[6]
-
The presence of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity against cancer cell lines.[7] These groups can act as additional hydrogen bond donors or acceptors, strengthening the interaction with the target protein.[7]
-
Conversely, bulky groups or halogen atoms on the pyridine ring have been associated with lower antiproliferative activity.[7]
-
The Role of the Thiazole Ring
The thiazole ring is a bioisostere of many other five-membered rings and is a common feature in FDA-approved drugs.[8] Its substitutions directly impact the molecule's shape, electronics, and interaction profile.
-
C2 and C4 Positions: Most biologically active thiazole-containing compounds feature substitutions at the C2 and/or C4 positions.[4] The nature of these substituents often defines the compound's primary activity. For example, a substituted phenyl ring at the 2-amino position is favorable for antimycobacterial activity.[5]
-
C5 Position: Modifications at the C5 position can be sensitive. A simple methyl substitution at this position can lead to a near-complete loss of activity in some series.[9] However, in other scaffolds, substituting the C5 position with groups like an ethyl carboxylate or a pyrazole moiety has been shown to enhance cytotoxic effectiveness toward cancer cells.[10] This highlights the context-dependent nature of SAR.
-
Carboxamides: The addition of a carboxamide group at the C5 position of the thiazole has been a particularly successful strategy for developing angiogenesis inhibitors.[6][11] The SAR of the N-substituted group on this amide is a critical optimization point.
The Connecting Linker (X)
When the two rings are not directly fused, the linker group plays a vital role in determining the molecule's overall conformation and flexibility.
-
Amide Linkers: An amide linker between the 2-amino position of the thiazole and a substituted phenyl ring was found to be optimal for antimycobacterial activity, providing a rigid and planar connection that likely facilitates target binding.[5]
-
Hydrazone Linkers: Hydrazone moieties (-C=N-NH-) are common linkers that can introduce additional hydrogen bonding capabilities and control the geometry between the two heterocyclic systems.[12]
-
Amino Linkers: A simple amino bridge (-NH-) connecting the pyridine and thiazole rings is a common motif, as seen in compounds like 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone.[13] The planarity of this linkage can be important for activity.[13]
Comparative Analysis: Pyridinyl-Thiazole Analogs in Oncology
The anticancer potential of this scaffold is well-documented.[12][13][14] By comparing specific analogs, we can clearly see the principles of SAR in action. The table below summarizes the activity of several pyridinyl-thiazole derivatives against various cancer cell lines and protein kinases.
| Compound/Series Description | Target(s) | Reported Activity (IC₅₀) | Key SAR Insight | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) | HL-60 (Leukemia) | 0.57 µM | The propenone moiety attached to the thiazole C5 position combined with a 2-fluorophenyl group is critical for high potency and selectivity against cancer cells. | [13] |
| 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives (Series 2a-2o) | A549 (Lung Cancer) | Varies (several < cisplatin) | These hydrazono-thiazoles showed potent cytotoxicity. Substitutions on the terminal phenyl ring significantly modulated activity and selectivity for cancer cells over healthy cells. | [12] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 (Breast Cancer), VEGFR-2 Kinase | 2.57 µM (MCF-7), 0.15 µM (VEGFR-2) | The addition of a phenylhydrazinyl group (R=NH-NH-Ph) on the benzylidene moiety dramatically increased cytotoxic and VEGFR-2 inhibitory activity compared to the unsubstituted analog. | [14] |
| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (Compound 3k) | HUVECs (Angiogenesis) | 2.1 µM | Optimization revealed that an n-propyl group on the pyridine and a meta-methoxy group on the N-phenyl ring of the carboxamide were key for potent anti-angiogenic activity. | [6][11] |
| Pyridine-thiazole hybrid with ethyl carboxylate at thiazole C5 (Compound 7) | MCF-7, HepG2 (Breast, Liver Cancer) | 5.36 µM (MCF-7), 6.78 µM (HepG2) | Cyclization to a thiazolin-4-one with an ethyl carboxylate group at C5 significantly enhances cytotoxic activity, surpassing the reference drug 5-fluorouracil. | [10] |
Mechanistic Insights: Inhibition of Angiogenesis Signaling
Many pyridinyl-thiazole analogs exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and survival.[8][15] A prime example is the inhibition of vascular endothelial growth factor receptor (VEGFR), a key driver of angiogenesis—the formation of new blood vessels that tumors need to grow.[11]
The diagram below illustrates a simplified representation of this pathway and the inhibitor's role. The pyridinyl-thiazole inhibitor acts as an ATP-competitive agent, occupying the kinase's active site and preventing the phosphorylation events necessary for downstream signaling.
Caption: Inhibition of the VEGF signaling pathway by a pyridinyl-thiazole analog.
Experimental Protocols: From Synthesis to Screening
To ensure the trustworthiness and reproducibility of the data that underpins SAR studies, standardized and well-documented experimental procedures are essential.
Protocol 1: General Synthesis via Hantzsch Thiazole Synthesis
This protocol describes a common method for synthesizing a 2-amino-4-(pyridinyl)thiazole scaffold.
Caption: General workflow for the synthesis of pyridinyl-thiazole analogs.
Step-by-Step Procedure:
-
Synthesis of α-haloketone: To a solution of the appropriate substituted pyridinyl ketone (1.0 eq) in a suitable solvent (e.g., acetic acid or diethyl ether), add the halogenating agent (e.g., bromine, 1.05 eq) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-haloketone.
-
Cyclocondensation: Dissolve the crude α-haloketone (1.0 eq) and the desired N-substituted thiourea (1.1 eq) in a protic solvent like ethanol.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6-12 hours. Monitor the formation of the product by TLC.
-
Isolation and Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent in vacuo. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the final pure pyridinyl-thiazole analog.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This is a standard colorimetric assay to assess the effect of compounds on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The pyridinyl-thiazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. The structure-activity relationships discussed herein demonstrate that a deep understanding of how modular changes affect biological outcomes is paramount for successful drug design.
Future efforts should focus on leveraging advanced computational tools, such as molecular dynamics simulations and machine learning-based QSAR models, to more accurately predict the activity of novel derivatives and guide synthetic efforts.[16] Furthermore, exploring novel substitutions and linker strategies, as well as applying this scaffold to a broader range of biological targets beyond oncology and infectious diseases, will undoubtedly unlock new therapeutic opportunities. This guide serves as a foundational resource for researchers dedicated to harnessing the remarkable potential of these hybrid molecules.
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Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. Available at: [Link][13][17]
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Yildirim, S., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link][12]
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Al-Ostath, R. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link][14]
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Wang, Z., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports. Available at: [Link][11]
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Wang, Z., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed Central. Available at: [Link][6]
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Pricopie, A.-I., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link][18]
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IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link][1]
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Singh, H., et al. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Journal of Biomolecular Structure and Dynamics. Available at: [Link][16]
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Eryılmaz, S., et al. (2020). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. ResearchGate. Available at: [Link][2]
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Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link][8]
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Kumar, K., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. Available at: [Link][5]
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Tejeda-Mora, J. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link][7]
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Kleinert, H. D., et al. (1988). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available at: [Link][19]
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El-Sayed, M. A.-A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link][15]
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Navigating the Metabolic Maze: A Comparative Selectivity Profile of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid Against Monocarboxylate Transporters
In the intricate landscape of cancer therapeutics, targeting metabolic vulnerabilities has emerged as a promising frontier. One of the key players in the metabolic reprogramming of tumor cells is the family of monocarboxylate transporters (MCTs), with MCT1 (encoded by the SLC16A1 gene) taking center stage.[1] These transporters are pivotal in facilitating the transport of lactate and other monocarboxylates across the cell membrane, a process crucial for maintaining the high glycolytic rate characteristic of many cancers, often referred to as the Warburg effect.[2] Inhibition of MCT1 presents a strategic approach to disrupt this metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and, ultimately, cell death.[3]
This guide provides a comprehensive comparative analysis of a novel MCT1 inhibitor candidate, 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (referred to herein as "Test Compound"). While direct experimental data for this specific molecule is not yet publicly available, we will delineate the essential selectivity and functional profiling assays by benchmarking against two well-characterized MCT1 inhibitors: AZD3965 and AR-C155858 . This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel metabolic inhibitors.
The Rationale for Targeting MCT1
Cancer cells, particularly those in hypoxic regions of a tumor, rely heavily on glycolysis for ATP production, resulting in a substantial efflux of lactate.[4] This lactate is not merely a waste product; it can be taken up by other, more oxygenated cancer cells via MCT1 and utilized as a fuel source in the tricarboxylic acid (TCA) cycle.[5] This metabolic interplay creates a symbiotic relationship that fuels tumor growth and progression. By inhibiting MCT1, we can disrupt this "lactate shuttle," leading to an accumulation of lactate and protons within the glycolytic cells, causing intracellular acidosis and metabolic collapse.[3]
The therapeutic potential of MCT1 inhibition is underscored by the clinical development of compounds like AZD3965.[2][4] However, the success of any targeted therapy hinges on its selectivity. The MCT family comprises several isoforms with distinct tissue distribution and physiological roles. For instance, MCT2 is also involved in lactate transport, while MCT4 is predominantly responsible for lactate efflux from highly glycolytic tissues.[1][6] Therefore, a thorough understanding of a novel inhibitor's selectivity profile across different MCT isoforms is paramount to predict its therapeutic window and potential off-target effects.
Comparative Inhibitor Profiles
To establish a framework for evaluating our Test Compound, we will compare its hypothetical profiling against the known characteristics of AZD3965 and AR-C155858.
| Feature | AZD3965 | AR-C155858 | Test Compound (Hypothetical) |
| Primary Target | MCT1 | MCT1, MCT2 | MCT1 |
| Binding Affinity (Ki) | ~1.6 nM for MCT1[7] | ~2.3 nM for MCT1[8] | To be determined |
| Selectivity | ~6-fold selective for MCT1 over MCT2; no significant inhibition of MCT3 or MCT4 at 10 µM.[9][10] | Potent inhibitor of both MCT1 and MCT2; not active against MCT4.[6] | To be determined |
| Mechanism of Action | Binds to an intracellular site of MCT1.[11] | Binds to an intracellular site involving transmembrane helices 7-10.[6] | To be determined |
| Cellular Effects | Inhibits lactate efflux, leading to intracellular lactate accumulation and inhibition of cell growth.[4][10] | Inhibits lactate transport and cell proliferation in MCT1-expressing cells.[11] | Expected to inhibit lactate transport and cell growth in MCT1-dependent cell lines. |
Experimental Workflows for Selectivity Profiling
The following section outlines the critical experimental protocols to comprehensively characterize the selectivity and potency of our Test Compound.
Biochemical Affinity and Selectivity Assays
The initial step is to determine the direct binding affinity of the Test Compound to the target protein and its selectivity against other relevant transporters.
Causality Behind Experimental Choices: This assay provides a direct measure of the compound's affinity for the target protein in a controlled, cell-free system. By testing against membranes expressing different MCT isoforms, we can directly assess selectivity. The choice of a radiolabeled competitor ligand is critical and should have well-characterized binding properties to MCT1.
Cellular Lactate Transport Assays
Moving into a cellular context, it is essential to confirm that the Test Compound inhibits the primary function of MCT1 – lactate transport.
-
Cell Culture: Plate MCT1-expressing cells (e.g., Raji lymphoma cells) in 12-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the Test Compound, AZD3965, or AR-C155858 for a specified time (e.g., 30 minutes).
-
Lactate Uptake: Add a solution containing 14C-L-lactate to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Washing: Rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to protein concentration and calculate the IC50 value for the inhibition of lactate uptake.
Trustworthiness of the Protocol: This method is a gold standard for measuring transporter activity. The use of a radiolabeled substrate provides high sensitivity and specificity. Including positive controls (AZD3965, AR-C155858) and negative controls (vehicle-treated cells) is crucial for validating the assay results.
Cell Viability and Proliferation Assays
Ultimately, the goal of an MCT1 inhibitor is to suppress the growth of cancer cells.
Expertise in Experimental Design: The choice of cell lines is critical for interpreting the results. A cell line that is highly dependent on MCT1 for lactate transport (MCT1-positive, MCT4-negative) should be sensitive to the Test Compound.[12] Conversely, a cell line that co-expresses MCT4 may exhibit resistance, as MCT4 can compensate for the inhibition of MCT1.[12] This differential sensitivity provides strong evidence for an on-target mechanism of action.
Interpreting the Selectivity Profile
The collective data from these assays will generate a comprehensive selectivity profile for the Test Compound. An ideal candidate would exhibit:
-
High Potency: A low nanomolar Ki and IC50 against MCT1.
-
High Selectivity: Significantly lower potency against MCT2 and MCT4 to minimize potential off-target effects.
-
On-Target Cellular Activity: Potent inhibition of proliferation in MCT1-dependent cancer cells, with reduced activity in MCT4-expressing, resistant cells.
Conclusion
The systematic profiling of novel therapeutic agents is a cornerstone of modern drug discovery. For a compound like This compound , which holds potential as an MCT1 inhibitor, a rigorous and comparative approach is essential. By benchmarking against well-characterized inhibitors such as AZD3965 and AR-C155858, and employing a suite of validated biochemical and cellular assays, researchers can confidently delineate its potency, selectivity, and mechanism of action. This methodical approach not only validates the therapeutic hypothesis but also provides the critical data necessary to advance a promising molecule towards clinical development.
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Polański, R., Hodgkinson, C. L., Fusi, A., Lwallen, G., Mao, X., & Dive, C. (2014). Activity of the monocarboxylate transporter 1 inhibitor AZD3965 in small cell lung cancer. Clinical Cancer Research, 20(4), 926–937. [Link]
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Critchlow, S. E., & G. D. (2014). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 5(23), 12165–12179. [Link]
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Bolasco, G., & Niccoli, P. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Molecular Cancer Therapeutics, 13(10), 2844–2854. [Link]
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Ovens, M. J., Davies, A. J., Wilson, M. C., Murray, C. M., & Halestrap, A. P. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523–530. [Link]
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Hong, C. S., Graham, N. A., Gu, W., Espindola, A. S., & M. E. (2016). In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model. Journal of Pharmaceutical Sciences, 105(2), 879–887. [Link]
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Schneider, H. P., & B. (2021). Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism. Cancers, 13(16), 4153. [Link]
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Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity Studies of Thiazole-Based Compounds
The thiazole ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable array of therapeutic agents, from the pioneering antibiotic Sulfathiazole to the blockbuster anti-cancer drug Dasatinib.[1][2] Its unique electronic configuration and structural versatility allow it to engage with a wide variety of biological targets, making it an invaluable tool in drug design.[3][4] However, this same chemical adaptability can lead to unintended off-target interactions, or cross-reactivity, a critical hurdle in drug development that can precipitate adverse effects and compromise therapeutic efficacy.[5]
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and mitigate the cross-reactivity of thiazole-based compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, providing the technical and logical foundation to design robust, self-validating studies. Our focus is on synthesizing field-proven insights with rigorous scientific protocols to empower you to make data-driven decisions and de-risk your thiazole-containing candidates early in the discovery pipeline.
The Mechanistic Underpinnings of Thiazole Cross-Reactivity
The thiazole moiety's propensity for off-target binding is not random; it is dictated by its fundamental chemical properties. The sulfur and nitrogen heteroatoms create a unique distribution of electron density, making the ring an adept participant in hydrogen bonding, π-stacking, and coordination with metal ions.[4] Molecules containing a thiazole ring can, therefore, interact with a diverse set of protein active sites, sometimes unpredictably activating or inhibiting biochemical pathways.[3]
A prime example is the kinase inhibitor Dasatinib. While a potent inhibitor of its primary target, the BCR-ABL fusion protein in chronic myeloid leukemia, it exhibits significant cross-reactivity with numerous other kinases, including the SRC family.[6][7] This "polypharmacology" is a direct consequence of the thiazole core's ability to mimic the hinge-binding interactions of ATP, a substrate common to all kinases.[8] Understanding these structural precedents is the first step in rationally designing more selective compounds.
A Comparative Analysis of Thiazole-Based Compound Selectivity
To illustrate the critical importance of selectivity, we compare the well-documented profile of Dasatinib against the anti-inflammatory drug Meloxicam, which also features a thiazole core but targets a different enzyme class.
| Compound | Primary Target(s) | Key Off-Targets / Secondary Activities | Therapeutic Indication |
| Dasatinib | BCR-ABL, SRC family kinases | c-Kit, PDGFR, DDR1, NQO2[7] | Leukemia (CML, ALL) |
| Meloxicam | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-1 (COX-1) (lower affinity)[9][10] | Osteoarthritis, Rheumatoid Arthritis |
This comparison highlights how the same thiazole scaffold can be incorporated into molecules with vastly different selectivity profiles. While Dasatinib's broad activity is part of its mechanism in certain contexts, Meloxicam's therapeutic window relies on its preferential inhibition of COX-2 over the gastroprotective COX-1 enzyme.[10][11] This underscores the necessity of comprehensive profiling for every new chemical entity.
A Tiered Experimental Workflow for Assessing Cross-Reactivity
A systematic, multi-tiered approach is essential for efficiently identifying and characterizing off-target activities. This workflow progresses from broad, high-throughput methods to more focused, physiologically relevant assays.
Caption: A tiered workflow for systematic cross-reactivity profiling of drug candidates.
Protocol 1: Broad Kinase Selectivity Profiling
This protocol describes a standard industry practice for obtaining a broad selectivity profile against the human kinome, a common liability for thiazole-based compounds.
Objective: To quantitatively assess the inhibitory activity of a thiazole-based compound against a large, representative panel of human protein kinases.
Trustworthiness: This protocol relies on a well-established, universal assay platform (ADP-Glo™) that measures a direct product of kinase activity (ADP), ensuring broad applicability and minimizing assay-specific artifacts. Including a promiscuous inhibitor like Staurosporine or Dasatinib as a control validates the sensitivity of each kinase in the panel.
Materials:
-
Test Compound: Serially diluted in 100% DMSO.
-
Kinase Panel: Pre-aliquoted kinases (e.g., Reaction Biology Kinase Strips or Promega portfolio).[12][13]
-
Substrates: Kinase-specific peptides or proteins.
-
ATP: Typically at or near the Km for each individual kinase to ensure a fair comparison of intrinsic affinity.[14]
-
Assay Plates: 384-well, low-volume, white plates.
-
ADP-Glo™ Kinase Assay System (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Multichannel pipettes and a plate reader with luminescence detection capabilities.
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plates using an acoustic dispenser or echo liquid handler.
-
Kinase Reaction Initiation: Add the kinase enzyme and its specific substrate/buffer mix to the wells.
-
ATP Addition: Initiate the kinase reaction by adding the ATP solution. Incubate for 1 hour at room temperature.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Normalize the data using high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic model to determine the IC50 for each kinase.
Causality Behind Experimental Choices:
-
Using Km [ATP]: Standardizing the ATP concentration relative to each kinase's Michaelis-Menten constant (Km) allows for a more direct comparison of compound binding affinity, rather than competition with ATP.[14]
-
Broad Panel Selection: Screening against a large panel (>300 kinases) is crucial for identifying unexpected off-target interactions that could lead to toxicity or provide opportunities for drug repurposing.[13]
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol validates that a compound binds its intended target (and any off-targets) in a more physiologically relevant environment: intact cells or cell lysates.
Objective: To confirm and quantify compound binding to specific protein targets in a cellular context by measuring changes in protein thermal stability.
Trustworthiness: CETSA® is a label-free method that directly measures the biophysical consequence of a drug binding to its target. A positive result provides strong evidence of physical interaction in a complex biological matrix. The inclusion of untreated and vehicle-treated controls at each temperature point ensures that any observed thermal shift is compound-dependent.
Materials:
-
Cultured cells (e.g., HEK293T, or a cancer cell line relevant to the compound's target).
-
Test Compound in DMSO.
-
PBS (Phosphate-Buffered Saline) and protease inhibitor cocktail.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler with a gradient function.
-
Protein quantitation assay (e.g., BCA assay).
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting, or mass spectrometry).
Methodology:
-
Cell Treatment: Treat intact cells in culture with the test compound at various concentrations (and a vehicle control) for 1-2 hours.
-
Cell Lysis: Harvest and wash the cells, then lyse them in PBS with protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation of Soluble/Aggregated Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction). Analyze the abundance of the target protein at each temperature point using Western blotting or quantitative mass spectrometry.
-
Data Analysis: For each compound concentration, plot the amount of soluble target protein versus temperature to generate a "melting curve." The binding of the compound will stabilize the protein, shifting the melting curve to a higher temperature. The magnitude of this shift is proportional to the target engagement.
Causality Behind Experimental Choices:
-
Intact Cells/Lysate: Performing the assay in a cellular environment accounts for factors like cell permeability and the presence of competing endogenous ligands, providing a more accurate picture of target engagement than a simple biochemical assay.[15]
-
Thermal Denaturation: The principle that ligand binding increases a protein's thermal stability is a fundamental biophysical concept. CETSA® leverages this to provide a direct readout of binding without requiring modification of the compound or the target.[15]
Conclusion: A Strategy for Selectivity
The thiazole scaffold will undoubtedly continue to be a mainstay in the development of novel therapeutics. The challenge for medicinal chemists is not to avoid this versatile core but to understand and engineer its interactions with precision. A proactive, multi-tiered strategy for cross-reactivity profiling is not a barrier to drug discovery but a critical accelerator. By integrating computational predictions, broad biochemical screening, and detailed cellular validation, research teams can build a comprehensive understanding of their compound's biological footprint. This rigorous, data-driven approach is the most effective way to identify compounds with the highest potential for clinical success, ultimately leading to safer and more effective medicines.
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A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
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Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. National Institutes of Health (NIH). [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. National Institutes of Health (NIH). [Link]
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Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]
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Meloxicam. National Institutes of Health (NIH). [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Drug Delivery and Therapeutics. [Link]
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Meloxicam: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]
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Kinase Selectivity Panels. Reaction Biology. [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]
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Meloxicam (Mobic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
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Predicting compound activity from phenotypic profiles and chemical structures. National Institutes of Health (NIH). [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood Journal. [Link]
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Meloxicam. Wikipedia. [Link]
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Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? National Institutes of Health (NIH). [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health (NIH). [Link]
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A Comparative Analysis for Drug Discovery Professionals: Cisplatin vs. a Novel Thiazole-Based Anticancer Candidate
In the landscape of cancer therapeutics, the platinum-based drug cisplatin remains a cornerstone of many chemotherapy regimens. However, its clinical utility is often hampered by significant toxicity and the emergence of drug resistance. This has fueled the search for novel anticancer agents with improved efficacy and safety profiles. One such area of exploration involves heterocyclic compounds, including thiazole derivatives. This guide provides a comparative overview of the established cytotoxic agent, cisplatin, and the investigational compound, 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, from the perspective of a senior application scientist.
This analysis will delve into the known mechanisms and clinical realities of cisplatin and explore the potential therapeutic avenues and necessary experimental validation for this compound, a representative of a class of compounds with emerging biological significance.
The Incumbent: Cisplatin - A Double-Edged Sword
Cisplatin, an inorganic platinum complex, exerts its anticancer effects primarily by forming covalent adducts with DNA. This interaction creates intra- and inter-strand crosslinks, which physically obstruct DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3]
Mechanism of Action: A Closer Look
The cytotoxic cascade of cisplatin can be summarized in four key steps: cellular uptake, aquation, DNA binding, and the subsequent cellular response to DNA damage.[4]
Caption: Simplified signaling pathway of Cisplatin's mechanism of action.
Efficacy and Clinical Applications
Cisplatin is a potent, broad-spectrum anticancer agent used in the treatment of various solid tumors, including testicular, ovarian, bladder, lung, and head and neck cancers.[2][5] Its introduction into clinical practice significantly improved survival rates for several of these malignancies.
The Burden of Toxicity
Despite its efficacy, cisplatin's clinical use is frequently limited by a range of severe and sometimes irreversible side effects.[1][6]
| Toxicity Profile of Cisplatin | Clinical Manifestations |
| Nephrotoxicity | Acute kidney injury, chronic kidney disease.[1] |
| Neurotoxicity | Peripheral neuropathy (tingling, numbness, pain).[1][6] |
| Ototoxicity | Hearing loss, tinnitus.[1] |
| Myelosuppression | Decreased production of blood cells, leading to increased risk of infection and bleeding.[1][5][7] |
| Severe Nausea and Vomiting | Significant gastrointestinal distress.[1][7] |
These toxicities necessitate careful patient monitoring, dose adjustments, and aggressive supportive care, which can complicate treatment and impact the patient's quality of life.
The Challenger: this compound - A Profile of Potential
While direct experimental data on the efficacy of this compound is not yet available in the public domain, its chemical structure, featuring a thiazole ring, places it within a class of compounds known for diverse biological activities, including anticancer effects.[8][9]
Postulated Mechanisms of Action
Based on studies of related thiazole-containing compounds, several potential mechanisms of action for this compound can be hypothesized:
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases and lipoxygenases.[8] Inhibition of these pathways could disrupt signaling cascades that promote tumor growth and survival.
-
Induction of Apoptosis: Similar to many anticancer agents, thiazole-based compounds may induce apoptosis through pathways distinct from direct DNA damage, potentially involving mitochondrial-mediated mechanisms.[8]
-
Other Potential Targets: The broader family of thiazole-containing molecules has been investigated for a range of biological activities, suggesting that novel mechanisms of action are plausible.[10][11]
A key differentiator from cisplatin would be a mechanism that does not rely on direct DNA cross-linking. This could offer significant advantages, including activity against cisplatin-resistant tumors and a potentially different and more favorable side-effect profile.
A Roadmap for Comparative Efficacy and Safety Assessment
To rigorously evaluate the potential of this compound as a viable alternative to cisplatin, a structured, multi-stage experimental approach is necessary.
In Vitro Comparative Studies
The initial phase of investigation would involve a head-to-head comparison of the two compounds in a panel of cancer cell lines.
Experimental Workflow for In Vitro Comparison
Caption: A typical experimental workflow for the in vitro comparison of two cytotoxic compounds.
Step-by-Step Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both this compound and cisplatin in appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
In Vivo Preclinical Models
Promising in vitro results would warrant progression to in vivo studies using animal models, such as tumor xenografts in immunodeficient mice.
| In Vivo Comparative Endpoints | Rationale |
| Tumor Growth Inhibition | To assess the direct anticancer efficacy in a living system. |
| Survival Analysis | To determine if treatment with the compound extends the lifespan of the tumor-bearing animals. |
| Toxicity Assessment | To evaluate for signs of toxicity, including weight loss, changes in behavior, and analysis of blood and organ tissues. |
| Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies | To understand how the drug is absorbed, distributed, metabolized, and excreted, and to correlate drug exposure with its biological effect. |
Concluding Remarks for the Drug Development Professional
Cisplatin is a powerful and proven anticancer agent, but its utility is constrained by a challenging side-effect profile and the potential for resistance. The exploration of novel chemical entities like this compound is essential for advancing cancer therapy.
While the efficacy of this specific thiazole compound remains to be experimentally determined, its chemical class suggests the potential for a distinct mechanism of action that could translate into an improved therapeutic window. A direct, rigorous comparison, following the experimental roadmap outlined above, is the critical next step in ascertaining whether this, or related compounds, can offer a safer and more effective alternative to established chemotherapies like cisplatin. The ultimate goal is to develop therapies that are not only potent in their anticancer activity but also minimize the toxic burden on patients, thereby improving both survival and quality of life.
References
A comprehensive list of references will be compiled upon the completion of a full literature search for experimental data on this compound. The following are representative sources for the information on cisplatin and the general properties of thiazole derivatives.
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 124-132.
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Mayo Clinic. (2023). Cisplatin (Intravenous Route). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cisplatin. PubChem Compound Summary for CID 5702198. Retrieved from [Link].
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Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[1][5]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). Ligand Summary. Retrieved from [Link]
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
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ResearchGate. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Retrieved from [Link]
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Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]
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GoodRx. (2023). Cisplatin: Uses, Side Effects, Dosage & Reviews. Retrieved from [Link]
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American Chemical Society. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]
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Medscape. (n.d.). Cisplatin dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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MSU Today. (2022). Existing drug could reduce side effects of gold-standard cancer treatment. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. PubChem Compound Summary for CID 3130734. Retrieved from [Link]
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A Comparative Guide to the Anticancer-Activity of Novel Thiazoles and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for molecules with superior efficacy and novel mechanisms of action is perpetual. Sorafenib, a multi-kinase inhibitor, has been a stalwart in treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] However, the emergence of novel heterocyclic compounds, particularly those built on the thiazole scaffold, presents a compelling area of investigation.[3][4][5] Thiazole and its derivatives are receiving significant attention for their broad pharmacological properties, including promising anticancer activities.[6][7] This guide provides an in-depth, objective comparison of the anticancer performance of recently developed thiazole derivatives against the established drug, Sorafenib, supported by experimental data and protocols.
Section 1: Mechanisms of Action - A Tale of Two Inhibitors
Understanding the molecular targets and pathways is fundamental to evaluating any anticancer agent. Sorafenib and novel thiazoles, while both exhibiting kinase inhibitory activity, often achieve their cytotoxic effects through distinct or overlapping mechanisms.
Sorafenib: The Multi-Kinase Broadside
Sorafenib functions by targeting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[1] Its primary targets include:
-
Raf Kinases (Raf-1, B-Raf): Key components of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[8][9]
-
Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[8][9] Inhibition of these receptors chokes off the tumor's blood supply, hindering its growth.[8]
This dual-action mechanism, inhibiting both the tumor cells directly and the vasculature that feeds them, has been the cornerstone of Sorafenib's clinical success.[9]
Caption: Sorafenib's multi-targeted inhibition of key signaling pathways.
Novel Thiazoles: Precision and Diversity
The anticancer potential of thiazole derivatives is attributed to their ability to inhibit a wide array of targets, including kinases and anti-apoptotic proteins.[5][10] Unlike Sorafenib's broad-spectrum approach, novel thiazoles can be designed for more specific interactions. Recent studies have identified thiazole derivatives that effectively inhibit:
-
VEGFR-2: A critical mediator of angiogenesis. Certain novel thiazoles have shown potent VEGFR-2 inhibition.[6][7][11]
-
B-Raf (V600E mutant): Some thiazole derivatives exhibit exceptional inhibitory effects against the mutated B-Raf kinase, a common driver in melanoma, even surpassing standard drugs in preclinical tests.[12]
-
EGFR: Epidermal Growth Factor Receptor is another tyrosine kinase implicated in many cancers. Imidazo[2,1-b]thiazole derivatives have been identified as promising EGFR kinase inhibitors.[13]
This diversity allows for the development of targeted agents that may offer improved selectivity and potentially reduced off-target side effects compared to broader inhibitors.
Section 2: Head-to-Head In Vitro Cytotoxicity
The most direct measure of a compound's anticancer potential is its ability to kill cancer cells in a laboratory setting. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
A recent study synthesized a series of novel thiazole derivatives and tested their efficacy against human breast (MCF-7) and liver (HepG2) cancer cell lines, using Sorafenib as a comparator for kinase inhibition.[6][11]
Table 1: Comparative In Vitro Anticancer Activity (IC50, µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug/IC50 |
| Novel Thiazole (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine / 6.77 ± 0.41 |
| Novel Thiazole (4c) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine / 8.4 ± 0.51 |
| Novel Thiazole (4a) | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine / 6.77 ± 0.41 |
| Novel Thiazole (4a) | HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine / 8.4 ± 0.51 |
Data synthesized from Al-Warhi, et al. (2023).[6]
Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50, µM)
| Compound | Target | IC50 (µM) |
| Novel Thiazole (4c) | VEGFR-2 | 0.15 |
| Sorafenib | VEGFR-2 | 0.059 |
Data from Al-Warhi, et al. (2023).[6][11]
Analysis: The data reveals that the novel thiazole derivative, compound 4c , demonstrates superior cytotoxic activity against both MCF-7 and HepG2 cell lines compared to the standard drug Staurosporine.[6][7][11] Notably, its activity against MCF-7 cells (IC50 = 2.57 µM) is particularly potent. While Sorafenib remains more potent in direct VEGFR-2 kinase inhibition (IC50 = 0.059 µM vs. 0.15 µM for compound 4c), the thiazole derivative's strong whole-cell cytotoxicity suggests it may operate through additional mechanisms beyond VEGFR-2 inhibition, warranting further investigation.[6][11]
Experimental Protocol: MTT Assay for Cell Viability
The data presented above is typically generated using the MTT assay, a colorimetric method for assessing cell metabolic activity.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the novel thiazole compounds and Sorafenib (as a positive control) for a duration of 72 hours.[15][16]
-
MTT Addition: After the incubation period, remove the treatment medium. Add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[14][15]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[14][15] The absorbance is directly proportional to cell viability.
Section 3: Induction of Apoptosis and Cell Cycle Arrest
A key hallmark of an effective anticancer drug is its ability to induce programmed cell death (apoptosis).
Studies on the novel thiazole compound 4c showed it significantly triggers apoptosis in MCF-7 cells.[6][11] Compared to untreated control cells, which showed minimal apoptosis (0.51% early, 0.29% late), cells treated with compound 4c exhibited a massive increase in apoptotic populations (22.39% early, 9.51% late).[6][11]
Furthermore, compound 4c was found to induce cell cycle arrest at the G1/S phase transition. This was evidenced by an accumulation of cells in the pre-G1 phase (37.36%) compared to the control (2.02%), indicating that the compound prevents cells from entering the DNA synthesis (S) phase, ultimately leading to apoptosis.[6][11] Sorafenib is also known to have pro-apoptotic properties, although the precise mechanism is not fully understood.[8]
Table 3: Comparative Effect on Apoptosis and Cell Cycle in MCF-7 Cells
| Parameter | Untreated Control | Treated with Thiazole (4c) |
| Early Apoptosis | 0.51% | 22.39% |
| Late Apoptosis | 0.29% | 9.51% |
| Cells in Pre-G1 Phase | 2.02% | 37.36% |
Data from Al-Warhi, et al. (2023).[6][11]
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is the gold standard for quantifying apoptosis.
Causality: In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[17][18] By using both stains, one can distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[19]
Step-by-Step Protocol:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the test compound (e.g., thiazole derivative or Sorafenib) for the desired time. Include an untreated control.
-
Harvesting: Collect approximately 1-5 x 10⁵ cells by centrifugation.[19]
-
Washing: Wash the cells once with cold 1X PBS.[19]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19][20]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[19][21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19][21]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analysis: Analyze the samples promptly (within 1 hour) using a flow cytometer.[19]
Section 4: Discussion and Future Outlook
The comparative data indicates that novel thiazole derivatives represent a highly promising class of anticancer agents.
-
Potency and Efficacy: Specific derivatives, such as compound 4c, exhibit cytotoxic activity against breast cancer cell lines that is superior to established standards like Staurosporine and show potent activity against liver cancer lines.[6] While Sorafenib is a more potent direct inhibitor of VEGFR-2, the strong cellular effects of compound 4c suggest a potentially broader or different mechanistic profile that is highly effective.
-
Mechanism of Action: The ability of thiazoles to induce high rates of apoptosis and cause cell cycle arrest at the G1/S checkpoint is a strong indicator of their therapeutic potential.[6][11] This mechanism is complementary to the anti-angiogenic effects also observed.
-
Selectivity and Development: The thiazole scaffold is a versatile chemical framework that allows for extensive modification.[4][12] This provides medicinal chemists with the opportunity to fine-tune Structure-Activity Relationships (SAR) to enhance potency, improve selectivity for specific kinase targets (e.g., mutant B-Raf), and optimize pharmacokinetic properties.[5]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Semantic Scholar. Available at: [Link]
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Uslu, H., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]
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Mazzoccoli, G., et al. (2010). Molecular mechanisms of sorafenib action in liver cancer cells. Taylor & Francis Online. Available at: [Link]
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Yilmaz, S. Z., et al. (2018). A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Thiazole-bearing molecules which possess anticancer activity. ResearchGate. Available at: [Link]
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Azim, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate. Available at: [Link]
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Anitha, G. & Saravanan, G. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. Available at: [Link]
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Kamal, A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]
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Al-Dossari, A., et al. (2009). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. PubMed Central. Available at: [Link]
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Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
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Azim, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ResearchGate. Available at: [Link]
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ClinPGx. (n.d.). Sorafenib Pharmacodynamics. ClinPGx. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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A Head-to-Head In Vitro Comparison of Pyridinyl-Thiazole and a Structurally Related Derivative as p8 MAP Kinase Inhibitors: A Technical Guide
Introduction
The pyridinyl-heterocycle scaffold, particularly pyridinyl-imidazole, is a cornerstone in the development of inhibitors targeting p38 mitogen-activated protein (MAP) kinase.[1] This kinase is a critical node in signaling pathways that respond to inflammatory cytokines and cellular stress, making it a high-value target for therapeutic intervention in chronic inflammatory diseases like rheumatoid arthritis.[2][3] While the pyridinyl-imidazole class, exemplified by compounds like SB203580, was the first to potently inhibit this kinase, research has expanded to include structurally related scaffolds such as pyridinyl-thiazoles to optimize potency, selectivity, and pharmacokinetic properties.[1][3]
This guide provides a head-to-head in vitro comparison of a representative pyridinyl-thiazole derivative, TAK-715, and a well-characterized pyridinyl-imidazole, RWJ 67657. We will dissect their performance in biochemical and cellular assays, offering field-proven insights into the experimental choices and providing detailed, reproducible protocols for researchers in drug discovery.
The p38 MAP Kinase Signaling Pathway: A Rationale for Targeting
The p38 MAPK pathway is a tiered signaling cascade activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental stresses.[4] Activation of this pathway leads to the phosphorylation of downstream substrates, culminating in the transcriptional and translational upregulation of inflammatory mediators. Inhibiting p38 MAPK effectively dampens this inflammatory cascade at a critical control point.
The core pathway involves a MAP Kinase Kinase Kinase (MAP3K) phosphorylating and activating a MAP Kinase Kinase (MAP2K), which in turn phosphorylates and activates p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182). Activated p38 then phosphorylates its own substrates, such as MAPK-activated protein kinase 2 (MK2), leading to the production of TNF-α and other inflammatory cytokines. Pyridinyl-thiazole and related inhibitors are ATP-competitive, binding to the ATP pocket of p38 and preventing the phosphorylation of its downstream targets.[5]
Selection of Representative Derivatives
For a meaningful head-to-head comparison, we have selected two potent and well-documented inhibitors:
-
TAK-715: A novel pyridinyl-thiazole derivative developed as a potent and orally active anti-rheumatoid arthritis agent. It was designed to have high potency for p38α MAP kinase while minimizing inhibition of cytochrome P450 (CYP) enzymes, a common liability for pyridinyl-based inhibitors.[3]
-
RWJ 67657: A pyridinyl-imidazole derivative that is approximately 10-fold more potent than the first-generation inhibitor SB 203580.[6] It is a highly selective inhibitor for p38α and p38β isoforms.[6]
Head-to-Head In Vitro Performance
The evaluation of kinase inhibitors follows a logical, tiered progression from direct target engagement in a purified system to assessing functional outcomes in a more complex cellular environment.
Part A: Biochemical Potency — Direct Target Engagement
The first critical parameter is to determine how potently the compound binds to and inhibits the purified kinase enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Experimental Rationale: A biochemical kinase assay provides the cleanest measure of direct target engagement without the complexities of cell permeability, efflux pumps, or off-target effects. For this, an in vitro kinase assay using recombinant human p38α enzyme is the gold standard. The assay measures the phosphorylation of a specific substrate in the presence of varying concentrations of the inhibitor.
| Compound | Scaffold | p38α Enzymatic IC50 (nM) | Source |
| TAK-715 | Pyridinyl-Thiazole | 7.1 | [3] |
| RWJ 67657 | Pyridinyl-Imidazole | ~3 (Calculated from TNF-α IC50) | [6] |
Analysis: Both compounds demonstrate highly potent inhibition of the p38α kinase at the low nanomolar level. RWJ 67657 appears slightly more potent in direct enzymatic inhibition, though both are considered excellent lead compounds based on this parameter alone.[6] The choice of the thiazole scaffold in TAK-715 was a deliberate medicinal chemistry strategy to improve properties like metabolic stability and reduce CYP inhibition, which can be issues with some imidazole-based compounds.[3]
Part B: Cellular Efficacy — Inhibition of TNF-α Production
While biochemical potency is essential, a compound's ability to inhibit the target within a living cell is the true test of its potential. A robust cellular assay measures a key downstream biological event controlled by the target kinase.
Experimental Rationale: The production of TNF-α by monocytes in response to lipopolysaccharide (LPS) is a classic, physiologically relevant pathway wholly dependent on p38 MAPK activity.[3] Human monocytic cell lines (like THP-1) or peripheral blood mononuclear cells (PBMCs) are stimulated with LPS to induce a pro-inflammatory state, and the ability of the inhibitor to block the subsequent release of TNF-α is measured. This assay integrates multiple factors: cell permeability, target engagement in the cytoplasm, and the ultimate functional consequence of target inhibition.
| Compound | Scaffold | Cellular TNF-α Inhibition IC50 (nM) | Cell System | Source |
| TAK-715 | Pyridinyl-Thiazole | 48 | THP-1 Cells | [3] |
| RWJ 67657 | Pyridinyl-Imidazole | 3 | PBMCs | [6] |
Analysis: In the cellular context, RWJ 67657 maintains its high potency, showing an IC50 of 3 nM in PBMCs.[6] TAK-715 exhibits a higher IC50 of 48 nM in THP-1 cells.[3] This "shift" between biochemical and cellular potency is common and expected. The difference in potency between the two compounds in the cellular assay could be attributed to several factors, including differences in cell permeability, potential for cell efflux, or the specific assay conditions and cell types used (PBMCs vs. THP-1). Despite this shift, an IC50 of 48 nM is still indicative of a very potent cellular-level inhibitor.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays described.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Principle: This is a robust, high-throughput method to measure kinase activity. Recombinant p38α phosphorylates a biotinylated substrate peptide. A Europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are added. When the substrate is phosphorylated, the antibody binds, bringing the Europium and XL665 into close proximity, resulting in a FRET signal. Inhibitors prevent phosphorylation, leading to a loss of signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of TAK-715 and RWJ 67657 in 100% DMSO, starting at 100 µM.
-
Assay Plate Preparation: Add 2 µL of the compound dilutions to the wells of a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Mix: Prepare a reaction mix containing recombinant p38α enzyme and a biotinylated substrate peptide (e.g., biotin-ATF2) in kinase reaction buffer.
-
Reaction Initiation: Add 4 µL of the enzyme/substrate mix to each well.
-
ATP Addition: Add 4 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for p38α to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of HTRF detection mix (containing the Europium-labeled antibody and streptavidin-XL665) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the ratio of the two emission signals and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular TNF-α Inhibition Assay
Principle: This protocol quantifies the ability of an inhibitor to block the production and release of TNF-α from LPS-stimulated human monocytic cells. The amount of TNF-α secreted into the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells into a 96-well tissue culture plate at a density of 1 x 10^5 cells per well.
-
Compound Addition: Prepare serial dilutions of the inhibitors in culture medium. Add these to the wells and pre-incubate for 1 hour at 37°C. This allows the compound to permeate the cells and engage the target before stimulation.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include wells with cells and DMSO (positive control) and cells without LPS (negative control).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. This duration is typically optimal for TNF-α production.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant, which now contains the secreted TNF-α.
-
ELISA: Quantify the TNF-α concentration in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the TNF-α concentration in each sample. Plot the percentage of TNF-α inhibition relative to the positive control against the inhibitor concentration and determine the IC50.
Discussion & Conclusion
This head-to-head comparison reveals that both the pyridinyl-thiazole (TAK-715) and pyridinyl-imidazole (RWJ 67657) scaffolds can yield highly potent inhibitors of p38 MAP kinase.
-
Potency: Both compounds exhibit low nanomolar potency in biochemical and cellular assays, confirming their status as advanced lead compounds.
-
Scaffold Choice: The selection of a thiazole over an imidazole core in TAK-715 was a strategic decision to mitigate potential off-target effects, particularly CYP inhibition, which is a crucial consideration for progressing a compound toward clinical development.[3] While RWJ 67657 is exceptionally potent, its broader characterization would be necessary to assess these same liabilities.
-
Experimental Interpretation: The guide highlights the importance of a tiered in vitro testing cascade. The biochemical assay confirms direct target binding, while the cellular assay provides a more physiologically relevant measure of functional activity. The observed shift in potency between these assays is an important data point, prompting further investigation into factors like cell permeability and metabolism.
For researchers in the field, both TAK-715 and RWJ 67657 serve as excellent tool compounds for probing the biology of the p38 MAPK pathway. The choice between them for a drug discovery program would depend on a broader assessment of selectivity, pharmacokinetics, and safety profiles. The protocols provided herein offer a validated framework for conducting such comparative studies with scientific rigor.
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The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Molecular and Cellular Biology. Available at: [Link]
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Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study. Journal of Clinical Pharmacology. Available at: [Link]
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Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts. Annals of the Rheumatic Diseases. Available at: [Link]
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Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of a New Thiazole Compound
For researchers, scientists, and drug development professionals, the journey of a novel compound from benchtop to bedside is paved with rigorous validation. A critical milestone in this journey is the elucidation and confirmation of its mechanism of action (MOA). This guide provides an in-depth, technically-focused framework for validating the MOA of a new thiazole-based compound, "Compound T," hypothesized to be a selective inhibitor of a key signaling kinase.
The thiazole scaffold is a privileged structure in medicinal chemistry, found in a diverse array of approved drugs with varied biological activities, from anticancer agents to anti-inflammatories.[1][2] This chemical versatility underscores the importance of a meticulous and multi-faceted approach to MOA validation to ensure that the observed biological effects are indeed due to the intended molecular interaction. This guide will compare the validation workflow for Compound T with established thiazole-containing drugs, Dasatinib, a multi-kinase inhibitor[3][4][5][6], and Meloxicam, a selective COX-2 inhibitor[7][8][9][10], to highlight the nuanced experimental strategies required for different target classes.
The Imperative of a Phased and Orthogonal Validation Strategy
A robust MOA validation is not a single experiment but a logical progression of inquiries that build upon one another. The core principle is to establish a clear causal link from the direct physical interaction of the compound with its target to the downstream cellular and, ultimately, physiological effects. This is best achieved through a phased approach, employing orthogonal assays at each stage to ensure the data is not an artifact of a particular experimental system.[4]
Our validation journey for Compound T will follow three key stages:
-
Biochemical & Biophysical Validation: Does Compound T directly bind to and inhibit the activity of its putative kinase target?
-
Cellular & Mechanistic Validation: Does Compound T engage its target in a cellular context and modulate the downstream signaling pathway?
-
In Vivo Target Validation: Does the engagement of the target by Compound T lead to the desired therapeutic effect in a relevant disease model?
Caption: A phased workflow for validating the mechanism of action.
Phase 1: Direct Target Engagement and Biochemical Potency
The foundational step in MOA validation is to unequivocally demonstrate that the compound physically interacts with its intended target.[11] Biochemical and biophysical assays, conducted in a controlled, cell-free environment, are the gold standard for this initial validation.[12]
Comparative Insight: Dasatinib and Meloxicam
-
Dasatinib: As a kinase inhibitor, the primary biochemical validation for Dasatinib involved demonstrating its ability to inhibit the enzymatic activity of the BCR-ABL kinase and other members of the Src kinase family.[4][6]
-
Meloxicam: For this NSAID, the key biochemical proof was showing its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1.[10]
Experimental Approach for Compound T
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a drug-target interaction.[11][13][14][15]
Experimental Protocol:
-
Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip surface.
-
Analyte Injection: Flow varying concentrations of Compound T over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as Compound T binds to the immobilized kinase. This generates a sensorgram showing the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
2. Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and high-throughput method to assess ligand binding by measuring the change in the thermal stability of the target protein.[2][16][17][18][19]
Experimental Protocol:
-
Reaction Setup: In a 96- or 384-well plate, mix the purified target kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins. Add varying concentrations of Compound T to the wells.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of this curve is the melting temperature (Tm). A significant increase in Tm in the presence of Compound T indicates that it binds to and stabilizes the protein.
Data Presentation: Comparative Target Engagement
| Compound | Target(s) | Assay | Key Parameter | Result |
| Compound T (Hypothetical) | Target Kinase X | SPR | KD | 10 nM |
| TSA | ΔTm | +8°C | ||
| Dasatinib | BCR-ABL, Src family kinases | Kinase Assay | IC50 | 0.5 - 5 nM |
| Meloxicam | COX-2 | Enzyme Assay | IC50 | ~1 µM |
Phase 2: Cellular Target Engagement and Pathway Modulation
Demonstrating direct binding in a test tube is necessary but not sufficient. The next critical step is to confirm that the compound can enter the cell, engage its target, and elicit the expected downstream biological response.[5][20][21]
Comparative Insight: Dasatinib and Meloxicam
-
Dasatinib: In cellular assays, Dasatinib was shown to inhibit the proliferation of cancer cell lines expressing the BCR-ABL fusion protein and to reduce the phosphorylation of downstream signaling proteins.[1][4]
-
Meloxicam: Cellular validation for Meloxicam involved demonstrating its ability to inhibit prostaglandin synthesis in relevant cell types, with greater potency in cells expressing high levels of COX-2.
Experimental Approach for Compound T
1. Western Blotting for Downstream Pathway Inhibition
Western blotting is a cornerstone technique to visualize changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of kinase signaling.[20][21][22][23][24]
Experimental Protocol:
-
Cell Treatment: Treat a relevant cancer cell line with increasing concentrations of Compound T for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase and for the total amount of that substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the phosphorylated substrate in Compound T-treated cells indicates target inhibition.
Caption: Hypothesized inhibition of a kinase in the MAPK pathway by Compound T.
Data Presentation: Comparative Cellular Activity
| Compound | Cell Line | Assay | Key Parameter | Result |
| Compound T (Hypothetical) | HCT116 (Colon Cancer) | Western Blot | p-ERK Inhibition | IC50 = 50 nM |
| Proliferation Assay | GI50 | 60 nM | ||
| Dasatinib | K562 (CML) | Proliferation Assay | GI50 | <1 nM |
| Meloxicam | A549 (Lung Cancer) | Prostaglandin E2 Assay | IC50 | ~0.5 µM |
Phase 3: In Vivo Validation and Efficacy
The final and most challenging phase of MOA validation is to demonstrate that the compound's on-target activity translates to a therapeutic effect in a living organism.[14][25] This requires careful study design, including appropriate animal models and the analysis of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Comparative Insight: Dasatinib and Meloxicam
-
Dasatinib: The in vivo efficacy of Dasatinib was established in mouse xenograft models of chronic myeloid leukemia, where it demonstrated significant tumor growth inhibition.[1]
-
Meloxicam: In vivo validation for Meloxicam was performed in animal models of inflammation and pain, where it showed a reduction in swelling and pain responses.
Experimental Approach for Compound T
In Vivo Xenograft Efficacy Study
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the standard for preclinical evaluation of anticancer agents.[25][26][27][28]
Experimental Protocol:
-
Tumor Implantation: Subcutaneously implant human colon cancer cells (e.g., HCT116) into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into vehicle control and Compound T treatment groups.
-
Dosing: Administer Compound T and a vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, daily).
-
Tumor Volume Measurement: Measure tumor volumes with calipers at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to analyze the phosphorylation status of the downstream substrate (e.g., p-ERK) by western blot or immunohistochemistry to confirm on-target activity in vivo.
Data Presentation: Comparative In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Result |
| Compound T (Hypothetical) | HCT116 Xenograft | 50 mg/kg, oral, daily | Tumor Growth Inhibition | 75% |
| Dasatinib | K562 Xenograft | 10 mg/kg, oral, daily | Increased Survival | Significant |
| Meloxicam | Rat Carrageenan-induced Paw Edema | 1 mg/kg, oral | Reduction in Paw Swelling | 50% |
Conclusion
Validating the mechanism of action of a new thiazole compound is a systematic and evidence-driven process. By employing a phased and orthogonal experimental approach, from direct target engagement assays to cellular pathway analysis and finally to in vivo efficacy models, researchers can build a robust and compelling case for their compound's MOA. The comparison with established drugs like Dasatinib and Meloxicam highlights that while the core principles of validation remain the same, the specific experimental choices must be tailored to the compound's hypothesized target and therapeutic indication. This rigorous validation is not merely an academic exercise; it is the bedrock upon which successful drug development programs are built, ensuring that only the most promising and well-characterized candidates advance to clinical evaluation.
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The Differential Efficacy of Thiazole Derivatives Across Human Cancer Cell Lines: A Comparative Guide
The relentless pursuit of novel and effective anticancer agents has led researchers down many chemical avenues. Among these, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent and selective anticancer activity.[1][2] This guide provides a comparative analysis of recently synthesized thiazole derivatives, offering a head-to-head look at their performance in various cancer cell lines. We will delve into the experimental data that illuminates their cytotoxic potential and explore the intricate mechanisms by which they exert their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape and future potential of thiazole-based oncology drugs.
The Thiazole Moiety: A Cornerstone of Modern Anticancer Drug Design
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a versatile building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for interaction with a wide array of biological targets.[1] The clinical success of thiazole-containing drugs such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone has further fueled interest in this chemical class, encouraging the development of new derivatives with improved efficacy and pharmacokinetic profiles.[1] Recent research has demonstrated that novel thiazole derivatives can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4][5]
Comparative Cytotoxicity: A Quantitative Look at Efficacy
The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently developed thiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
| Thiazole Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4c | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | [3][6] |
| HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44 | [3][6] | |
| Diphyllin Thiazole 5d | HepG2 | Hepatocellular Carcinoma | 0.3 | |
| HCT-15 | Colorectal Carcinoma | >10 | ||
| A549 | Lung Carcinoma | >10 | ||
| Diphyllin Thiazole 5e | HepG2 | Hepatocellular Carcinoma | 0.4 | |
| HCT-15 | Colorectal Carcinoma | >10 | ||
| A549 | Lung Carcinoma | >10 | ||
| Compound 4i | SaOS-2 | Osteosarcoma | 0.190 ± 0.045 (µg/mL) | [4] |
| Compound 3b | HL-60(TB) | Leukemia | Not specified | [7] |
| Compound 39 | MCF-7 | Breast Adenocarcinoma | Not specified | [8] |
| Compound 43 | MCF-7 | Breast Adenocarcinoma | Not specified | [8] |
| Ferrocenyl Thiazole 4j | Not specified | Not specified | Good inhibition | [9] |
| Ferrocenyl Thiazole 4k | Not specified | Not specified | Good inhibition | [9] |
| Ferrocenyl Thiazole 5 | Not specified | Not specified | Good inhibition | [9] |
Analysis of Cytotoxicity Data:
The data clearly demonstrates that the anticancer activity of thiazole derivatives is highly dependent on both the specific chemical structure of the derivative and the genetic background of the cancer cell line. For instance, the diphyllin thiazole derivatives 5d and 5e exhibit remarkable potency against the HepG2 liver cancer cell line, with IC50 values in the sub-micromolar range, but are significantly less effective against HCT-15 and A549 cells. This suggests a potential for selective targeting of hepatocellular carcinoma. In contrast, Compound 4c shows potent activity against both MCF-7 breast cancer and HepG2 liver cancer cells.[3][6] The ferrocenyl thiazole derivatives also demonstrated good inhibition, highlighting them as promising candidates for further investigation.[9] The dose-dependent nature of these compounds is a critical factor in their efficacy.[4]
Unraveling the Mechanism of Action: How Thiazole Derivatives Induce Cancer Cell Death
The efficacy of thiazole derivatives stems from their ability to interfere with multiple cellular processes that are essential for cancer cell proliferation and survival.[4] Research indicates that these compounds can trigger programmed cell death (apoptosis), halt the cell division cycle, and inhibit crucial signaling pathways.[3][5]
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many potent thiazole derivatives is the induction of apoptosis. For example, Compound 4c was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 cell line.[3] This compound also induced cell cycle arrest at the G1/S phase, preventing the cancer cells from replicating their DNA and progressing through the cell division cycle.[3][6] Similarly, compounds 3b and 3e were shown to cause cell cycle arrest in the G0-G1 phase in leukemia cells.[7] The induction of apoptosis is a highly desirable trait for anticancer drugs as it is a clean and controlled form of cell death that minimizes inflammation and damage to surrounding healthy tissues.
Targeting Key Signaling Pathways
Thiazole derivatives have been shown to inhibit a variety of protein kinases and other enzymes that are often dysregulated in cancer.[1][2][10] These targeted approaches offer the potential for greater specificity and reduced side effects compared to traditional chemotherapy.
One of the key pathways targeted by thiazole derivatives is the VEGFR-2 signaling cascade . Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Compound 4c was found to be a potent inhibitor of VEGFR-2, which likely contributes to its anticancer activity.[3][6]
Another important target is the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, which play a central role in cell proliferation and survival. Several novel thiazole derivatives have been identified as potent inhibitors of both EGFR and HER2.[8] For instance, compounds 39 and 43 were identified as potent dual EGFR/HER2 kinase inhibitors.[8] Furthermore, some thiazole derivatives have been shown to act as dual inhibitors of the PI3K/mTOR pathway , a critical signaling nexus that is frequently activated in a wide range of cancers.[7] Compound 3b , for example, showed high activity against PI3Kα and mTOR.[7]
The ability of some thiazole derivatives to act as topoisomerase II inhibitors represents another important anticancer mechanism.[11] Topoisomerase II is an enzyme that is essential for DNA replication and repair, and its inhibition leads to DNA damage and cell death.
The following diagram illustrates a simplified overview of some of the key signaling pathways targeted by thiazole derivatives in cancer cells.
Caption: Mechanisms of action of thiazole derivatives in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents. The following is a generalized protocol for this assay.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thiazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in complete growth medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the thiazole derivatives. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The studies highlighted in this guide underscore the significant potential of thiazole derivatives as a rich source of novel anticancer drug candidates. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, provide a strong rationale for their continued development. The observed selectivity of certain derivatives for specific cancer cell lines opens up exciting possibilities for the development of targeted therapies with improved efficacy and reduced side effects.
Future research should focus on optimizing the structure of lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties. In vivo studies in animal models are a critical next step to validate the promising in vitro results and to assess the safety and efficacy of these compounds in a more complex biological system. The continued exploration of the vast chemical space of thiazole derivatives holds great promise for the discovery of the next generation of life-saving cancer therapeutics.
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Ahmad, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the pursuit of novel therapeutics, the identification of a potent "hit" molecule is a critical first step. However, the journey from hit to a safe and effective drug is paved with rigorous scientific scrutiny, a cornerstone of which is the comprehensive assessment of a compound's selectivity. A molecule's interaction with unintended biological targets, known as off-target effects, is a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1] It is now understood that a single small molecule interacts with an average of 6-11 targets, making a thorough understanding of this polypharmacology essential.[1]
This guide provides an in-depth, technically-grounded framework for assessing the off-target profile of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid . This compound belongs to a class of heterocyclic molecules—containing pyridine and thiazole moieties—that are recognized as valuable scaffolds in medicinal chemistry for developing inhibitors of enzymes or receptors, particularly in oncology and inflammation.[2] Derivatives of 1,3,4-thiadiazole, a related structural class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, by modulating targets such as tyrosine kinases and lipoxygenase.[3][4][5] Given this rich biological potential, a proactive and systematic evaluation of off-target interactions is not merely a regulatory hurdle but a fundamental component of a successful drug development program.
Our approach is structured to follow a logical progression, from computational prediction to broad in vitro screening and targeted in vivo validation, ensuring a comprehensive and self-validating assessment of the compound's selectivity profile.
Part 1: Predictive Assessment—In Silico Off-Target Profiling
The principle of "fail early, fail cheap" is paramount in drug development. Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable first pass at identifying potential off-target liabilities. These in silico techniques leverage vast databases of known compound-target interactions to predict a molecule's likely binding partners based on its structural and chemical features.[6][7]
The chemical structure of this compound, with its distinct arrangement of hydrogen bond donors, acceptors, and aromatic features, forms a unique pharmacophore. By comparing this pharmacophore against libraries of known biological targets, we can generate a preliminary "hit list" of potential off-target interactions.[6]
Recommended In Silico Approaches:
-
Ligand-Based Similarity Searching: This method compares the 2D and 3D structure of our compound against databases of molecules with known biological activities (e.g., ChEMBL). Algorithms like the Similarity Ensemble Approach (SEA) or those using Extended-Connectivity Fingerprints (ECFP6) can reveal unexpected similarities to ligands for various receptors, kinases, or enzymes.[1][6]
-
Machine Learning & AI Models: Advanced artificial intelligence/machine learning (AI/ML) models can predict interactions that simple similarity searching might miss.[1] These models are trained on extensive datasets of structure-activity relationships (SAR) and can identify subtle patterns that correlate with binding to specific off-target families.[1]
-
Pathway and Network Analysis: Once a list of potential off-targets is generated, these proteins can be mapped onto biological pathways. This contextualizes the predictions, helping to prioritize which off-targets might lead to significant physiological effects or toxicities.
The output of this in silico phase is not a definitive list of off-targets but a data-driven hypothesis. It allows us to design a more focused and cost-effective in vitro screening strategy.
Part 2: Comprehensive In Vitro Profiling—The Core of Off-Target Assessment
In vitro safety pharmacology profiling is the gold standard for systematically identifying off-target interactions early in the discovery process.[8][9] This involves screening the compound against large panels of diverse biological targets. The goal is to build a "selectivity profile" that compares the potency at the intended target with potencies at a wide array of potential off-targets. A therapeutic window of at least 100-fold between on-target and off-target activity is a common industry benchmark.[10]
Experimental Workflow for In Vitro Screening
Below is a diagram illustrating a typical workflow for comprehensive in vitro safety screening, progressing from broad panels to more focused follow-up studies.
Caption: Workflow for systematic in vitro off-target assessment.
Key Experimental Protocols
1. Broad Panel Safety Screening (Binding Assays)
-
Objective: To perform an initial, wide-ranging screen for off-target binding interactions. Commercial services like Eurofins' SafetyScreen or Reaction Biology's InVEST panels are industry standards.[8][9]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening at a standard concentration (typically 1 µM or 10 µM) against a broad panel of targets (e.g., SafetyScreen44 or a custom panel).[8] This panel should include a diverse set of GPCRs, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[8][10]
-
Assays are typically radioligand binding assays, where the test compound competes with a labeled ligand for binding to the target.
-
Data is reported as percent inhibition of binding at the tested concentration. A common threshold for a "hit" is >50% inhibition.
-
2. Kinase Profiling
-
Objective: Given that thiadiazole derivatives can inhibit kinases[3], a broad kinase screen is essential.
-
Protocol:
-
Utilize a large kinase panel (e.g., >400 kinases) from a specialized provider.
-
Screen the compound at a fixed concentration (e.g., 1 µM).
-
Assays measure the inhibition of kinase activity, typically via phosphorylation of a substrate.
-
Results are reported as percent inhibition. Hits are prioritized based on the degree of inhibition and the physiological relevance of the kinase.
-
3. Dose-Response and Functional Follow-up
-
Objective: To confirm and quantify the activity of any "hits" identified in the broad screens and to determine if the binding interaction translates to a functional effect.
-
Protocol:
-
For each confirmed off-target hit, perform a multi-point dose-response curve (e.g., 8-10 concentrations) to determine the IC50 (for inhibition) or EC50 (for activation).
-
Select an appropriate orthogonal functional assay. For a GPCR hit, this could be a calcium flux or cAMP assay. For an ion channel, it would be an electrophysiology (patch-clamp) assay.
-
Execute the functional assay across a similar dose range to determine the functional IC50/EC50.
-
Self-Validation: A true off-target liability exists only when a binding interaction (IC50) is confirmed by a corresponding functional effect (functional IC50) in a relevant potency range.
-
Part 3: Comparative Analysis—Benchmarking Against Alternatives
No compound is perfectly selective. The critical question is whether the selectivity profile of this compound is favorable compared to alternative compounds. This requires objective, data-driven comparison.
Let's assume the primary target of our compound is Enzyme X . The following table presents hypothetical, yet representative, data comparing our lead compound with two alternatives.
Table 1: Comparative Selectivity Profile
| Target | Compound Class | Lead Compound (IC50, µM) | Alternative A (IC50, µM) | Alternative B (IC50, µM) | Rationale for Concern |
| Enzyme X (On-Target) | Thiazole | 0.050 | 0.080 | 0.035 | Primary therapeutic target |
| hERG Channel | Off-Target | > 30 | 2.5 | 15.2 | Risk of cardiotoxicity (QT prolongation) |
| 5-HT2B Receptor | Off-Target | 5.8 | 15.0 | 0.9 | Risk of valvular heart disease[10] |
| PDE3 | Off-Target | 12.1 | 22.5 | 28.0 | Potential for cardiovascular side effects |
| Kinase Z | Off-Target | 1.2 | 9.8 | > 30 | Potential for unforeseen signaling disruption |
| CYP3A4 | Off-Target | > 25 | 0.5 | 18.0 | Risk of drug-drug interactions |
Interpretation of Comparative Data:
-
Lead Compound: Shows excellent potency for the on-target Enzyme X and a good safety margin (>100-fold) against hERG and 5-HT2B. However, its activity against Kinase Z (24-fold selectivity) warrants further investigation.
-
Alternative A: While potent, it has a significant liability at the hERG channel and a severe drug-drug interaction risk via CYP3A4 inhibition, making it a less desirable candidate.
-
Alternative B: Despite being the most potent against Enzyme X, its strong activity at the 5-HT2B receptor presents a serious safety risk that likely disqualifies it from further development.
This comparative analysis demonstrates the causality behind experimental choices: we screen against targets like hERG and CYP enzymes not randomly, but because they are well-established mediators of clinical adverse events.
Part 4: In Vivo Assessment—Validating In Vitro Findings
Should in vitro profiling reveal an off-target interaction with a narrow selectivity margin (e.g., <30-fold), targeted in vivo studies are necessary to assess the physiological consequences. These studies are guided by international regulatory guidelines such as those from the ICH.[11]
Hypothetical Signaling Pathway Analysis
The diagram below illustrates how on-target engagement leads to a therapeutic effect, while off-target interaction with "Kinase Z" could activate an unintended pathway.
Caption: On-target vs. off-target pathway modulation.
Recommended In Vivo Safety Pharmacology Studies
Based on the ICH S7A guidelines, a core battery of in vivo studies is required before first-in-human trials.[12][13] These studies investigate effects on major physiological systems.[14]
-
Cardiovascular System: In a conscious, telemetered animal model (e.g., dog or non-human primate), assess effects on blood pressure, heart rate, and ECG parameters (including the QT interval) following administration of the compound. Doses should be chosen to span and exceed the expected therapeutic exposure.[13]
-
Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents should be performed to assess potential effects on behavior, motor coordination, and autonomic functions.
-
Respiratory System: Evaluate effects on respiratory rate and function (e.g., via whole-body plethysmography) in rodents.
If the off-target "Kinase Z" is known to be highly expressed in the liver, a follow-up study including histopathology of the liver and measurement of liver enzymes (ALT, AST) in a repeat-dose rodent study would be a prudent, self-validating step.
Conclusion and Forward-Looking Strategy
The systematic assessment of off-target effects is a journey of progressive de-risking. For This compound , this guide outlines a robust, multi-faceted strategy that begins with broad, predictive computational methods and funnels down to highly specific in vivo validation. By integrating in silico predictions, comprehensive in vitro profiling, and targeted in vivo studies, we can build a comprehensive safety profile. This approach not only satisfies regulatory requirements but, more importantly, provides the scientific confidence needed to advance a promising molecule toward the clinic, ultimately ensuring the development of safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Hazard Assessment: Understanding the Chemical Profile
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is essential. The structure of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid suggests several potential hazards based on its constituent functional groups:
-
Pyridine Moiety: Pyridine and its derivatives are often flammable liquids and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause skin and eye irritation.
-
Thiazole Derivatives: Thiazole-containing compounds are widely used in pharmaceuticals for a range of biological activities, including antimicrobial and anticancer effects.[2][3][4] The biological activity of these compounds necessitates that they be handled as potentially toxic.
-
Carboxylic Acid Group: The carboxylic acid functionality can cause skin and eye irritation.[5]
-
General Principle for Unknown Compounds: In a laboratory setting, it is crucial to treat all chemical waste, especially novel compounds with incomplete toxicological data, as hazardous unless confirmed to be non-hazardous by a qualified professional.[6][7]
Based on this structural assessment, this compound should be managed as a hazardous chemical waste.
Core Principles of Disposal: A Step-by-Step Protocol
The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, ensuring safe handling from the point of generation to its final disposal by a licensed facility.[7]
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[8][9]
-
Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams unless their compatibility is confirmed. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[8]
-
Aqueous Waste: Aqueous solutions containing this compound should be collected separately from organic solvent waste.[8]
The choice of container is critical to prevent leaks and reactions.
-
Container Compatibility: Use containers made of materials compatible with the waste. For acidic compounds and organic solvents, glass or high-density polyethylene (HDPE) containers are generally suitable.[8][9] The original product container is often the best choice for waste accumulation.[6]
-
Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[7] The label should clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The potential hazards (e.g., "Toxic," "Irritant")
-
Designated storage areas, known as Satellite Accumulation Areas (SAAs), are crucial for the safe temporary storage of hazardous waste in the lab.[8][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][10]
-
Secondary Containment: All hazardous waste containers must be stored in secondary containment, such as a spill tray or a larger, chemically resistant bucket, to contain any potential leaks.[6][8]
-
Segregation: Incompatible wastes must be segregated within the SAA to prevent accidental mixing.[6][8]
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[7][8] Ensure containers are in good condition and free from external contamination.[6]
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][11] Evaporation of waste in a fume hood is also not a permissible disposal method.[6][7]
-
Scheduled Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste hauler.[6][10]
-
Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7] After triple-rinsing, the container can be defaced of its label and disposed of as regular trash, with the cap removed.[6][7]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
-
Spill Cleanup: In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Absorb the spill with a non-combustible material like vermiculite, sand, or earth and place it in a sealed container for disposal as hazardous waste. Do not allow the spilled material to enter drains or waterways.[1][12]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing and wash it before reuse.[13]
-
Eye Contact: Rinse cautiously with water for several minutes.[13] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[13] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[13]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[13] Seek immediate medical attention.
-
Waste Minimization Strategies
A proactive approach to waste management includes strategies to reduce the volume of hazardous waste generated.[8]
-
Prudent Purchasing: Order and use the smallest quantity of the chemical necessary for your research.[9]
-
Stock Management: Maintain a current inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[9]
-
Substitution: Where scientifically viable, consider substituting with less hazardous materials.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes key information for related compounds that inform our disposal strategy.
| Property | Pyridine | 2,3-Pyridine dicarboxylic acid | General Thiazole Derivatives |
| Primary Hazards | Flammable, Harmful (oral, dermal, inhalation), Irritant[1] | Skin and eye irritant, May cause respiratory irritation[5] | Biologically active, potentially toxic[2][3] |
| Disposal Route | Approved waste disposal plant | Hazardous or special waste collection point | Segregated hazardous chemical waste[8][9] |
| Prohibited Disposal | Do not empty into drains[1][14] | Do not dispose of with municipal waste | Do not discharge to sewer[6][7] |
By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Pyridine - Safety Data Sheet - Carl ROTH . Source: Carl ROTH, URL: [Link]
-
Laboratory Guide for Managing Chemical Waste . Source: Vanderbilt University Medical Center, URL: [Link]
-
Pyridine: incident management . Source: GOV.UK, URL: [Link]
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Managing Hazardous Chemical Waste in the Lab . Source: LabManager, URL: [Link]
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Guide to Managing Laboratory Chemical Waste . Source: Vanderbilt University, URL: [Link]
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MATERIAL SAFETY DATA SHEET - Pyridine . Source: GlobalTChem, URL: [Link]
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Management of Waste - Prudent Practices in the Laboratory . Source: National Center for Biotechnology Information (NCBI) Bookshelf, NIH, URL: [Link]
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Properly Managing Chemical Waste in Laboratories . Source: Ace Waste, URL: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review . Source: National Center for Biotechnology Information (NCBI) PMC, NIH, URL: [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity . Source: Brieflands, URL: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . Source: National Center for Biotechnology Information (NCBI) PMC, NIH, URL: [Link]
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Pyridine - SAFETY DATA SHEET . Source: PENTA, URL: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Source: Post Apple Scientific, URL: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . Source: FABAD Journal of Pharmaceutical Sciences, URL: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. fishersci.ca [fishersci.ca]
- 14. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
